Lipid 114
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C95H186N4O10 |
|---|---|
Molecular Weight |
1544.5 g/mol |
IUPAC Name |
tetradecyl 3-[3-[bis(3-oxo-3-tetradecoxypropyl)amino]propyl-[4-[3-[bis(3-oxo-3-tetradecoxypropyl)amino]propylamino]butyl]amino]propanoate |
InChI |
InChI=1S/C95H186N4O10/c1-6-11-16-21-26-31-36-41-46-51-56-63-86-105-91(100)70-81-97(79-69-80-99(84-73-94(103)108-89-66-59-54-49-44-39-34-29-24-19-14-9-4)85-74-95(104)109-90-67-60-55-50-45-40-35-30-25-20-15-10-5)77-62-61-75-96-76-68-78-98(82-71-92(101)106-87-64-57-52-47-42-37-32-27-22-17-12-7-2)83-72-93(102)107-88-65-58-53-48-43-38-33-28-23-18-13-8-3/h96H,6-90H2,1-5H3 |
InChI Key |
SKBNDRVKZORVEN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lipid 114: Structure, Properties, and Applications in siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Physicochemical Properties
Lipid 114, with the CAS number 2714482-25-2, is characterized by an ethanolamine (B43304) headgroup and two hydrophobic tails containing ester linkages.[1] The presence of the ionizable amine and the biodegradable ester bonds are key structural features that contribute to its efficacy and safety profile. The ionizable amine, with a pKa of approximately 6.8, allows for a pH-dependent charge, which is crucial for both siRNA encapsulation at low pH and payload release in the endosomal compartment of target cells.[2] The ester bonds are designed to be hydrolytically cleaved, facilitating the metabolism and clearance of the lipid from the body, thereby reducing potential long-term toxicity.[1]
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(octyloxy)hexyl)amino)octanoate | N/A |
| CAS Number | 2714482-25-2 | [1] |
| Molecular Formula | C42H83NO5 | [1] |
| Molecular Weight | 682.1 g/mol | [1] |
| pKa | ~6.8 | [2] |
| Solubility | Soluble in Ethanol (B145695), DMSO, DMF | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
The following sections detail the general experimental protocols for the synthesis of this compound, the formulation of this compound-containing lipid nanoparticles for siRNA delivery, and their application in relevant in vitro and in vivo models. It is important to note that while these protocols are based on established methodologies, specific parameters may require optimization for individual experimental setups.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its structure suggests a multi-step synthesis involving the following key chemical transformations:
-
Esterification: The two hydrophobic tails are likely attached to the central amine core via esterification reactions. This would involve reacting a di-acid or di-acyl chloride with the corresponding fatty alcohols (octanol and heptadecan-9-ol).
-
Amine Alkylation: The ethanolamine headgroup is likely introduced through an alkylation reaction with the secondary amine of the lipid backbone.
A generalized workflow for the synthesis is depicted below.
Caption: A generalized workflow for the synthesis of this compound.
Formulation of this compound siRNA-LNP
Lipid nanoparticles encapsulating siRNA are typically formulated using a microfluidic mixing technique. This method allows for the rapid and controlled mixing of a lipid-containing organic phase with an aqueous phase containing the siRNA, leading to the spontaneous self-assembly of LNPs.
Materials:
-
This compound
-
Helper lipids (e.g., cholesterol, DSPC)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
siRNA targeting a gene of interest (e.g., IL-1β)
-
Ethanol
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis cassettes
Protocol:
-
Preparation of Lipid Stock Solution: Dissolve this compound, helper lipids, and PEG-lipid in ethanol at a specific molar ratio. The exact ratios should be optimized for the specific application.
-
Preparation of siRNA Solution: Dissolve the siRNA in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to mix the lipid-ethanol solution and the siRNA-aqueous solution at a defined flow rate ratio.
-
Dialysis: Dialyze the resulting LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated siRNA.
-
Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.
Caption: Workflow for the formulation of this compound siRNA-LNPs.
In Vitro siRNA Transfection of RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound siRNA-LNPs
-
Lipopolysaccharide (LPS)
-
Reagents for RNA extraction and qRT-PCR
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Cell Stimulation (Optional): To mimic an inflammatory state, cells can be pre-treated with LPS (e.g., 100 ng/mL) for a specific duration before transfection.
-
Transfection: Add the this compound siRNA-LNPs to the cells at various concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and siRNA-mediated gene silencing.
-
Gene Expression Analysis: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the mRNA levels of the target gene (e.g., IL-1β) relative to a housekeeping gene.
In Vivo Evaluation in a Mouse Model of Acute Liver Failure
A common model for studying acute liver failure is the induction of liver injury in mice using a combination of lipopolysaccharide (LPS) and D-galactosamine (D-GalN).
Materials:
-
C57BL/6 mice
-
LPS
-
D-Galactosamine
-
This compound siRNA-LNPs
-
Saline solution
Protocol:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Induction of Acute Liver Failure: Co-administer LPS and D-GalN via intraperitoneal injection to induce acute liver injury.
-
LNP Administration: Administer the this compound siRNA-LNPs (or a control) intravenously at a specific time point relative to the induction of liver failure.
-
Monitoring and Sample Collection: Monitor the mice for clinical signs of distress. At a predetermined endpoint, collect blood and liver tissue for analysis.
-
Analysis:
-
Serum Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) to assess liver damage.
-
Gene and Protein Expression: Analyze the expression of the target gene (e.g., IL-1β) in the liver tissue at both the mRNA and protein levels.
-
Histopathology: Perform histological analysis of liver sections to evaluate the extent of tissue damage and inflammation.
-
Biological Application and Signaling Pathway
This compound has been effectively utilized to deliver siRNA targeting the pro-inflammatory cytokine Interleukin-1β (IL-1β) to macrophages. In inflammatory conditions such as LPS-induced acute liver failure, macrophages are key contributors to the inflammatory cascade through the production of IL-1β.
The signaling pathway leading to IL-1β production in macrophages upon LPS stimulation is primarily mediated by the activation of the transcription factor NF-κB.
References
The Ionizable Cationic Lipid 114: A Technical Guide to its Physicochemical Properties and Applications in siRNA Delivery
For Immediate Release
This technical guide provides an in-depth analysis of Lipid 114, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for therapeutic applications. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties of this compound, details the experimental methodologies for its characterization, and contextualizes its application in the delivery of small interfering RNA (siRNA).
Core Quantitative Data
The key physicochemical parameter of an ionizable lipid is its pKa, the pH at which the lipid is 50% ionized. This property is critical for the effective encapsulation of nucleic acids and their subsequent release into the cytoplasm.
| Parameter | Value | Method of Determination | Reference |
| pKa of this compound | ~6.8 | TNS Fluorescence Assay | [1][2] |
Experimental Protocols
The determination of the apparent pKa of ionizable lipids within an LNP formulation is a critical step in their characterization. The most common method employed is a fluorescence spectroscopy-based assay using the probe 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS). Additionally, the formulation of the lipid nanoparticles is a crucial process for their function.
Protocol 1: Determination of Apparent pKa using TNS Fluorescence Assay
This protocol is a widely used method to determine the apparent pKa of ionizable lipids within a lipid nanoparticle formulation.[3]
Materials:
-
Lipid Nanoparticle (LNP) formulation containing this compound
-
6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescent probe
-
A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers) at a constant ionic strength (e.g., 150 mM NaCl)[3]
-
Fluorescence plate reader with excitation and emission wavelengths set to approximately 321 nm and 447 nm, respectively.[4]
-
Black, 96-well microplates[4]
Procedure:
-
Prepare a stock solution of the LNP formulation at a known total lipid concentration.
-
In a 96-well plate, add a fixed volume of each buffer from the pH series to different wells.
-
Add a small aliquot of the LNP stock solution to each well, ensuring the final lipid concentration is consistent across all wells.
-
Add the TNS probe to each well. The TNS molecule exhibits low fluorescence in aqueous environments but fluoresces intensely upon binding to the positively charged surface of the LNPs.[3]
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period to allow for equilibration.[4]
-
Measure the fluorescence intensity of each well using the plate reader.
-
Plot the fluorescence intensity as a function of pH.
-
The data is then fitted to a sigmoidal curve. The pKa is determined as the pH value at which 50% of the maximum fluorescence is observed.[3]
Protocol 2: Formulation of siRNA-Lipid Nanoparticles
This protocol describes a general method for the formulation of siRNA-LNPs using an ionizable lipid like this compound, often employing a rapid mixing technique.
Materials:
-
This compound
-
Helper lipids (e.g., DSPC, cholesterol)
-
PEG-lipid (e.g., DMG-PEG 2000)
-
siRNA in an acidic aqueous buffer (e.g., sodium acetate, pH 4)
-
Dialysis system
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, helper lipids, and PEG-lipid in ethanol to create a lipid-ethanol solution.
-
Dissolve the siRNA in the acidic aqueous buffer. At this low pH, this compound will be protonated and positively charged, facilitating its interaction with the negatively charged siRNA backbone.
-
Rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution. This is often achieved using a microfluidic mixing device or a T-junction, which allows for controlled and reproducible nanoparticle formation.[5]
-
The rapid mixing causes the lipids to self-assemble around the siRNA, forming the LNPs.
-
The resulting LNP suspension is then dialyzed against a neutral buffer, such as PBS (pH 7.4), to remove the ethanol and raise the pH.
-
The increase in pH to a physiological level deprotonates the ionizable lipid, resulting in a more neutral surface charge for the LNP, which is important for stability and reduced toxicity in vivo.
Visualizations
To illustrate the processes involved in the application of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for siRNA-LNP formulation and delivery.
References
Lipid 114: An In-Depth Technical Guide to its Mechanism of Action in siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lipid 114, a potent ionizable lipid, and its mechanism of action in the delivery of small interfering RNA (siRNA). The information presented is collated from primary research and is intended to provide a detailed understanding of its function, from nanoparticle formulation to in vivo efficacy.
Core Concepts: Introduction to this compound
This compound is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver siRNA payloads both in vitro and in vivo.[1][2] Its chemical name is ditetradecyl 4,8,17-tris(3-oxo-3-(tetradecyloxy)propyl)-4,8,13,17-tetraazaicosanedioate, with a molecular formula of C95H186N4O10. A key characteristic of this compound is its pKa of approximately 6.8, which is crucial for its function in siRNA delivery.[1][2] This property allows the lipid to be positively charged in the acidic environment of the endosome, facilitating the release of the siRNA cargo into the cytoplasm.
Mechanism of Action: From Encapsulation to Gene Silencing
The therapeutic effect of siRNA is dependent on its successful delivery to the cytoplasm of target cells. This compound-formulated LNPs (114-LNPs) are engineered to overcome the significant barriers to siRNA delivery, including cellular uptake and endosomal escape.
LNP Formulation and Cellular Uptake
This compound is a key component of a multi-lipid formulation that self-assembles with siRNA to form LNPs. These nanoparticles protect the siRNA from degradation in the bloodstream and facilitate its entry into target cells. Research has shown that 114-LNPs are efficiently internalized by macrophages through multiple endocytosis pathways.[1][3]
Endosomal Escape: The Critical Step
Following endocytosis, the LNPs are enclosed within endosomes, which mature into acidic compartments. The acidic environment of the endosome is the trigger for the key action of this compound. With a pKa of ~6.8, the amine head group of this compound becomes protonated (positively charged) within the acidified endosome.[1][2] This charge acquisition is believed to promote the interaction of the LNP with the endosomal membrane, leading to membrane disruption and the release of the siRNA into the cytoplasm. This process is often referred to as "endosomal escape."
Gene Silencing
Once in the cytoplasm, the released siRNA can engage with the RNA-induced silencing complex (RISC), leading to the cleavage and degradation of its target messenger RNA (mRNA). In studies involving this compound, LNPs encapsulating siRNA targeting the pro-inflammatory cytokine interleukin-1β (IL-1β) have been shown to effectively reduce IL-1β expression in macrophages.[1][3]
The proposed mechanism of action for this compound in siRNA delivery is illustrated in the following diagram:
Quantitative Data
The performance of this compound in siRNA delivery has been quantified in several key studies. The following tables summarize the available data.
Table 1: Physicochemical Properties of 114-LNPs
| Parameter | Value | Reference |
| Lipid Composition | This compound / DOPE / Cholesterol / DMG-PEG2000 | [1] |
| Molar Ratio | 50 / 10 / 38.5 / 1.5 | [1] |
| Particle Size (nm) | ~80 | [1] |
| Polydispersity Index (PDI) | < 0.2 | [1] |
| Zeta Potential (mV) | Near-neutral at pH 7.4 | [1] |
| siRNA Encapsulation Efficiency (%) | > 95% | [1] |
Table 2: In Vitro Gene Silencing Efficacy
| Cell Line | Target Gene | Silencing Efficiency (%) | IC50 | Reference |
| RAW 264.7 Macrophages | IL-1β | > 80% | ~10 nM | [1] |
| Primary Mouse Macrophages | IL-1β | > 70% | Not Reported | [1] |
Table 3: In Vivo Efficacy in Acute Liver Failure Mouse Model
| Treatment Group | Target Gene | Reduction in Hepatic Expression (%) | Reduction in Renal Expression (%) | Reference |
| 114-LNP/siIL-1β | IL-1β | Significant | Significant | [1] |
Experimental Protocols
This section provides a summary of the key experimental methodologies used to characterize and evaluate this compound-mediated siRNA delivery, based on the primary literature.
LNP Formulation
The following workflow outlines the general procedure for preparing 114-LNPs encapsulating siRNA:
References
- 1. Identification of a potent ionizable lipid for efficient macrophage transfection and systemic anti-interleukin-1β siRNA delivery against acute liver failure - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Engineered ionizable lipid nanoparticles mediated efficient siRNA delivery to macrophages for anti-inflammatory treatment of acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a potent ionizable lipid for efficient macrophage transfection and systemic anti-interleukin-1β siRNA delivery against acute liver failure - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Discovery and Synthesis of Lipid 114: A Potent Ionizable Lipid for siRNA Delivery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of Lipid 114, a novel ionizable cationic lipid. This compound has demonstrated significant potential as a key component of lipid nanoparticles (LNPs) for the systemic delivery of small interfering RNA (siRNA) therapeutics. This document details the chemical synthesis of this compound, the formulation of siRNA-loaded LNPs, and the experimental protocols for in vitro and in vivo evaluation. Quantitative data from key studies are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the methodologies and logical relationships. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug delivery, gene therapy, and materials science.
Introduction
The therapeutic application of small interfering RNA (siRNA) holds immense promise for treating a wide range of diseases by silencing specific disease-causing genes. However, the clinical translation of siRNA has been significantly hampered by the lack of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, with several LNP-based therapeutics having gained regulatory approval. The ionizable cationic lipid is a critical component of LNPs, playing a pivotal role in siRNA encapsulation, endosomal escape, and overall delivery efficiency.
In 2021, a significant advancement in this field was the identification of this compound by Feng Ding and colleagues.[1] this compound, an ionizable cationic lipid featuring a spermine (B22157) head group, was identified through the screening of a library of lipid-like materials.[1] This novel lipid demonstrated superior efficacy in mediating siRNA delivery to macrophages, key players in many inflammatory diseases. This guide provides a detailed technical account of the discovery, synthesis, and characterization of this compound and its application in an in vivo model of acute liver failure.
Discovery of this compound
This compound was identified from a library of ionizable lipids synthesized with varying amine-head groups.[1] The rationale behind the library's design was to investigate the impact of the head group structure on the transfection efficiency of LNP/siRNA complexes. Through in vitro screening, this compound, which incorporates a spermine head group, emerged as the top-performing candidate, exhibiting high efficiency in siRNA delivery to macrophages.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Formal Name | ditetradecyl 4,8,17-tris(3-oxo-3-(tetradecyloxy)propyl)-4,8,13,17-tetraazaicosanedioate | [1] |
| Molecular Formula | C₉₅H₁₈₆N₄O₁₀ | [1] |
| Formula Weight | 1544.5 g/mol | [1] |
| pKa | ~6.8 | [1] |
| Purity | ≥98% | Commercially available sources |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step chemical process. The detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Spermine
-
Tetradecyl acrylate (B77674)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve spermine (1 equivalent) in a suitable volume of dichloromethane (DCM).
-
Addition of Acrylate: Slowly add tetradecyl acrylate (4 equivalents) to the spermine solution at room temperature with constant stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Purification: Upon completion of the reaction, concentrate the mixture under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol as the eluent.
-
Characterization: Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil. Confirm the structure and purity of the final product using ¹H NMR and mass spectrometry.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Formulation of this compound-LNP/siRNA
This compound is formulated into lipid nanoparticles (LNPs) to encapsulate and deliver siRNA. The formulation typically includes helper lipids, cholesterol, and a PEGylated lipid to enhance stability and circulation time.
Experimental Protocol: Preparation of this compound-LNP/siRNA
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
siRNA targeting mouse IL-1β
-
Citrate (B86180) buffer (10 mM, pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the lipid mixture in ethanol. The molar ratio of this compound:DSPC:cholesterol:DMG-PEG 2000 should be 50:10:38.5:1.5.
-
siRNA Solution Preparation: Dissolve the siRNA in 10 mM citrate buffer (pH 4.0).
-
LNP Formulation: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the siRNA-aqueous solution at a flow rate ratio of 1:3 (ethanol:aqueous). The nitrogen-to-phosphate (N/P) ratio is typically maintained at around 6:1.
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and unencapsulated siRNA.
-
Characterization: Characterize the formulated LNPs for particle size, polydispersity index (PDI), and siRNA encapsulation efficiency using dynamic light scattering (DLS) and a nucleic acid quantification assay (e.g., RiboGreen assay), respectively.
In Vivo Evaluation in an Acute Liver Failure Model
The therapeutic efficacy of this compound-LNP/siIL-1β was evaluated in a mouse model of acute liver failure induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN).[1]
Experimental Protocol: In Vivo Acute Liver Failure Model
Animal Model:
-
Male C57BL/6 mice (6-8 weeks old)
Procedure:
-
LNP Administration: Administer this compound-LNP/siIL-1β or control formulations intravenously (i.v.) via the tail vein at a specified siRNA dosage (e.g., 0.5 mg/kg).
-
Induction of Acute Liver Failure: Two hours after LNP administration, intraperitoneally (i.p.) inject the mice with LPS (10 μg/kg) and D-GalN (400 mg/kg).
-
Sample Collection: Six hours after the LPS/D-GalN challenge, collect blood samples via cardiac puncture for serum analysis. Euthanize the mice and harvest liver and kidney tissues for further analysis.
-
Analysis:
-
Gene Expression: Quantify the mRNA levels of IL-1β in liver and kidney tissues using quantitative real-time PCR (qRT-PCR).
-
Serum Analysis: Measure the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Histology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on liver sections to evaluate histopathological changes.
-
In Vivo Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound-LNP/siRNA.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in vivo evaluation of this compound-LNP/siIL-1β in the acute liver failure model.[1]
Table 1: In Vivo Gene Silencing Efficacy
| Treatment Group | Organ | IL-1β mRNA Expression (relative to control) |
| This compound-LNP/siIL-1β | Liver | ~25% |
| This compound-LNP/siIL-1β | Kidney | ~40% |
| Control LNP/siNC | Liver | ~100% |
| Control LNP/siNC | Kidney | ~100% |
Table 2: Liver Function Test Results
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) |
| Healthy Control | ~50 | ~100 |
| LPS/D-GalN + PBS | ~3500 | ~4500 |
| LPS/D-GalN + Control LNP/siNC | ~3200 | ~4200 |
| LPS/D-GalN + this compound-LNP/siIL-1β | ~1200 | ~1800 |
Signaling Pathway
This compound-LNP/siRNA complexes are designed to be taken up by cells, primarily macrophages in the context of inflammation, through endocytosis. The acidic environment of the endosome protonates the amine groups of this compound, leading to the disruption of the endosomal membrane and the release of the siRNA payload into the cytoplasm. The siRNA is then loaded into the RNA-induced silencing complex (RISC), which subsequently cleaves the target mRNA (in this case, IL-1β mRNA), leading to reduced protein expression and a downstream anti-inflammatory effect.
Caption: Mechanism of action for this compound-LNP/siRNA.
Conclusion
This compound represents a significant contribution to the field of siRNA delivery. Its rational design, culminating in a spermine-based ionizable lipid, has demonstrated potent in vivo efficacy in a challenging disease model. The detailed protocols and quantitative data presented in this technical guide provide a solid foundation for researchers to build upon this work. Further optimization of LNP formulations incorporating this compound and exploration of its utility for delivering other nucleic acid payloads to various cell types are promising avenues for future research and development in the pursuit of novel genetic medicines.
References
The Role of Lipid 114 in Endosomal Escape of siRNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lipid 114, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the efficient delivery of small interfering RNA (siRNA). A significant hurdle in the therapeutic application of siRNA is its effective delivery into the cytoplasm of target cells, which necessitates overcoming the endosomal barrier. This compound has been identified as a potent component in LNPs to facilitate this critical step of endosomal escape.
Introduction to this compound
This compound is an ionizable cationic lipid specifically designed for the formulation of LNPs to deliver siRNA payloads.[1] Its chemical structure, ditetradecyl 4,8,17-tris(3-oxo-3-(tetradecyloxy)propyl)-4,8,13,17-tetraazaicosanedioate, features a multi-tailed hydrophobic domain and a protonatable amine-containing headgroup.[1] This amphipathic nature is crucial for its function in self-assembling into nanoparticles and mediating the release of siRNA from endosomes. A key physicochemical property of this compound is its pKa of approximately 6.8.[1] This value is critical as it allows the lipid to be positively charged in the acidic environment of the endosome while remaining relatively neutral at physiological pH, a characteristic that is essential for both efficient siRNA encapsulation and minimizing toxicity.[]
Mechanism of Endosomal Escape
The efficacy of this compound in mediating endosomal escape is attributed to its ionizable nature. The currently accepted model for endosomal escape of siRNA delivered by LNPs containing ionizable lipids like this compound involves a series of pH-dependent events:
-
Endocytosis: LNPs are taken up by cells through endocytosis, a process where the cell membrane engulfs the nanoparticle, enclosing it within an endosome.[3]
-
Endosomal Acidification: As the endosome matures, its internal pH decreases from neutral to acidic (pH 5.5-6.5).[4]
-
Protonation of this compound: The tertiary amine groups in the headgroup of this compound become protonated in this acidic environment, leading to the LNP acquiring a net positive charge.[][5]
-
Interaction with Endosomal Membrane: The positively charged LNPs then interact electrostatically with the negatively charged anionic lipids present in the endosomal membrane.[6]
-
Membrane Destabilization and Fusion: This interaction is believed to induce a structural rearrangement of the lipids, potentially forming non-bilayer hexagonal (HII) phases.[4][6] This phase transition disrupts the integrity of the endosomal membrane, leading to the formation of pores or fusion between the LNP and the endosomal membrane.[6][7]
-
siRNA Release: The destabilization of the endosomal membrane allows the encapsulated siRNA to be released into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[7]
It has been observed that only a small fraction of siRNA, estimated to be around 1-2%, successfully escapes the endosome to reach the cytosol.[6][8][9]
Quantitative Data
The following table summarizes the key quantitative parameters associated with this compound and its performance in siRNA delivery as reported in the literature.
| Parameter | Value/Range | Description | Reference |
| pKa | ~6.8 | The pH at which 50% of the lipid is ionized. This is crucial for its pH-sensitive behavior in endosomes. | [1] |
| In Vitro Efficacy | Concentration-dependent reduction in IL1B expression | LNP-siRNA formulations with this compound effectively silenced the target gene in activated RAW 264.7 macrophages and primary mouse macrophages. | [1] |
| In Vivo Distribution | Accumulates primarily in the liver, with lesser accumulation in the kidneys. | Following systemic administration in mice, LNPs containing this compound showed a preferential biodistribution to the liver. | [1] |
| In Vivo Efficacy | Reduced hepatic and renal Il1b expression | In a mouse model of acute liver failure, this compound-LNPs carrying IL-1β-targeted siRNA decreased target gene expression in the liver and kidneys, leading to reduced inflammation and tissue damage. | [1] |
Experimental Protocols
The following are detailed, representative protocols for the formulation of this compound-containing LNPs and their evaluation for siRNA delivery. These protocols are based on standard methodologies reported in the field.
LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of siRNA-loaded LNPs using a microfluidic device, a common method for producing uniform nanoparticles.[10][11]
Materials:
-
This compound
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)[11][12]
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)[11]
-
siRNA targeting the gene of interest
-
Ethanol (B145695) (RNase-free)
-
Sodium acetate (B1210297) buffer (25-50 mM, pH 4.0)[13]
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid).[12][14][15] The total lipid concentration should be optimized for the specific microfluidic system.
-
Prepare siRNA Solution: Dissolve the siRNA in sodium acetate buffer (pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another syringe of the microfluidic device.
-
LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to ethanol).[13] The rapid mixing of the two phases leads to the self-assembly of the lipids around the siRNA, forming LNPs.
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.
-
Sterilization and Storage: Sterilize the LNP suspension by passing it through a 0.22 µm filter. Store the LNPs at 4°C.
In Vitro Transfection and Gene Silencing Assay
This protocol outlines the steps to assess the gene silencing efficiency of the formulated LNPs in a cell culture model.
Materials:
-
Complete cell culture medium
-
This compound-LNP-siRNA formulation
-
Control LNP (e.g., containing non-targeting siRNA)
-
Reagents for quantifying gene expression (e.g., qRT-PCR primers and master mix, or reagents for western blotting)
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
LNP Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of the this compound-LNP-siRNA and control LNPs.
-
Incubation: Incubate the cells for 24-72 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them to extract RNA or protein.
-
Quantification of Gene Expression:
-
qRT-PCR: For RNA analysis, reverse transcribe the extracted RNA to cDNA and perform quantitative real-time PCR to measure the mRNA levels of the target gene. Normalize the expression to a housekeeping gene.
-
Western Blot: For protein analysis, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control.
-
-
Data Analysis: Calculate the percentage of gene knockdown relative to cells treated with the control LNP.
Endosomal Escape Assay using Galectin-9 Staining
This assay provides a method to visualize and quantify endosomal membrane damage, which is indicative of endosomal escape. Galectin-9 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomal membranes.[16]
Materials:
-
Cells expressing a fluorescently tagged Galectin-9 (e.g., Galectin-9-mRuby)
-
This compound-LNP-siRNA formulation
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the Galectin-9 reporter cells on glass-bottom dishes suitable for live-cell imaging.
-
LNP Treatment: Treat the cells with the this compound-LNP-siRNA.
-
Live-Cell Imaging: Acquire time-lapse images of the cells using a confocal microscope.
-
Image Analysis: Observe the recruitment of fluorescently tagged Galectin-9 to punctate structures within the cells. These puncta represent damaged endosomes from which the siRNA may have escaped.
-
Quantification: Quantify the number and intensity of Galectin-9 puncta per cell to compare the endosomal escape efficiency of different LNP formulations.
Visualizations
The following diagrams illustrate key processes and relationships in the context of this compound-mediated siRNA delivery.
Caption: LNP-siRNA cellular uptake and endosomal escape pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 3. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Lipid-based systemic delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 9. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biomol.com [biomol.com]
- 14. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 15. echelon-inc.com [echelon-inc.com]
- 16. portal.research.lu.se [portal.research.lu.se]
The Stability of Lipid 114: A Technical Guide for Researchers
Introduction: Lipid 114 is a proprietary ionizable lipid that has become a critical component in the development of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. Its stability, both physical and chemical, is a crucial determinant of the efficacy, safety, and shelf-life of these advanced drug delivery systems. This technical guide provides an in-depth overview of the stability of this compound, primarily within the context of LNP formulations, drawing upon available data and established principles of lipid chemistry.
Physical Stability of this compound in LNP Formulations
The physical stability of this compound is intrinsically linked to the integrity of the LNP structure. As a key component of the LNP, its role is to encapsulate and protect the nucleic acid cargo. Therefore, the physical stability is assessed by monitoring the characteristics of the LNP formulation over time and under various environmental conditions.
Key parameters for evaluating the physical stability of this compound-containing LNPs include particle size, polydispersity index (PDI), and encapsulation efficiency.[1][2][3][4][5] Formulations are generally stored at frozen temperatures, between -20°C and -80°C, to ensure long-term stability.[1][2][3][5] Some research is focused on developing formulations with excipients that could allow for storage at refrigerated (4°C) or even room temperatures.[1][2][3]
Factors Influencing Physical Stability of this compound-LNPs:
| Factor | Description | Impact on Stability |
| Temperature | Storage temperature is a critical factor. | Frozen storage (-20°C to -80°C) is optimal for long-term stability. Higher temperatures can lead to particle aggregation and degradation of the nucleic acid payload.[1][2][3][5] |
| Excipients | Sugars (e.g., sucrose, trehalose) and polymers (e.g., PEG) can act as cryoprotectants and lyoprotectants. | Can improve stability during freeze-thaw cycles and long-term storage, potentially enabling less stringent storage conditions.[1][3] |
| pH of Formulation | The pH of the buffer system can influence the charge of the ionizable lipid and the overall stability of the LNP. | Maintaining an optimal pH is crucial for preventing aggregation and ensuring the integrity of the LNP structure. |
| Lipid Composition | The molar ratio of the different lipids (ionizable lipid, helper lipid, cholesterol, PEG-lipid) in the formulation. | A well-defined lipid composition is essential for forming stable, well-structured LNPs with high encapsulation efficiency. |
| Ionic Strength | The concentration of salts in the formulation buffer. | High ionic strength can sometimes lead to particle aggregation due to charge screening effects. |
Experimental Protocol for Assessing Physical Stability:
A typical experimental workflow to assess the physical stability of this compound-containing LNPs involves the following steps:
Chemical Stability of this compound
Detailed public information regarding the intrinsic chemical degradation pathways of this compound is limited. However, based on the general structure of ionizable lipids used in LNPs, which often contain ester or other hydrolyzable linkages, potential degradation mechanisms can be inferred. The primary concerns for the chemical stability of such lipids are hydrolysis and oxidation.
Potential Degradation Pathways:
-
Hydrolysis: The ester bonds present in the structure of many ionizable lipids are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the lipid into its constituent carboxylic acid and alcohol fragments. The rate of hydrolysis is expected to be dependent on pH and temperature.
-
Oxidation: Unsaturated fatty acid chains, if present in the lipid structure, are prone to oxidation. This process can be initiated by exposure to light, heat, or trace metal ions and can lead to the formation of various degradation products, including peroxides, aldehydes, and ketones.
Factors Influencing Chemical Stability of this compound:
| Factor | Description | Potential Impact on Stability |
| pH | The acidity or basicity of the formulation. | Can catalyze the hydrolysis of ester bonds. A neutral pH is generally preferred for stability. |
| Temperature | Storage and handling temperature. | Higher temperatures accelerate the rates of both hydrolysis and oxidation. |
| Presence of Oxygen | Exposure to atmospheric oxygen. | A key factor in the initiation and propagation of oxidative degradation. |
| Exposure to Light | Particularly UV light. | Can provide the energy to initiate oxidative chain reactions. |
| Presence of Metal Ions | Trace amounts of transition metals (e.g., iron, copper). | Can act as catalysts for both hydrolysis and oxidation. |
Experimental Protocol for Assessing Chemical Stability:
To assess the chemical stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), is a common technique for this purpose.
References
- 1. Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Ionizable Lipids in Organic Solvents: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Lipid 114" is not referenced in publicly available scientific literature and appears to be a proprietary designation. Therefore, this guide provides comprehensive data and protocols for analogous, well-characterized ionizable lipids that are structurally and functionally similar to those used in advanced drug delivery systems, such as lipid nanoparticles (LNPs). The data presented here for compounds like DLin-MC3-DMA, ALC-0315, and SM-102 should be considered representative.
Introduction
The solubility of ionizable lipids in organic solvents is a critical parameter in the development of lipid-based drug delivery systems, particularly for the formulation of nucleic acid therapeutics like mRNA vaccines. The ability to fully dissolve these lipids in a miscible organic phase, typically ethanol, is fundamental to the self-assembly process that forms LNPs upon mixing with an aqueous phase. Inadequate solubility can lead to particle aggregation, low encapsulation efficiency, and poor batch-to-batch consistency. This guide provides a detailed overview of the solubility of key ionizable lipids in various organic solvents, standardized protocols for solubility determination, and visual workflows to aid in experimental design.
Quantitative Solubility Data of Representative Ionizable Lipids
The solubility of ionizable lipids is highly dependent on the specific chemical structure of the lipid and the properties of the organic solvent, such as polarity, proticity, and temperature. The following tables summarize publicly available solubility data for some of the most widely used ionizable lipids in the pharmaceutical industry.
Table 1: Solubility of DLin-MC3-DMA
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| Ethanol | 100 | 155.7 | Supplied pre-dissolved | |
| Ethanol | 50 | 77.9 | - | [1] |
| Ethanol | 16.67 | 26.0 | Sonication and heating recommended | [2] |
| Ethanol | 15 | 23.4 | - | [3] |
| DMSO | 100 | 155.7 | - | [1] |
| DMSO | 43.33 | 67.5 | Sonication recommended | [2] |
| DMSO | 40 | 62.3 | - | [3] |
| DMF | Soluble | - | Data is qualitative | [4] |
Table 2: Solubility of ALC-0315
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| Chloroform | ~50 | ~65.2 | - | [5][6][7] |
| Ethanol | 50 | 65.2 | - | [6][7] |
| DMSO | Soluble | - | Data is qualitative | [8] |
| DMF | Soluble | - | Data is qualitative | [8] |
Table 3: Solubility of SM-102
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| Ethanol | 100 | 140.8 | Sonication recommended | [9][10][11] |
| Chloroform | 100 | 140.8 | - | [10] |
| DMSO | 100 | 140.8 | Use fresh DMSO | [11] |
| DMSO | 55 | 77.5 | Sonication recommended | [9] |
Experimental Protocol for Lipid Solubility Determination
This section outlines a standard protocol for determining the solubility of a novel or uncharacterized lipid in an organic solvent using the equilibrium shake-flask method followed by gravimetric or chromatographic analysis.
Principle
An excess amount of the lipid is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature until equilibrium is reached, where the solvent is saturated with the lipid. The undissolved lipid is then removed by centrifugation and/or filtration. The concentration of the dissolved lipid in the clear supernatant is quantified to determine the solubility.
Materials and Equipment
-
Lipid: The lipid of interest (e.g., "this compound").
-
Solvents: High-purity (≥99.5%) organic solvents (e.g., Ethanol, Chloroform, DMSO, etc.).
-
Apparatus:
-
Analytical balance (readable to 0.01 mg).
-
Glass vials with PTFE-lined screw caps.
-
Vortex mixer.
-
Orbital shaker or rotator with temperature control.
-
Centrifuge with temperature control.
-
Syringes and syringe filters (0.2 µm, solvent-compatible, e.g., PTFE).
-
Pipettes and volumetric flasks.
-
For Gravimetric Analysis: Evaporating dishes or pre-weighed aluminum pans, oven or vacuum desiccator.[12][13][14]
-
For HPLC Analysis: HPLC system with a suitable detector (e.g., ELSD, CAD, or RI), column, and mobile phase.[15][16]
-
Procedure
-
Preparation: Add an excess amount of the lipid to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solids remain at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved lipid.[17]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.2 µm syringe filter and dispense the filtrate into a clean collection vial. This step is crucial to remove any remaining particulate matter.
-
Quantification:
-
Gravimetric Method:
-
Pipette a known volume (e.g., 0.5 mL) of the filtrate into a pre-weighed evaporating dish.[14]
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents like DMSO, a vacuum oven at elevated temperature may be necessary.
-
Once the solvent is fully evaporated, place the dish in a desiccator to cool and then weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.[12]
-
Calculate the solubility (in mg/mL) by dividing the final mass of the lipid by the volume of the filtrate used.
-
-
HPLC Method:
-
Prepare a series of calibration standards of the lipid in the chosen solvent.
-
Dilute the filtrate with a suitable solvent to bring its concentration within the range of the calibration curve.[18]
-
Analyze the standards and the diluted sample by HPLC.
-
Determine the concentration of the lipid in the filtrate by interpolating from the calibration curve, accounting for the dilution factor.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for determining lipid solubility.
Caption: Workflow for Lipid Solubility Determination.
Conceptual Diagram: Factors Influencing Solubility
This diagram shows the relationship between lipid properties, solvent characteristics, and the resulting solubility.
Caption: Key Factors Governing Lipid Solubility.
Representative Structure of an Ionizable Lipid
As the structure of "this compound" is not public, the structure of DLin-MC3-DMA, a widely cited ionizable lipid, is provided as a representative example.
Caption: Functional Groups of a Representative Ionizable Lipid.
References
- 1. medkoo.com [medkoo.com]
- 2. D-Lin-MC3-DMA | siRNA carrier | Ionizable amino lipid | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. D-Lin-MC3-DMA, 1224606-06-7 | BroadPharm [broadpharm.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ALC-0315 | CAS 2036272-55-4 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]
- 9. SM-102 | Cationic lipids | Lipid nanoparticles | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. pharmajournal.net [pharmajournal.net]
- 14. Estimation of the total amount of lipids | Cyberlipid [cyberlipid.gerli.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Lipid 114 with Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 114 is an ionizable cationic lipid that has emerged as a potent vehicle for the delivery of nucleic acid-based therapeutics, particularly small interfering RNA (siRNA). Its unique structure, featuring a spermine (B22157) head group, facilitates the efficient encapsulation of nucleic acids and their subsequent delivery into target cells, making it a subject of significant interest in the field of drug development. This technical guide provides a comprehensive overview of the interaction between this compound and nucleic acids, detailing its physicochemical properties, the formulation of this compound-containing lipid nanoparticles (LNPs), and the mechanisms governing its interaction with and delivery of nucleic acids to target cells.
Core Concepts: The Nature of this compound and its Interaction with Nucleic Acids
At its core, the interaction between this compound and nucleic acids is governed by electrostatic forces. This compound is an ionizable lipid, meaning its charge is pH-dependent. At an acidic pH, such as during the formulation process, the amine groups in the spermine head of this compound become protonated, conferring a positive charge to the lipid. This positive charge enables the electrostatic attraction and complexation with the negatively charged phosphate (B84403) backbone of nucleic acids like siRNA.[1] This initial interaction is crucial for the encapsulation of the nucleic acid cargo within the lipid nanoparticle.
Upon administration and circulation in the bloodstream at a physiological pH of approximately 7.4, the surface of the LNP is nearly neutral. This neutrality is a key design feature that minimizes non-specific interactions with blood components and reduces toxicity.[2] Once the LNP is taken up by a target cell into an endosome, the internal environment of the endosome becomes progressively more acidic. This drop in pH again protonates this compound, triggering a conformational change in the LNP structure. This change is believed to facilitate the fusion of the LNP with the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound-containing lipid nanoparticles (LNPs) and their interaction with siRNA.
| Parameter | Value | Reference |
| LNP Formulation | ||
| Molar Ratio (this compound:DSPC:Cholesterol:PEG-DMG) | 50:10:38.5:1.5 | [1] |
| Physicochemical Properties | ||
| pKa | ~6.8 | [1] |
| Particle Size (Z-average) | 80 - 120 nm | [4][5] |
| Polydispersity Index (PDI) | < 0.2 | [4][6] |
| Zeta Potential (at neutral pH) | Near-neutral (-10 to +10 mV) | [4][6][] |
| Nucleic Acid Interaction | ||
| siRNA Encapsulation Efficiency | >90% | [8][9][10] |
Experimental Protocols
LNP Formulation via Microfluidics
This protocol describes the preparation of this compound-LNPs encapsulating siRNA using a microfluidic mixing device.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)
-
Ethanol (B145695) (RNase-free)
-
siRNA
-
Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare the Lipid Solution:
-
Dissolve this compound, DSPC, Cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.[1]
-
The total lipid concentration should be optimized for the specific microfluidic system but is typically in the range of 10-25 mM.
-
-
Prepare the siRNA Solution:
-
Dissolve the siRNA in 50 mM citrate buffer (pH 4.0). The concentration will depend on the desired final siRNA concentration and the flow rate ratio of the microfluidic system.
-
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous phase (siRNA solution) to the organic phase (lipid solution) on the microfluidic device, typically at 3:1.
-
Pump the two solutions through the microfluidic cartridge to induce rapid mixing and self-assembly of the LNPs.
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.
-
Concentrate the LNPs to the desired final concentration using a suitable method such as centrifugal filtration.
-
-
Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Determination of siRNA Encapsulation Efficiency (RiboGreen Assay)
This protocol outlines the use of the RiboGreen assay to quantify the amount of siRNA encapsulated within the LNPs.
Materials:
-
This compound-LNP-siRNA formulation
-
Quant-iT RiboGreen RNA reagent
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5, RNase-free)
-
Triton X-100 (2% v/v in RNase-free water)
-
96-well black microplate
-
Plate reader with fluorescence detection (excitation ~485 nm, emission ~525 nm)
Procedure:
-
Prepare siRNA Standards:
-
Prepare a series of siRNA standards of known concentrations in TE buffer.
-
-
Prepare Samples:
-
For each LNP sample, prepare two sets of dilutions in TE buffer in the 96-well plate:
-
Set A (Intact LNPs): Dilute the LNP-siRNA formulation to a concentration within the linear range of the standard curve. This measures the unencapsulated siRNA.
-
Set B (Lysed LNPs): To a separate dilution of the LNP-siRNA formulation, add Triton X-100 to a final concentration of 0.5% to lyse the LNPs. This measures the total siRNA (encapsulated + unencapsulated).
-
-
-
RiboGreen Assay:
-
Add the RiboGreen reagent to all wells containing standards and samples, following the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of all wells using the plate reader.
-
-
Calculation:
-
Generate a standard curve from the fluorescence readings of the siRNA standards.
-
Determine the concentration of siRNA in Set A (unencapsulated) and Set B (total) by interpolating their fluorescence values on the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] * 100
-
Signaling Pathways and Experimental Workflows
Cellular Uptake and Endosomal Escape Pathway
The delivery of siRNA by this compound-LNPs involves a series of cellular events, starting with uptake into the target cell and culminating in the release of the siRNA into the cytoplasm. For macrophages, the primary route of uptake for nanoparticles is through endocytosis, with clathrin-mediated endocytosis and macropinocytosis being significant pathways.[11][12][13]
Once inside the endosome, the acidic environment leads to the protonation of this compound. This is thought to promote endosomal escape through two primary, non-mutually exclusive mechanisms:
-
Membrane Fusion: The positively charged this compound interacts with negatively charged lipids in the endosomal membrane, disrupting the membrane integrity and facilitating the fusion of the LNP with the endosomal membrane. This fusion event creates a pore through which the siRNA can escape into the cytoplasm.[1][3]
-
Proton Sponge Effect: The polyamine nature of the spermine head group of this compound can buffer the endosomal pH. This buffering action leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing its contents into the cytoplasm.[3][14]
Experimental Workflow for LNP-siRNA Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the efficacy of a this compound-LNP-siRNA formulation.
Conclusion
This compound represents a significant advancement in the field of nucleic acid delivery. Its unique spermine-based structure provides a robust platform for the efficient encapsulation and intracellular delivery of siRNA. The pH-responsive nature of this compound is key to its mechanism of action, enabling stable circulation in the bloodstream and promoting endosomal escape within the target cell. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and other ionizable lipids for therapeutic applications. Further research into the specific binding kinetics and a more detailed elucidation of the endosomal escape mechanism will undoubtedly pave the way for the rational design of even more potent and specific nucleic acid delivery systems.
References
- 1. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spermine-based poly(β-amino ester)s for siRNA delivery against mutated KRAS in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Lipid 114 LNP Formulation for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA). The selection of the ionizable cationic lipid is a critical determinant of the efficacy and safety of LNP-based siRNA delivery systems. Lipid 114 is a novel ionizable lipid that has demonstrated significant potential for the efficient encapsulation and delivery of siRNA to target cells, particularly macrophages.[1][2] With a pKa of approximately 6.8, this compound facilitates high encapsulation efficiency in an acidic environment and promotes endosomal escape for cytoplasmic delivery of the siRNA payload in the neutral pH of the cell.[1][2]
These application notes provide a detailed protocol for the formulation of this compound-based LNPs for siRNA delivery, methods for their characterization, and protocols for in vitro evaluation of gene silencing.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the formulation and characterization of this compound LNPs encapsulating siRNA.
| Component | Molar Ratio (%) | Function |
| This compound | 50 | Ionizable cationic lipid for siRNA encapsulation and endosomal escape |
| Cholesterol | 38.5 | Stabilizes the LNP structure |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 10 | Helper lipid, contributes to the lipid bilayer structure |
| DMG-PEG2000 | 1.5 | PEGylated lipid to control particle size and provide stability |
| Parameter | Value | Method |
| Particle Size (Z-average) | 80 - 100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Zeta Potential | Near-neutral at physiological pH | Zeta Potential Analysis |
Experimental Protocols
Materials and Reagents
-
This compound (ditetradecyl 4,8,17-tris(3-oxo-3-(tetradecyloxy)propyl)-4,8,13,17-tetraazaicosanedioate)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
siRNA (specific to the target gene)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (nuclease-free)
-
Nuclease-free water
-
Quant-iT RiboGreen RNA Assay Kit
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument
Protocol 1: Preparation of this compound LNP-siRNA
This protocol describes the formulation of this compound LNPs encapsulating siRNA using a microfluidic mixing approach.
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, cholesterol, DSPC, and DMG-PEG2000 in ethanol at a molar ratio of 50:38.5:10:1.5.
-
The total lipid concentration in the ethanol phase should be prepared to achieve the desired final concentration after mixing. A typical starting concentration is 12.5 mM total lipid.
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in a low pH buffer, such as 50 mM citrate buffer at pH 4.0.
-
The concentration of the siRNA solution should be calculated to achieve the desired nitrogen-to-phosphate (N/P) ratio. An N/P ratio of approximately 6 is a common starting point.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing instrument according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.
-
Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNP-siRNA complexes.
-
-
Dialysis:
-
Transfer the resulting LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.
-
-
Sterilization and Storage:
-
Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.
-
Store the formulation at 4°C. For long-term storage, aliquoting and storing at -80°C may be considered, though stability should be assessed.
-
Protocol 2: Characterization of this compound LNP-siRNA
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP-siRNA formulation in PBS (pH 7.4).
-
Measure the Z-average particle size and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate.
2. siRNA Encapsulation Efficiency:
-
Use a fluorescent dye-based assay such as the Quant-iT RiboGreen RNA Assay.
-
Prepare two sets of samples from the LNP-siRNA formulation.
-
In the first set, measure the fluorescence of the intact LNPs to determine the amount of unencapsulated siRNA.
-
In the second set, add a detergent (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA. Measure the total fluorescence.
-
The encapsulation efficiency is calculated using the following formula: EE (%) = (Total siRNA - Free siRNA) / Total siRNA * 100
Protocol 3: In Vitro Gene Silencing in Macrophages
This protocol provides a general method for assessing the gene-silencing efficacy of this compound LNP-siRNA in a macrophage cell line (e.g., RAW 264.7).
-
Cell Culture:
-
Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Seed the cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the this compound LNP-siRNA formulation to the desired final concentrations (e.g., 10, 25, 50 nM siRNA) in serum-free media.
-
Remove the culture medium from the cells and add the LNP-siRNA containing medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation period, add complete media containing serum.
-
-
Gene Expression Analysis (e.g., by qRT-PCR):
-
After 24-48 hours post-transfection, lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of the target gene and a housekeeping gene using quantitative real-time PCR (qRT-PCR) with specific primers.
-
Calculate the relative gene expression to determine the percentage of gene knockdown compared to control-treated cells (e.g., cells treated with LNPs containing a non-targeting control siRNA).
-
Visualizations
Caption: Workflow for this compound LNP-siRNA Formulation.
Caption: LNP-siRNA Cellular Delivery Pathway.
References
Application Notes and Protocols for Microfluidic-Based Synthesis of Lipid 114 LNPs
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Lipid 114 Lipid Nanoparticles (LNPs)
Lipid Nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA, a prominence underscored by their critical role in COVID-19 mRNA vaccines.[1][2] These nanoparticles are typically composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a polyethylene (B3416737) glycol (PEG)-conjugated lipid.[1][3] The ionizable lipid is a crucial component, as it is responsible for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells.[1][3]
This compound is a novel ionizable cationic lipid designed for the formulation of LNPs for therapeutic delivery.[4] With a pKa of approximately 6.8, this compound is adept at encapsulating negatively charged nucleic acids like siRNA and mRNA under acidic conditions and maintaining a neutral surface charge at physiological pH to reduce toxicity.[4] Structurally, this compound features an ethanolamine (B43304) headgroup, which aids in mRNA encapsulation, and ester bonds that are designed to improve its clearance from the liver.[4] It has been developed as a comparable alternative to other well-known ionizable lipids such as SM-102.[4] Formulations incorporating this compound have shown potential for in vitro and in vivo delivery of siRNA, for instance, to reduce IL-1β expression in macrophages.
Principles of Microfluidic Synthesis of LNPs
Microfluidics has emerged as a robust and scalable method for the manufacturing of LNPs, offering precise control over particle size, polydispersity, and encapsulation efficiency.[5][6] The process relies on the rapid and controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid payload in a microfluidic chip.[7]
The rapid mixing within the microchannels induces a change in solvent polarity, causing the lipids to precipitate and self-assemble into nanoparticles, encapsulating the nucleic acid in the process.[7] Key parameters that govern the final LNP characteristics include:
-
Total Flow Rate (TFR): The combined flow rate of the lipid and aqueous phases. Higher TFRs generally lead to faster mixing and result in smaller nanoparticles.[5][8]
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic phase flow rate. The FRR influences the final particle size and encapsulation efficiency.[5][8]
-
Lipid Composition: The molar ratio of the four lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) significantly impacts LNP stability, delivery efficiency, and biodistribution.[5][8][9]
Commonly used microfluidic devices for LNP synthesis include staggered herringbone mixers and hydrodynamic flow focusing chips, which are designed to induce chaotic advection and ensure rapid and reproducible mixing.[2][7]
Experimental Protocols
Materials and Equipment
Materials:
-
Ionizable Cationic Lipid: this compound
-
Helper Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Nucleic Acid (mRNA or siRNA)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Citrate (B86180) Buffer (pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Nuclease-free water
-
Quant-iT RiboGreen RNA Assay Kit (or equivalent)
Equipment:
-
Microfluidic system (e.g., NanoAssemblr® Benchtop from Precision NanoSystems, or a similar setup with syringe pumps and a microfluidic chip)
-
Staggered Herringbone Micromixer Chip
-
Syringes (gas-tight, various sizes)
-
Tubing (FEP or PEEK)
-
Vials (sterile, nuclease-free)
-
Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement
-
Fluorometer or plate reader for encapsulation efficiency measurement
-
Dialysis device (e.g., Slide-A-Lyzer cassettes) for buffer exchange
Preparation of Stock Solutions
-
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol.
-
Combine the individual lipid stocks to create a final lipid mixture with a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000) . This is a widely used starting ratio for ionizable lipid-based LNPs and may require optimization.[9]
-
The total lipid concentration in the ethanol phase should be determined based on the desired final LNP concentration (a typical starting concentration is 10-20 mg/mL).
-
-
Aqueous Phase (Nucleic Acid Solution):
-
Dissolve the mRNA or siRNA payload in citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid).
-
Microfluidic Synthesis of this compound LNPs
-
System Setup:
-
Prime the microfluidic system with ethanol and then with the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and equilibrate the system.
-
Load the lipid stock solution into one syringe and the aqueous nucleic acid solution into another syringe.
-
Place the syringes onto the syringe pumps.
-
-
LNP Formulation:
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point for optimization is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic) .[10]
-
Start the pumps to initiate the mixing process in the microfluidic chip.
-
Collect the resulting LNP dispersion from the outlet of the chip into a sterile collection vial. Discard the initial and final volumes to ensure the collection of a homogenous sample formed under steady-state flow.
-
Downstream Processing and Characterization
-
Buffer Exchange:
-
To remove the ethanol and raise the pH to a physiological level, dialyze the collected LNP dispersion against PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff.
-
-
LNP Characterization:
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the dialyzed LNPs using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE): Determine the percentage of encapsulated nucleic acid using a fluorescence-based assay such as the RiboGreen assay. The assay is performed in the presence and absence of a membrane-lysing detergent (e.g., Triton X-100) to measure total and free nucleic acid, respectively. The EE is calculated as: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
-
Storage:
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data from the synthesis and characterization of this compound LNPs.
Table 1: this compound LNP Formulation Parameters
| Parameter | Value |
| Ionizable Lipid | This compound |
| Helper Lipid | DSPC |
| Structural Lipid | Cholesterol |
| PEGylated Lipid | DMG-PEG 2000 |
| Molar Ratio | 50:10:38.5:1.5 |
| Total Lipid Concentration (in Ethanol) | e.g., 15 mg/mL |
| Nucleic Acid Payload | e.g., mRNA |
| Nucleic Acid Concentration (in Aqueous Buffer) | e.g., 0.5 mg/mL |
| Microfluidic Parameters | |
| Total Flow Rate (TFR) | e.g., 12 mL/min |
| Flow Rate Ratio (FRR) (Aqueous:Organic) | e.g., 3:1 |
Table 2: Physicochemical Characteristics of this compound LNPs
| Characteristic | Result |
| Average Particle Size (Z-average, nm) | e.g., 80-120 nm |
| Polydispersity Index (PDI) | e.g., < 0.2 |
| Encapsulation Efficiency (%) | e.g., > 90% |
| Final LNP Concentration | Specify units |
Note: The values in the tables are representative and should be replaced with experimental data.
Visualization
Caption: Workflow for the microfluidic synthesis of this compound LNPs.
Caption: Principle of LNP self-assembly in a microfluidic device.
References
- 1. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. liposomes.ca [liposomes.ca]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Engineered Lipid 114 (EL-114) for Macrophage-Specific siRNA Delivery
Answering the user's request requires creating a detailed, structured document based on the provided search results. Since "Lipid 114" does not appear to be a publicly documented lipid, I will create a representative application note for an engineered ionizable lipid, referred to as Engineered this compound (EL-114) , for macrophage-specific siRNA delivery. This approach allows for the creation of realistic protocols, data tables, and diagrams based on the principles and methodologies described in the search results for similar advanced lipid nanoparticle systems.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Small interfering RNA (siRNA) offers a powerful therapeutic modality for silencing specific genes involved in disease pathogenesis. However, the effective delivery of siRNA to target cells, particularly immune cells like macrophages, remains a significant challenge.[1][2] Macrophages are key players in a multitude of inflammatory diseases and cancer, making them a prime target for therapeutic intervention.[3][4][5]
Engineered this compound (EL-114) is a novel, ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) that can efficiently encapsulate and deliver siRNA to macrophages. LNPs formulated with EL-114 are designed to be stable in circulation, facilitate cellular uptake by macrophages, and promote endosomal escape to release the siRNA cargo into the cytoplasm, where it can engage the RNA-induced silencing complex (RISC) to mediate gene silencing.[6][7][8] These application notes provide detailed protocols for the formulation, characterization, and application of EL-114 LNPs for macrophage-specific gene silencing.
Data Presentation
Quantitative data from representative experiments using EL-114 LNPs are summarized below.
Table 1: Physicochemical Properties of EL-114 LNP-siRNA Formulations LNP formulations were prepared using a microfluidic mixing method. Data represent the average of multiple batches.
| Parameter | Value | Method Used |
| Mean Particle Size (Diameter) | 75 ± 5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | -5 mV to +5 mV (Near-neutral) | Laser Doppler Velocimetry |
| siRNA Encapsulation Efficiency | > 95% | RiboGreen Assay |
Table 2: In Vitro Gene Silencing in LPS-Activated RAW 264.7 Macrophages Cells were treated with EL-114 LNPs encapsulating siRNA targeting TNF-α. Gene expression was measured 24 hours post-transfection via qRT-PCR.
| siRNA Concentration (nM) | Target mRNA Expression (% of Control) | Cell Viability (% of Control) |
| 1 | 85 ± 7% | > 98% |
| 10 | 42 ± 5% | > 95% |
| 50 | 18 ± 4% | > 95% |
| 100 | < 10% | > 90% |
Table 3: In Vivo Biodistribution of EL-114 LNPs 24h Post-Intravenous Injection Biodistribution was assessed in healthy mice by quantifying a fluorescently labeled lipid component of the LNP formulation.
| Organ | LNP Accumulation (% Injected Dose per gram of tissue) |
| Liver | 45 ± 8% |
| Spleen | 25 ± 6% |
| Lungs | 8 ± 3% |
| Kidneys | 3 ± 1% |
| Blood (at 24h) | < 1% |
Experimental Protocols
Protocol 1: Formulation of EL-114 LNP-siRNA Nanoparticles
This protocol describes the formulation of EL-114 LNPs using a microfluidic mixing device, a robust method for producing uniform nanoparticles with high encapsulation efficiency.[8][9][10]
Materials:
-
Engineered this compound (EL-114)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Avanti Polar Lipids)
-
Cholesterol (Sigma-Aldrich)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) (Avanti Polar Lipids)
-
siRNA (custom synthesis)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Sodium Acetate Buffer (25 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 3500 MWCO)
Procedure:
-
Prepare Lipid Stock Solution (Organic Phase):
-
Prepare siRNA Solution (Aqueous Phase):
-
Dilute the siRNA stock in 25 mM Sodium Acetate Buffer (pH 4.0) to the desired concentration.[9]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution into the organic phase syringe and the siRNA solution into the aqueous phase syringe.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.[12]
-
Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of LNPs, encapsulating the siRNA.[13]
-
-
Purification and Buffer Exchange:
-
Collect the resulting nanoparticle suspension.
-
To remove ethanol and raise the pH, dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with two buffer changes.[11]
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C. Use within two weeks for best results.
-
Protocol 2: In Vitro Transfection of Macrophages with EL-114 LNPs
This protocol details the treatment of a macrophage cell line (e.g., RAW 264.7) to assess gene silencing efficiency.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium (with 10% FBS)
-
Lipopolysaccharide (LPS)
-
EL-114 LNP-siRNA formulation
-
Opti-MEM reduced-serum medium
-
Multi-well cell culture plates (24-well)
-
Reagents for cell viability assay (e.g., MTT, alamarBlue)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells per well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Macrophage Activation (Optional but Recommended):
-
Transfection:
-
Prepare serial dilutions of the EL-114 LNP-siRNA in Opti-MEM to achieve final siRNA concentrations of 1, 10, 50, and 100 nM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the LNP-containing Opti-MEM to each well.
-
Incubate for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh complete DMEM.
-
Incubate the cells for an additional 24-48 hours to allow for gene silencing to occur.
-
-
Analysis:
-
After the desired incubation time, harvest the cells for downstream analysis (e.g., qRT-PCR for mRNA levels, ELISA/Western blot for protein levels).
-
In a parallel plate, perform a cell viability assay to assess any potential cytotoxicity of the LNP formulation.[16]
-
Protocol 3: Quantification of Gene Silencing by qRT-PCR
This protocol describes how to measure the reduction in target mRNA levels following transfection.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, Actin)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Lyse the cells harvested from Protocol 2 directly in the well using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit. Follow the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene (and housekeeping gene in separate wells), and the qPCR master mix.
-
Run the qPCR program on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for both the target gene and the housekeeping gene.
-
Determine the relative gene expression using the ΔΔCt method. The expression level in treated cells should be normalized to the housekeeping gene and compared to the expression in untreated or control-siRNA treated cells.
-
Visualizations
Caption: Workflow for EL-114 LNP-siRNA formulation and characterization.
Caption: Mechanism of LNP uptake, endosomal escape, and siRNA action.
Caption: General workflow for an in vivo study using EL-114 LNPs.
References
- 1. Engineered ionizable lipid nanoparticles mediated efficient siRNA delivery to macrophages for anti-inflammatory treatment of acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting lipid metabolism of macrophages: A new strategy for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomol.com [biomol.com]
- 10. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 13. Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00198A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Precision treatment of viral pneumonia through macrophage-targeted lipid nanoparticle delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of Pro-Inflammatory Macrophage Polarization via Lipid Nanoparticles Mediated Delivery of Anti-Prostaglandin-E2 siRNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Biodistribution of Lipid Nanoparticles in Mice
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a substance referred to as "Lipid 114." The following application notes and protocols are based on well-established principles and practices for studying the in vivo biodistribution of lipid nanoparticles (LNPs) in murine models, using a representative ionizable lipid as a surrogate. These guidelines are intended for researchers, scientists, and drug development professionals.
Application Notes
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1][2] The in vivo biodistribution of these LNPs is a critical factor in determining their efficacy and safety.[3][4] Understanding where the LNPs and their cargo accumulate in the body is essential for optimizing drug delivery to target tissues while minimizing off-target effects.[5]
The biodistribution of LNPs is influenced by several factors, including the route of administration, the physicochemical properties of the LNPs (such as size, charge, and lipid composition), and the physiological characteristics of the animal model.[6][7] Following intravenous administration, LNPs are often rapidly cleared from circulation and accumulate in organs of the reticuloendothelial system (RES), primarily the liver and spleen.[8][9] The specific composition of the LNP, particularly the ionizable lipid and the PEGylated lipid, can significantly impact its circulation time and organ tropism.[7][10]
Commonly used techniques to assess LNP biodistribution include in vivo imaging systems (IVIS) with fluorescently or luminescently labeled LNPs, quantification of LNP components (lipids or nucleic acid cargo) in tissues using methods like liquid chromatography-mass spectrometry (LC-MS) or quantitative polymerase chain reaction (qPCR), and radiolabeling studies.[4][6][11]
Experimental Protocols
LNP Formulation Protocol (Microfluidic Mixing)
This protocol describes the formulation of LNPs encapsulating a reporter mRNA (e.g., firefly luciferase) using a microfluidic mixing device.
Materials:
-
Ionizable Lipid (e.g., a representative commercial lipid)
-
Helper Lipid (e.g., DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., PEG2000-DMG)
-
Firefly Luciferase mRNA
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) Buffer (pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Microfluidic Mixing System
-
Dialysis Cassettes (e.g., 10 kDa MWCO)
-
Amicon Ultra Centrifugal Filters (e.g., 30 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[2] The total lipid concentration should be optimized for the specific formulation.
-
Prepare mRNA Solution: Dilute the firefly luciferase mRNA in citrate buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. The aqueous phase (mRNA solution) and the organic phase (lipid solution) are pumped through the device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[1]
-
Dialysis: The resulting LNP solution is collected and dialyzed against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.[1]
-
Concentration and Sterilization: Concentrate the LNPs using centrifugal filters and sterilize by passing through a 0.22 µm filter.[1]
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency. LNPs with a diameter of less than 100 nm and a PDI below 0.2 are generally desirable for in vivo applications.[1]
In Vivo Biodistribution Study in Mice
This protocol outlines the procedure for administering LNPs to mice and assessing their biodistribution.
Materials:
-
LNP-mRNA formulation
-
Female BALB/c mice (6-8 weeks old)
-
Anesthesia (e.g., isoflurane)
-
D-luciferin
-
In Vivo Imaging System (IVIS)
-
Surgical tools for dissection
-
Sample collection tubes
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment. All animal procedures should be performed in accordance with institutional guidelines.
-
LNP Administration: Administer the LNP-mRNA formulation to mice via intravenous (tail vein) injection at a specified dose (e.g., 0.75 mg/kg).[1] A control group should receive an equivalent volume of PBS.
-
In Vivo Imaging: At desired time points (e.g., 2, 6, 24 hours post-injection), anesthetize the mice and intraperitoneally inject D-luciferin (15 mg/ml, 10 ml/kg).[1] After 10 minutes, acquire bioluminescent images using an IVIS.
-
Ex Vivo Imaging and Organ Collection: At the final time point (e.g., 6 or 24 hours), euthanize the mice.[1][12] Dissect and collect major organs (liver, spleen, lungs, kidneys, heart, brain, etc.). Place the organs in a well plate with D-luciferin solution for ex vivo imaging.[1]
-
Quantitative Analysis: Following ex vivo imaging, a portion of each organ can be homogenized for quantitative analysis of the LNP components. This can be done by measuring the lipid concentration using LC-MS/MS or the mRNA concentration using a branched DNA assay.[3][4]
Data Presentation
The quantitative data from biodistribution studies can be summarized in tables for easy comparison of LNP accumulation in different organs over time.
Table 1: Representative Biodistribution of LNP-Luciferase mRNA in BALB/c Mice (6 hours post-intravenous injection)
| Organ | Luciferase Expression (Photons/s/cm²/sr) | LNP Accumulation (% Injected Dose/g tissue) |
| Liver | High | ~60-70% |
| Spleen | Moderate | ~5-15% |
| Lungs | Low | <5% |
| Kidneys | Low | <5% |
| Heart | Very Low | <2% |
| Brain | Negligible | <1% |
Note: The values presented are representative and can vary based on the specific LNP formulation and experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for in vivo biodistribution of LNPs.
Caption: Schematic of a lipid nanoparticle (LNP) structure.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized lipid nanoparticles (LNPs) for organ-selective nucleic acids delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Future of Tissue-Targeted Lipid Nanoparticle-Mediated Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution of Nanostructured Lipid Carriers in Mice Atherosclerotic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo biodistribution of edelfosine-loaded lipid nanoparticles radiolabeled with Technetium-99 m: Comparison of administration routes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Lipid-Mediated Transfection of RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the lipid-mediated transfection of the murine macrophage cell line, RAW 264.7, using a cationic lipid-based reagent, generalized here as "Lipid 114". Given that macrophages are notoriously difficult to transfect, this protocol offers a robust starting point for optimization to achieve high transfection efficiency with minimal cytotoxicity.[1][2][3][4]
Introduction
RAW 264.7 is a widely utilized macrophage-like cell line derived from a tumor in a male BALB/c mouse induced by the Abelson murine leukemia virus.[5][6] These cells are instrumental in studying various aspects of immunology, inflammation, and drug discovery due to their phagocytic capabilities and responsiveness to stimuli like lipopolysaccharides (LPS).[1] However, their inherent immune functions make them resistant to foreign genetic material, posing a challenge for efficient transfection.[4] Lipid-mediated transfection offers a versatile method for introducing nucleic acids (e.g., plasmid DNA, mRNA, siRNA) into these cells.[7][8] This technique relies on the formation of complexes between positively charged lipid molecules and negatively charged nucleic acids, which are then taken up by the cells, likely through endocytosis.[7]
Data Presentation
Successful transfection of RAW 264.7 cells is dependent on several critical parameters. The following tables summarize key quantitative data and recommended starting conditions based on established protocols for various lipid-based transfection reagents. These values should be used as a guideline for optimizing the protocol for a specific lipid reagent like "this compound".
Table 1: Recommended Cell Seeding Densities for Transfection
| Culture Vessel | Seeding Density (cells/well) | Surface Area (cm²) |
| 96-well plate | 2.5 - 5.0 x 10⁴ | 0.32 |
| 24-well plate | 1.0 - 2.0 x 10⁵ | 1.9 |
| 12-well plate | 2.0 - 4.0 x 10⁵ | 3.8 |
| 6-well plate | 0.5 - 1.0 x 10⁶ | 9.5 |
| 10 cm dish | 2.5 - 5.0 x 10⁶ | 55 |
Note: Cells should be 50-80% confluent at the time of transfection.[9]
Table 2: Recommended Reagent Quantities per Well for a 24-well Plate
| Component | Quantity | Notes |
| Plasmid DNA | 0.5 - 1.0 µg | Use high-purity, endotoxin-free DNA.[10] |
| This compound Reagent | 1.0 - 3.0 µL | The optimal lipid:DNA ratio needs to be determined empirically, typically ranging from 1:2 to 3:1 (µL:µg). |
| Serum-free Medium (for complex formation) | 50 - 100 µL | Opti-MEM® I Reduced Serum Medium is commonly recommended.[11] |
| Final Culture Volume | 0.5 - 1.0 mL |
Table 3: Comparison of Transfection Efficiencies in RAW 264.7 Cells with Different Methods
| Transfection Method | Reported Efficiency | Reference |
| Cationic Lipids (General) | 5-10% | [12] |
| Lipofectamine™ | ~0.1% | [12] |
| GenePORTER 3000 | ~20x higher than Lipofectamine 2000 | [3] |
| Biontex K2® Transfection System | 45-50% | [9] |
| Electroporation | Highest inducibility | [2] |
| DEAE-Dextran | Marginally better than other chemical methods | [12] |
Experimental Protocols
Materials
-
Complete growth medium: High-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][14]
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)[11]
-
Plasmid DNA (high purity, endotoxin-free)[10]
-
This compound transfection reagent
-
Sterile microcentrifuge tubes
-
Tissue culture plates
Cell Preparation (Day 0)
-
Culture RAW 264.7 cells in complete growth medium in a 37°C, 5% CO₂ incubator.[14]
-
Passage cells every 2-3 days when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[13][14] Cells can be detached by gentle scraping or pipetting.[1][5]
-
The day before transfection, seed the RAW 264.7 cells in the desired culture vessel at a density that will result in 50-80% confluency on the day of transfection (see Table 1).[9]
Transfection Protocol (Day 1)
-
Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA (e.g., 0.5 µg for a 24-well plate) in 50 µL of serum-free medium.[15] Mix gently by flicking the tube.
-
Preparation of Lipid Solution: In a separate sterile microcentrifuge tube, dilute the optimized amount of this compound reagent (e.g., 1.5 µL for a 1:3 DNA:lipid ratio) in 50 µL of serum-free medium.[15] Mix gently. Note: Do not vortex the lipid reagent.
-
Formation of Lipid-DNA Complexes: Add the diluted DNA solution to the diluted lipid solution. Important: Add the DNA to the lipid, not the other way around.[9] Mix gently by pipetting up and down a few times or flicking the tube.
-
Incubation: Incubate the lipid-DNA complex mixture at room temperature for 15-30 minutes to allow for complex formation.[1][15]
-
Transfection: While the complexes are incubating, gently aspirate the culture medium from the cells and replace it with fresh, pre-warmed complete growth medium.[15] Add the lipid-DNA complexes dropwise to the cells in the well. Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubation: Return the cells to the 37°C, 5% CO₂ incubator and incubate for 4-6 hours.[1]
-
Post-Transfection Medium Change (Optional but Recommended): After 4-6 hours, the medium containing the transfection complexes can be removed and replaced with fresh, pre-warmed complete growth medium to reduce cytotoxicity.[3]
-
Gene Expression Analysis (Day 2-3): Assay for transgene expression 24-72 hours post-transfection. The optimal time for analysis will depend on the nature of the plasmid and the gene being expressed.
Post-Transfection Analysis
-
Transfection Efficiency: Can be assessed by expressing a fluorescent reporter protein (e.g., GFP) and quantifying the percentage of fluorescent cells using fluorescence microscopy or flow cytometry.[9][15]
-
Cell Viability: Can be evaluated using methods such as Trypan Blue exclusion or MTT assays to determine the level of cytotoxicity induced by the transfection process.[16]
-
Gene Expression/Knockdown: Can be measured by quantitative PCR (qPCR), Western blotting, or functional assays specific to the expressed or targeted gene.
Mandatory Visualizations
Caption: Experimental workflow for this compound-mediated transfection of RAW 264.7 cells.
Caption: Signaling pathway of lipid-mediated transfection in RAW 264.7 cells.
References
- 1. biontex.com [biontex.com]
- 2. Evaluation of methods for transient transfection of a murine macrophage cell line, RAW 264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Video: Transfecting RAW264.7 Cells with a Luciferase Reporter Gene [jove.com]
- 5. Cell culture of RAW264.7 cells [protocols.io]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Transfection of cultured eukaryotic cells using cationic lipid reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biontex.com [biontex.com]
- 10. protocols.io [protocols.io]
- 11. Transfecting Plasmid DNA into RAW264.7 Macrophage Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. bowdish.ca [bowdish.ca]
- 14. rwdstco.com [rwdstco.com]
- 15. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo IL-1β siRNA Delivery Using Lipidoid Nanoparticles
Note: Extensive searches for "Lipid 114" did not yield specific public data or protocols. It is likely a proprietary lipidoid. The following application notes and protocols are based on a well-characterized and scientifically published lipidoid-polymer hybrid nanoparticle system, FS14-NP , for the in vivo delivery of IL-1β siRNA. This information is presented as a representative guide for researchers in this field.
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine implicated in a variety of inflammatory diseases, including rheumatoid arthritis. Silencing the gene expression of IL-1β using small interfering RNA (siRNA) offers a promising therapeutic strategy. Effective in vivo delivery of siRNA to target cells, such as macrophages, remains a significant challenge. This document provides detailed application notes and protocols for the use of lipidoid-based nanoparticles for the systemic delivery of IL-1β siRNA, based on the successful application of the FS14-NP system in a mouse model of arthritis.[1][2]
IL-1β Signaling Pathway and siRNA-Mediated Silencing
IL-1β exerts its biological effects by binding to the IL-1 receptor (IL-1R1), initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent expression of inflammatory genes.[3][4] siRNA can be designed to specifically target and degrade IL-1β mRNA, thereby inhibiting its translation into protein and mitigating the downstream inflammatory response.
Caption: IL-1β signaling pathway and mechanism of siRNA-mediated gene silencing.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of FS14-NP for IL-1β siRNA delivery.
Table 1: In Vitro IL-1β Gene Silencing Efficiency
| Cell Type | Treatment | IL-1β mRNA Expression (% of control) | Statistical Significance |
| RAW 264.7 Macrophages | FS14-NP/siIL-1β | ~30% | p < 0.01 |
| RAW 264.7 Macrophages | Commercial Reagent/siIL-1β | ~40% | Not specified |
| Primary Peritoneal Macrophages | FS14-NP/siIL-1β | < 5% | p < 0.001 |
| Primary Peritoneal Macrophages | Commercial Reagent/siIL-1β | ~30% | Not specified |
Data extracted from a study on a lipidoid-polymer hybrid nanoparticle system.[1]
Table 2: In Vivo Efficacy in a Mouse Model of Arthritis
| Treatment Group | Ankle Swelling (mm) | IL-1β mRNA Expression in Joints (% of arthritic control) |
| Healthy Control | ~1.5 | Not applicable |
| Arthritic Control (PBS) | ~2.8 | 100% |
| FS14-NP/siNC (scrambled) | ~2.7 | ~95% |
| FS14-NP/siIL-1β | ~1.8 | ~25% |
Data extracted from a study on a lipidoid-polymer hybrid nanoparticle system in a collagen-antibody-induced arthritis (CAIA) mouse model.[1]
Experimental Protocols
Preparation of IL-1β siRNA-Loaded Lipidoid Nanoparticles (FS14-NP)
This protocol describes the formulation of lipidoid-polymer hybrid nanoparticles encapsulating siRNA.
Materials:
-
Spermidine-based lipidoid (S14)
-
Pluronic F127
-
IL-1β siRNA and scrambled control siRNA (siNC)
-
Nuclease-free water
Procedure:
-
Preparation of Lipidoid-Polymer Solution:
-
Dissolve the spermidine-based lipidoid (S14) in ethanol to a final concentration of 10 mg/mL.
-
Dissolve Pluronic F127 in nuclease-free water to a final concentration of 10 mg/mL.
-
-
Nanoparticle Formulation:
-
In a sterile, nuclease-free microcentrifuge tube, mix the S14 lipidoid solution with the Pluronic F127 solution at a weight ratio of 1:1.
-
Vortex the mixture vigorously for 30 seconds.
-
Add the IL-1β siRNA (or siNC) solution to the lipidoid-polymer mixture at a weight ratio of 1:10 (siRNA:lipidoid).
-
Vortex again for 30 seconds to allow for self-assembly of the nanoparticles.
-
Incubate the mixture at room temperature for 30 minutes.
-
-
Characterization (Optional but Recommended):
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Assess siRNA encapsulation efficiency using a Quant-iT RiboGreen RNA assay after separating free siRNA.
-
In Vivo Administration of siRNA-Lipidoid Nanoparticles
This protocol outlines the systemic administration of the formulated nanoparticles to a mouse model of inflammatory disease.
Caption: Experimental workflow for in vivo IL-1β siRNA delivery and efficacy assessment.
Materials:
-
siRNA-loaded lipidoid nanoparticles (resuspended in sterile PBS)
-
Mouse model of inflammation (e.g., collagen-antibody-induced arthritis)
-
Sterile syringes and needles
Procedure:
-
Animal Model:
-
Induce the disease model in the mice according to established protocols. For example, in the collagen-antibody-induced arthritis (CAIA) model, a cocktail of anti-collagen antibodies is administered intraperitoneally, followed by a lipopolysaccharide (LPS) challenge.
-
-
Dosing and Administration:
-
On the day of disease induction or at a specified time point, administer the siRNA-lipidoid nanoparticles via intravenous (tail vein) injection.
-
A typical dose might be 1 mg/kg of siRNA.
-
Include control groups: a group receiving PBS, and a group receiving nanoparticles with a non-targeting scrambled siRNA (siNC).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of the disease (e.g., ankle swelling, clinical score).
-
Body weight should also be monitored as an indicator of general health.
-
Assessment of In Vivo Gene Silencing
This protocol describes how to quantify the knockdown of IL-1β mRNA in target tissues.
Materials:
-
Harvested tissues (e.g., joints, spleen, liver)
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for IL-1β and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Tissue Harvest and RNA Extraction:
-
At the end of the experiment, euthanize the mice and harvest the target tissues.
-
Immediately snap-freeze the tissues in liquid nitrogen or place them in an RNA stabilization solution.
-
Extract total RNA from the tissues using a commercial kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for IL-1β and a stable housekeeping gene.
-
The reaction setup should include a no-template control and a no-reverse-transcriptase control.
-
-
Data Analysis:
-
Calculate the relative expression of IL-1β mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the expression levels between the treatment groups (siIL-1β) and the control groups (PBS, siNC).
-
Conclusion
The use of lipidoid-based nanoparticles for the in vivo delivery of IL-1β siRNA represents a potent and viable strategy for mitigating inflammation in preclinical models of disease. The protocols and data presented here, based on the FS14-NP system, provide a framework for researchers to design and execute their own in vivo gene silencing experiments targeting IL-1β. Careful formulation and characterization of the nanoparticles, coupled with rigorous in vivo evaluation, are critical for successful outcomes.
References
- 1. Lipidoid-siRNA Nanoparticle-Mediated IL-1β Gene Silencing for Systemic Arthritis Therapy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidoid-siRNA Nanoparticle-Mediated IL-1β Gene Silencing for Systemic Arthritis Therapy in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lipid 114 LNP Preparation for Acute Liver Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute liver failure (ALF) is a critical medical condition characterized by rapid and severe liver injury, leading to a high mortality rate without timely intervention such as liver transplantation. The development of targeted therapies that can mitigate liver damage and promote regeneration is a significant area of research. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA), due to their preferential accumulation in the liver and ability to protect the therapeutic payload from degradation.
This document provides a detailed guide for the preparation and application of "Lipid 114" LNPs for the delivery of siRNA in preclinical models of acute liver failure. As "this compound" is used here as a representative ionizable lipid, this protocol is based on well-established formulations using commercially available and extensively studied ionizable lipids like DLin-MC3-DMA or SM-102, which share similar formulation characteristics. The protocols outlined below cover LNP formulation and characterization, induction of ALF in animal models, and subsequent treatment and evaluation.
Data Presentation
The following tables summarize representative quantitative data for LNP characteristics and in vivo efficacy. This data is illustrative and based on findings from similar liver-targeting siRNA-LNP systems. Actual results may vary depending on the specific ionizable lipid, siRNA sequence, and experimental conditions.
Table 1: Physicochemical Properties of "this compound" LNPs
| Parameter | Target Specification | Representative Value |
| Particle Size (Diameter, nm) | 80 - 120 nm | 95.5 ± 5.2 nm |
| Polydispersity Index (PDI) | < 0.2 | 0.15 ± 0.04 |
| Zeta Potential (mV) | Near-neutral at pH 7.4 | -5.8 ± 2.1 mV |
| siRNA Encapsulation Efficiency | > 90% | 94.7 ± 3.5% |
Table 2: Representative In Vivo Efficacy of "this compound"-siRNA LNPs in an ALF Model
| Treatment Group | Serum ALT (U/L) at 24h | Serum AST (U/L) at 24h | Target Gene Knockdown in Liver (%) | Survival Rate at 72h (%) |
| Healthy Control | 35 ± 8 | 55 ± 12 | N/A | 100 |
| ALF Model + Saline | 4500 ± 850 | 6200 ± 980 | 0 | 20 |
| ALF Model + "this compound"-Control siRNA | 4350 ± 790 | 6050 ± 950 | < 5 | 25 |
| ALF Model + "this compound"-Therapeutic siRNA | 1200 ± 350 | 1800 ± 420 | > 85 | 80 |
Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Signaling Pathways in Acute Liver Failure
Understanding the molecular mechanisms underlying ALF is crucial for developing targeted therapies. The following signaling pathways are known to play a significant role in the pathogenesis of liver injury and are potential targets for siRNA-based interventions.
Caption: TNF-α signaling pathway in acute liver injury.
Application Notes and Protocols for the Characterization of Lipid 114-Based Lipid Nanoparticles (LNPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid 114 is an ionizable cationic lipid that has demonstrated significant potential for the formulation of Lipid Nanoparticles (LNPs) for the delivery of therapeutic payloads such as siRNA.[1] Proper characterization of these LNPs is a critical quality attribute to ensure their safety, efficacy, and reproducibility. These application notes provide a comprehensive overview of the essential techniques and detailed protocols for the thorough characterization of this compound LNPs.
Key Characterization Parameters
The critical quality attributes for this compound LNPs that require rigorous assessment include particle size, polydispersity, zeta potential, encapsulation efficiency, lipid composition, and stability.[2] A combination of analytical techniques is employed to provide a comprehensive profile of the LNP formulation.
Data Presentation
The following tables summarize representative quantitative data for this compound LNPs. It is important to note that these values are illustrative and actual results will vary depending on the specific formulation parameters, manufacturing process, and analytical instrumentation.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Method | Representative Value | Acceptance Criteria |
| Mean Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 120 nm | 70 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | ≤ 0.3 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -5 to +5 mV (at neutral pH) | -10 to +10 mV |
| Particle Concentration | Nanoparticle Tracking Analysis (NTA) | 1 x 10¹² - 1 x 10¹³ particles/mL | Formulation Dependent |
Table 2: Encapsulation and Loading Characteristics of this compound LNPs
| Parameter | Method | Representative Value | Acceptance Criteria |
| Encapsulation Efficiency (%) | RiboGreen Assay | > 90% | ≥ 85% |
| Drug Load (µg RNA / mg lipid) | RiboGreen Assay & Lipid Quantification | Formulation Dependent | Formulation Dependent |
Table 3: Lipid Composition Analysis of this compound LNPs
| Lipid Component | Method | Molar Ratio (%) | Acceptance Criteria (%) |
| This compound (Ionizable) | HPLC-CAD/LC-MS | 50 | 48 - 52 |
| DSPC (Helper) | HPLC-CAD/LC-MS | 10 | 9 - 11 |
| Cholesterol (Stabilizer) | HPLC-CAD/LC-MS | 38.5 | 37 - 40 |
| DMG-PEG 2000 (PEGylated) | HPLC-CAD/LC-MS | 1.5 | 1.0 - 2.0 |
Experimental Protocols & Workflows
LNP Formation and Uptake Pathway
The following diagram illustrates the general mechanism of LNP cellular uptake and endosomal escape, a critical process for the delivery of encapsulated payloads like siRNA into the cytoplasm.
Caption: Cellular uptake and endosomal escape of this compound LNPs.
Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by DLS
This protocol outlines the procedure for determining the mean particle size (Z-average) and PDI of this compound LNPs using Dynamic Light Scattering (DLS).
Materials:
-
This compound LNP sample
-
1x Phosphate-Buffered Saline (PBS), pH 7.4, filtered through a 0.22 µm filter
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
Procedure:
-
Equilibrate the DLS instrument to 25°C.
-
Dilute the this compound LNP sample with filtered 1x PBS to a suitable concentration (typically a 20- to 100-fold dilution to achieve a count rate between 100 and 500 kcps).
-
Vortex the diluted sample gently for 5-10 seconds.
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters:
-
Dispersant: Water (refractive index and viscosity)
-
Equilibration time: 60 seconds
-
Number of measurements: 3
-
Number of runs per measurement: 10-15
-
-
Initiate the measurement.
-
Record the Z-average diameter (nm) and the Polydispersity Index (PDI).
Caption: Workflow for DLS analysis of LNP size and PDI.
Protocol 2: Zeta Potential Measurement by ELS
This protocol describes the determination of the surface charge of this compound LNPs using Electrophoretic Light Scattering (ELS).
Materials:
-
This compound LNP sample
-
Deionized (DI) water, filtered through a 0.22 µm filter
-
ELS instrument (e.g., Malvern Zetasizer)
-
Folded capillary cells
Procedure:
-
Equilibrate the ELS instrument to 25°C.
-
Dilute the this compound LNP sample with filtered DI water to an appropriate concentration.[3]
-
Gently mix the diluted sample.
-
Load the sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Set the measurement parameters, including the dispersant properties (water).
-
Perform the measurement.
-
Record the mean zeta potential (mV).
Protocol 3: Encapsulation Efficiency using Quant-iT RiboGreen Assay
This protocol details the quantification of RNA encapsulated within the this compound LNPs.
Materials:
-
This compound LNP sample
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 solution
-
96-well microplate (black, flat-bottom)
-
Fluorometric plate reader
Procedure:
-
Prepare RNA Standard Curve: Prepare a series of RNA standards of known concentrations in TE buffer.
-
Sample Preparation:
-
Total RNA (Lysis): Dilute the LNP sample in TE buffer containing 1% Triton X-100 to disrupt the LNPs and release the encapsulated RNA.
-
Free RNA (Intact): Dilute the LNP sample to the same extent in TE buffer without Triton X-100.
-
-
Assay:
-
Add the RiboGreen reagent (diluted according to the manufacturer's instructions) to each well of the microplate.
-
Add the prepared RNA standards and LNP samples (both lysed and intact) to the wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculation:
-
Determine the RNA concentration of the samples from the standard curve.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total RNA - Free RNA) / Total RNA] x 100
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Lipid Nanoparticle Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Lipid Nanoparticle (LNP) formulations, with a specific focus on the ratio of ionizable lipids to helper lipids.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a lipid nanoparticle (LNP) formulation for nucleic acid delivery?
A1: A typical LNP formulation for delivering nucleic acid payloads like mRNA or siRNA consists of four main components:
-
Ionizable Cationic Lipid: This lipid is crucial for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm. At a low pH during formulation, the ionizable lipid is positively charged, enabling interaction with the nucleic acid. It becomes neutral at physiological pH in the bloodstream, which reduces toxicity. Upon cellular uptake into the endosome, the acidic environment protonates the lipid again, aiding in the disruption of the endosomal membrane and the release of the payload.
-
Helper Phospholipid (e.g., DSPC, DOPE): These lipids are structural components that contribute to the formation of the lipid bilayer and the overall stability of the nanoparticle.[1]
-
Cholesterol: As another structural lipid, cholesterol enhances the stability and rigidity of the LNPs.[1] It helps to fill the gaps between other lipid molecules, which can reduce the passive leakage of the encapsulated cargo.
-
PEGylated Lipid (PEG-Lipid): This component is included to control the particle size during formulation and to create a hydrophilic layer on the LNP surface. This "stealth" layer helps to reduce clearance by the immune system, thereby increasing the circulation time in the bloodstream.[1]
Q2: Why is the molar ratio of the ionizable lipid to helper lipids a critical parameter for optimization?
A2: The molar ratio of the ionizable lipid to the helper lipids (phospholipid and cholesterol) is a critical quality attribute that significantly influences the physicochemical properties and biological performance of LNPs.[2] Optimizing this ratio is essential for:
-
Encapsulation Efficiency: The amount of ionizable lipid directly affects the capacity of the LNP to encapsulate the nucleic acid payload.[2]
-
Stability: A correct balance of structural lipids is crucial for the stability of LNPs during storage and in biological fluids.[2]
-
Transfection Efficiency: The helper lipids play a role in endosomal escape and fusion with the cell membrane. An optimal ratio can significantly enhance the delivery of the nucleic acid to the cytoplasm.
-
Particle Size and Polydispersity: The lipid ratios influence the self-assembly process and, consequently, the size and uniformity of the LNPs.
Q3: What is known about "Lipid 114" in LNP formulations?
A3: "this compound" is identified as an ionizable cationic lipid that can be used to formulate LNPs for the delivery of siRNA and mRNA.[2][3][] It has a pKa of approximately 6.8.[5][6] Studies have shown its potential for in vitro and in vivo applications, including reducing IL-1β expression in macrophages and targeting liver and kidney tissues.[3][7] However, there is limited publicly available quantitative data on the specific optimal molar ratios of this compound to various helper lipids. Researchers working with this compound would need to perform systematic optimization studies, similar to those conducted for other well-established ionizable lipids.
It is important to distinguish ionizable "this compound" from "Dynasan 114" (glyceryl trimyristate), which is a solid lipid primarily used in the formulation of solid lipid nanoparticles (SLNs) for oral drug delivery, a different type of nanoparticle system.[8][9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the ionizable lipid to helper lipid ratio in LNP formulations.
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency (<90%) | Insufficient Ionizable Lipid: The amount of ionizable lipid is directly related to the amount of nucleic acid that can be encapsulated.[2] | Increase the molar ratio of the ionizable lipid (e.g., this compound) in the formulation. |
| Nucleic Acid Degradation: The nucleic acid stock may have been degraded by nucleases. | Ensure the integrity of the nucleic acid stock and work in an RNase-free environment.[2] | |
| Suboptimal N:P Ratio: The ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid is critical for complexation. | Optimize the N:P ratio. A common starting point is a ratio of around 6. | |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | Improper Lipid Ratios: The balance between the ionizable lipid and helper lipids affects particle self-assembly. | Systematically vary the molar percentages of the helper lipid (e.g., DSPC or DOPE) and cholesterol. |
| Issues with Lipid Stock Solutions: Poor quality or degraded lipids can lead to poor LNP formation. | Ensure lipids are of high purity and have been stored correctly. Prepare fresh stock solutions. | |
| Inefficient Mixing: The rate and method of mixing the lipid and aqueous phases are crucial for forming small, uniform particles. | If using a microfluidic system, optimize the total flow rate and the flow rate ratio (aqueous:organic). For manual mixing, ensure rapid and consistent mixing. | |
| Poor LNP Stability (Aggregation Over Time) | Suboptimal Helper Lipid Composition: The type and amount of helper lipid can impact stability. DSPC, with its saturated tails, generally forms more rigid and stable bilayers compared to unsaturated lipids like DOPE. | Consider increasing the proportion of DSPC or cholesterol. Evaluate LNP stability over time at different storage temperatures using dynamic light scattering (DLS). |
| Inappropriate PEG-Lipid Content: Too little PEG-lipid can lead to aggregation, while too much can hinder cellular uptake. | Optimize the molar percentage of the PEG-lipid, typically in the range of 1-2 mol%. | |
| Low In Vitro Transfection Efficiency | Inefficient Endosomal Escape: The LNP formulation may not be effectively disrupting the endosomal membrane. | The choice of helper lipid is critical here. DOPE is known to promote a hexagonal phase, which can facilitate endosomal escape.[11] Try varying the ratio of DSPC to DOPE or using DOPE as the primary helper phospholipid. |
| Low Cellular Uptake: The surface properties of the LNPs, influenced by the lipid composition, can affect their interaction with cells. | Ensure the overall zeta potential is suitable for interaction with the cell membrane. | |
| Cell Line Specificity: Transfection efficiency can be highly dependent on the cell type being used. | Optimize the LNP formulation for the specific cell line of interest. |
Quantitative Data Summary
While specific optimization data for this compound is limited, the following table summarizes common molar ratios used for other ionizable lipids in LNP formulations. These can serve as a starting point for the optimization of this compound-based LNPs.
| Ionizable Lipid | Helper Lipid (DSPC/DOPE) | Cholesterol | PEG-Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Reference |
| SM-102 | DSPC | Cholesterol | DMG-PEG 2000 | 50:10:38.5:1.5 | [7] |
| 244-cis | DOPE | Cholesterol | C16-PEG ceramide | 26.5:20:52:1.5 | [7] |
| DLin-MC3-DMA | DSPC | Cholesterol | DMG-PEG 2000 | 50:10:38.5:1.5 | [12] |
| C12-200 | DSPC/DOPE | Cholesterol | C14-PEG (various lengths) | 40:10:48.5:1.5 | [3] |
Experimental Protocols
Protocol 1: Preparation of Lipid Stock Solutions
This protocol describes the preparation of individual lipid stock solutions in ethanol (B145695), which will be mixed to create the final lipid formulation.
-
Bring all lipids (e.g., this compound, DSPC, DOPE, Cholesterol, PEG-lipid) to room temperature.
-
Prepare individual stock solutions in 100% ethanol at the desired concentrations (e.g., 10-50 mM).
-
Vortex or gently heat (if necessary and lipids are stable at higher temperatures) to ensure complete dissolution.
-
Store the stock solutions at -20°C.
Protocol 2: LNP Formulation using Microfluidics
This protocol outlines the formulation of LNPs using a microfluidic mixing device.
-
Prepare Lipid Mixture:
-
In an RNase-free tube, combine the lipid stock solutions (from Protocol 1) to achieve the desired molar ratio.
-
Add ethanol to reach the final desired total lipid concentration.
-
-
Prepare Nucleic Acid Solution:
-
Dilute the mRNA or siRNA stock in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.
-
-
Setup Microfluidic System:
-
Prime the microfluidic cartridge and system with ethanol and the acidic aqueous buffer according to the manufacturer's instructions.
-
-
Formulate LNPs:
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Set the flow rate ratio (aqueous:organic), typically 3:1.
-
Set the total flow rate (e.g., 12 mL/min).
-
-
Initiate Mixing:
-
Start the pumps to mix the two streams in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. This can be done using dialysis cassettes or through tangential flow filtration (TFF).
-
Visualizations
Caption: Workflow for LNP formulation, characterization, and optimization.
Caption: Troubleshooting logic for common LNP formulation issues.
References
- 1. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2024119103A1 - Lipid nanoparticles comprising nucleic acids and lipid-anchored polymers - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Frontiers | Preparation and Characterization of Loperamide-Loaded Dynasan 114 Solid Lipid Nanoparticles for Increased Oral Absorption In the Treatment of Diarrhea [frontiersin.org]
- 9. japsonline.com [japsonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Lipid 114 Transfection
Welcome to the technical support center for Lipid 114. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their transfection experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring successful and reproducible results with this compound.
Frequently Asked Questions (FAQs)
Q1: My transfection efficiency with this compound is very low. What are the most common causes?
Low transfection efficiency with lipid-based reagents like this compound can stem from several factors. The most common culprits include:
-
Suboptimal this compound-to-Nucleic Acid Ratio: The ratio of the cationic lipid to the nucleic acid is critical for efficient complex formation and cellular uptake.[1][2][3][4]
-
Poor Quality of Nucleic Acid: Degraded or impure plasmid DNA or RNA will not transfect well. The purity and integrity of your nucleic acid are paramount.[1][5][6]
-
Incorrect Cell Density: Cell confluency at the time of transfection significantly impacts efficiency. Both too low and too high cell densities can be problematic.[5][7][8][9][10][11]
-
Unhealthy Cells: Transfection should only be performed on healthy, actively dividing cells with high viability (>90%).[7][9]
-
Presence of Inhibitors: Components in the media, such as serum or antibiotics, can interfere with the formation of lipid-nucleic acid complexes.[7][12][13][14]
Q2: Why am I observing high cytotoxicity after transfection with this compound?
High cytotoxicity is a common issue with lipid-based transfection. To mitigate this:
-
Optimize Reagent Concentration: Using an excessive amount of this compound is a primary cause of cell death.[12] Perform a dose-response experiment to find the lowest effective concentration.
-
Check Nucleic Acid Purity: Endotoxins in plasmid DNA preparations can induce a strong cytotoxic response.[2][15] Use high-quality, endotoxin-free DNA.
-
Ensure Optimal Cell Health: Only use healthy, actively dividing cells for your experiments.[7][9] Cells that are overgrown or have been passaged too many times are more susceptible to toxicity.
-
Change Media After Transfection: For sensitive cell lines, replacing the transfection medium with fresh growth medium 4-6 hours after adding the complexes can help reduce toxicity.[8][16]
-
Avoid Antibiotics: Cationic lipid reagents can increase cell permeability to antibiotics, leading to increased cytotoxicity. It is recommended to perform transfections in antibiotic-free medium.[7][12][14][17]
Q3: Can I use this compound for both DNA and RNA transfection?
Yes, cationic lipid-based reagents like this compound are generally suitable for the transfection of both DNA (plasmids) and RNA (siRNA, mRNA). However, the optimal conditions, such as cell density and reagent-to-nucleic acid ratio, may differ. For instance, DNA needs to enter the nucleus for transcription, a process often aided by cell division.[16] In contrast, RNA only needs to reach the cytoplasm to be functional.[4][16]
Q4: Should I form the this compound-nucleic acid complexes in serum-free or serum-containing medium?
It is highly recommended to form the lipid-nucleic acid complexes in a serum-free medium.[7][12][18] Serum proteins can interfere with the formation of these complexes, leading to reduced transfection efficiency. Once the complexes are formed, they can often be added to cells cultured in serum-containing medium, although this can be cell-type dependent.
Troubleshooting Guides
Issue 1: Low Transfection Efficiency
If you are experiencing low transfection efficiency, systematically evaluate the following parameters.
-
Cell Viability: Ensure cells are healthy and have a viability of at least 90% before transfection.[7][9] It's recommended to passage cells at least 24 hours before the experiment to ensure they are in the logarithmic growth phase.[7]
-
Cell Confluency: The optimal confluency for adherent cells is typically between 70-90%.[7][8] Overly confluent cells may exhibit contact inhibition, reducing their uptake of foreign nucleic acids.[7][9]
-
Purity: Use high-purity, endotoxin-free nucleic acids. The A260/A280 ratio for DNA should be between 1.7 and 1.9.[1]
-
Integrity: Verify the integrity of your nucleic acid by gel electrophoresis. For plasmid DNA, a high proportion of supercoiled DNA is most effective for transient transfection.[2][6][7][19]
A systematic optimization of the this compound-to-DNA ratio and the total amount of DNA is crucial.
| Parameter | Recommendation | Rationale |
| Cell Confluency | For DNA: 70-90%[7][8]. For RNA: 30-50% may be sufficient. | Cell division can enhance the nuclear uptake of DNA. Lower density for RNA is often sufficient and can reduce toxicity. |
| This compound:Nucleic Acid Ratio | Varies by cell type. Start with ratios of 1:1, 2:1, and 3:1 (µL of reagent to µg of DNA) and optimize.[1][8][16] | An optimal ratio ensures proper condensation of the nucleic acid and an appropriate surface charge for interaction with the cell membrane. |
| Complex Formation Medium | Use a serum-free medium like Opti-MEM.[1] | Serum proteins can interfere with the formation of lipid-DNA complexes.[7] |
| Incubation Time (Complexes) | Typically 15-30 minutes at room temperature.[4][20] | Allows for the stable formation of lipid-nucleic acid complexes. |
| Incubation Time (Cells) | Varies, but 4-6 hours before a media change can be a good starting point for sensitive cells.[8][16] | Balances transfection efficiency with potential cytotoxicity from prolonged exposure to the complexes. |
| Presence of Antibiotics | Avoid antibiotics in the medium during transfection.[7][12][14][17] | Transfection can increase cell permeability, making cells more sensitive to the cytotoxic effects of antibiotics.[14] |
Experimental Protocols
Protocol: Optimizing this compound to Plasmid DNA Ratio
This protocol is designed to determine the optimal ratio of this compound to plasmid DNA for your specific cell line and plasmid.
Materials:
-
Healthy, sub-confluent cells in culture plates (e.g., 24-well plate)
-
High-quality, endotoxin-free plasmid DNA (0.5-1 µg/µL)
-
This compound Transfection Reagent
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium (with or without serum, but antibiotic-free)
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of DNA and this compound:
-
For each ratio to be tested, prepare two tubes.
-
Tube A (DNA): Dilute a fixed amount of plasmid DNA (e.g., 0.5 µg) in 25 µL of serum-free medium.
-
Tube B (this compound): In separate tubes, dilute varying amounts of this compound (e.g., 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL) in 25 µL of serum-free medium.
-
-
Complex Formation:
-
Add the diluted DNA from Tube A to each tube of diluted this compound (Tube B).
-
Mix gently by pipetting.
-
Incubate the complexes at room temperature for 15-20 minutes.
-
-
Transfection:
-
Gently add the 50 µL of lipid-DNA complex solution to each well.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Analysis:
-
After 24-48 hours, assess transfection efficiency (e.g., by counting GFP-positive cells using fluorescence microscopy) and cytotoxicity (e.g., using a viability assay like Trypan Blue).
-
| Well | Plasmid DNA (µg) | This compound (µL) | Lipid:DNA Ratio |
| 1 | 0.5 | 0.5 | 1:1 |
| 2 | 0.5 | 1.0 | 2:1 |
| 3 | 0.5 | 1.5 | 3:1 |
| 4 | 0.5 | 2.0 | 4:1 |
Visual Guides
Troubleshooting Logic for Low Transfection Efficiency
Caption: A flowchart for troubleshooting low transfection efficiency.
General Workflow for this compound Transfection
References
- 1. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Guidelines for transfection of DNA [qiagen.com]
- 3. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 4. biocompare.com [biocompare.com]
- 5. Common Issues in Cell Transfection [procellsystem.com]
- 6. zymoresearch.de [zymoresearch.de]
- 7. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 9. wearecellix.com [wearecellix.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Common Problems in Cell Transfection [creative-biogene.com]
- 13. genscript.com [genscript.com]
- 14. researchgate.net [researchgate.net]
- 15. selectscience.net [selectscience.net]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 19. biotage.com [biotage.com]
- 20. Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Stability of Ionizable Lipid Nanoparticles
This technical support guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and frequently asked questions (FAQs) to improve the in vivo stability of lipid nanoparticles (LNPs) formulated with ionizable lipids, such as the proprietary Lipid 114. The principles and protocols outlined here are broadly applicable to LNPs designed for nucleic acid delivery.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the in vivo stability and circulation time of my LNPs?
A1: The in vivo stability and circulation half-life of LNPs are primarily influenced by the four core lipid components:
-
Ionizable Lipid (e.g., this compound): The structure and pKa of the ionizable lipid are critical for nucleic acid encapsulation and endosomal escape.[1] Its properties also influence interactions with serum proteins.
-
PEG-Lipid: A polyethylene (B3416737) glycol (PEG) conjugated lipid forms a hydrophilic shield on the LNP surface.[2] This "stealth" layer reduces opsonization (the process of being marked for clearance by the immune system) and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[3][4]
-
Helper Lipid (e.g., DSPC, DOPE): Phospholipids like DSPC provide structural integrity and stability to the LNP bilayer.[5][6][7][8] The choice of helper lipid can also influence the efficiency of endosomal release.[5][6][8]
-
Cholesterol: Cholesterol is incorporated to stabilize the LNP structure, regulate membrane fluidity, and fill gaps between lipids, which enhances particle integrity in the bloodstream.[5][6]
Q2: What is the "PEG dilemma" and how does it affect my experiment?
A2: The "PEG dilemma" refers to the conflicting roles of the PEG-lipid. While a dense PEG layer increases circulation time by preventing protein binding and RES clearance, it can also hinder the LNP's interaction with target cells and subsequent endosomal escape, a crucial step for payload delivery.[2][3] Therefore, optimizing the molar percentage and characteristics (e.g., lipid anchor length) of the PEG-lipid is essential to balance circulation longevity with therapeutic efficacy.[2]
Q3: How does Apolipoprotein E (ApoE) binding affect my LNP's biodistribution?
A3: After intravenous injection, LNPs are rapidly coated with serum proteins, forming a "protein corona."[9] Apolipoprotein E (ApoE) is a key protein in this corona that is crucial for the liver-specific uptake of many LNP formulations.[10][11][12][13] ApoE bound to the LNP surface interacts with low-density lipoprotein receptors (LDLR) on hepatocytes, leading to rapid accumulation in the liver.[10] The extent of ApoE binding can be modulated by the LNP's surface characteristics, particularly the PEG-lipid density and desorption rate.[9]
Troubleshooting Guide
Problem 1: My LNPs are cleared from circulation too quickly.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Insufficient PEG Shielding | Increase the molar percentage of the PEG-lipid in your formulation (e.g., from 1.5% to 3%). | A higher PEG density enhances the hydrophilic barrier, reducing opsonization and RES uptake.[14] |
| Rapid PEG-Lipid Desorption | Use a PEG-lipid with a longer, more saturated lipid anchor (e.g., switch from a C14 anchor like DMG-PEG to a C18 anchor like DSPE-PEG). | Longer lipid anchors are more firmly embedded in the LNP core and dissociate more slowly in the bloodstream, maintaining the protective PEG shield for a longer duration.[3][9][15] |
| High ApoE Binding | Formulate with a more stable PEG shield (longer anchor) to reduce premature exposure of the LNP core, which can attract ApoE. | A stable PEG shield limits the adsorption of ApoE, which mediates rapid clearance by the liver.[9][10] |
Problem 2: I'm observing low protein expression or poor gene silencing at the target site.
| Potential Cause | Troubleshooting Strategy | Rationale |
| The "PEG Dilemma" | Decrease the molar percentage of the PEG-lipid or use a PEG-lipid with a shorter lipid anchor (e.g., C14). | While this may reduce circulation time, a less dense or more rapidly shedding PEG layer can improve cellular uptake and endosomal escape at the target tissue.[2][3] |
| Suboptimal Helper Lipid | Test different helper lipids. For example, compare a rigid lipid like DSPC with a cone-shaped lipid like DOPE. | Helper lipids influence the structural properties of the LNP and its ability to fuse with the endosomal membrane to release its payload.[5][6][8] DSPC provides bilayer stability, while DOPE can promote endosomal escape.[5][6] |
| Poor In Vitro to In Vivo Correlation | Do not rely solely on in vitro results to predict in vivo efficacy. Prioritize in vivo testing for formulation optimization. | The biological environment in vivo (e.g., protein corona formation) is vastly different from in vitro cell culture. It is common for LNP performance in vitro not to correlate with in vivo outcomes.[6][7][16] |
Problem 3: My LNP formulation is aggregating upon storage or after injection.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inadequate Storage Conditions | Store aqueous LNP formulations at 2-8°C. For long-term storage, lyophilize (freeze-dry) the LNPs with a cryoprotectant like sucrose (B13894) or trehalose.[17][18] | Refrigeration is often better than freezing for aqueous suspensions, which can be damaged by freeze-thaw cycles.[18][19] Lyophilization with cryoprotectants preserves LNP integrity for long-term storage at ambient temperatures.[17][18][19] |
| Incorrect Buffer pH | Maintain a physiologically appropriate pH (e.g., 7.4) for storage and administration. | While formulation occurs at a low pH, storing LNPs at a neutral pH is crucial for maintaining stability and preventing aggregation before in vivo use.[17] |
| Insufficient PEG-Lipid Content | Ensure the PEG-lipid concentration is sufficient (typically 1.5-3 mol%) to provide a steric barrier against aggregation.[2] | The hydrophilic PEG layer prevents LNPs from sticking to each other, maintaining colloidal stability.[2][4] |
Key Strategies and Experimental Protocols
Strategy 1: Optimizing the PEG-Lipid Component
The choice and concentration of the PEG-lipid are arguably the most critical parameters for tuning in vivo circulation time.
-
Varying Anchor Length: The length of the lipid anchor that inserts into the LNP core dictates how long the PEG molecule remains associated with the particle in vivo.
-
Short Anchors (e.g., C14, DMG-PEG): Desorb quickly from the LNP surface in the bloodstream. This leads to faster clearance but can also facilitate ApoE binding for strong liver uptake and potentially better cellular interaction.[2][3]
-
Long Anchors (e.g., C18, DSPE-PEG): Remain anchored in the LNP for a longer duration, leading to extended circulation half-lives and reduced liver accumulation.[3][15]
-
-
Varying Molar Content: A bell-shaped curve is often observed for efficacy, where too little PEG leads to rapid clearance and too much PEG hinders cellular uptake.[20] Optimization is key.
| LNP Formulation (PEG-Lipid Type) | Circulation Half-Life (t½) in Blood | Peak Liver Accumulation (% Injected Dose) | Reference |
| PEG-C14 (DMG-PEG) | 0.64 hours | ~60% | [15] |
| PEG-C16 | 2.18 hours | ~35% | [15] |
| PEG-C18 (DSPE-PEG) | 4.03 hours | ~25% | [15] |
| Data derived from studies in mice tracking ¹⁴C-labeled LNP core lipid. |
Strategy 2: Modifying Helper Lipid Composition
The helper lipid contributes to the overall stability and delivery efficiency of the LNP.
-
Cylindrical Lipids (e.g., DSPC): Provide greater bilayer stability, which is important for maintaining LNP integrity during circulation.[5][6]
-
Cone-Shaped Lipids (e.g., DOPE): Can promote the disruption of the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm.[5][6][8]
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing LNPs with consistent size and high encapsulation efficiency.
-
Preparation of Solutions:
-
Lipid Phase (Organic): Dissolve the ionizable lipid (this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Nucleic Acid Phase (Aqueous): Dilute the mRNA or siRNA cargo in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).[21]
-
-
Microfluidic Mixing:
-
Dialysis and Concentration:
-
Characterization:
-
Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Aim for a size of 80-100 nm and a PDI < 0.2.[21]
-
Zeta Potential: Measure to confirm near-neutral surface charge at pH 7.4.
-
Encapsulation Efficiency: Quantify using a fluorescent dye assay (e.g., RiboGreen) by measuring fluorescence before and after lysing the LNPs with a detergent like Triton X-100.[21]
-
Protocol 2: In Vivo Pharmacokinetics and Biodistribution Study
This protocol outlines how to determine the circulation time and organ accumulation of your LNPs.
-
Preparation:
-
Use a labeled version of your LNP. This can be achieved by incorporating a fluorescently labeled lipid (e.g., DiR) into the formulation or by using radiolabeled lipids. Alternatively, if delivering a reporter mRNA (e.g., Luciferase), protein expression can be used as a proxy for delivery.[21]
-
-
Animal Administration:
-
Administer the LNP formulation to a cohort of mice (e.g., C57BL/6) via intravenous (tail vein) injection at a specified dose (e.g., 0.5 mg/kg).
-
-
Sample Collection:
-
At predetermined time points (e.g., 15 min, 1h, 4h, 8h, 24h), collect blood samples via submandibular or saphenous bleed.
-
At the final time point, euthanize the animals and harvest key organs (liver, spleen, lungs, kidneys, heart).
-
-
Quantification:
-
Blood: Process blood to plasma and quantify the amount of LNP label (fluorescence, radioactivity) remaining at each time point to calculate the circulation half-life.
-
Organs: Homogenize the harvested organs and measure the accumulated signal in each. For Luciferase mRNA, organs can be imaged using an In Vivo Imaging System (IVIS) after injecting the substrate, D-luciferin.[21]
-
-
Data Analysis:
-
Plot the plasma concentration of the LNP over time to determine pharmacokinetic parameters.
-
Calculate the percentage of the injected dose (%ID) that has accumulated in each organ.
-
Diagrams and Workflows
Caption: Workflow of LNP from formulation to in vivo protein expression.
Caption: The "PEG Dilemma": Balancing stability and cellular uptake.
References
- 1. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Surface Plasmon Resonance Based Binding Characterization for Screening RNA-Loaded Lipid Nanoparticles (LNPs): Exploring Species Cross-Reactivity in LNP–Apolipoprotein E Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - A*STAR OAR [oar.a-star.edu.sg]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap [mdpi.com]
- 17. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 18. dovepress.com [dovepress.com]
- 19. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo [mdpi.com]
- 21. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 22. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Technical Support Center: Lipid Nanoparticle Formulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of flow rate on the size and polydispersity index (PDI) of lipid nanoparticles (LNPs). This information is intended for researchers, scientists, and drug development professionals working on LNP-based drug delivery systems.
Addressing "Lipid 114"
Initial investigations suggest a possible misunderstanding regarding the term "this compound." Our research indicates that this identifier does not correspond to a recognized lipid used in LNP formulations. Instead, it is highly likely that "114" refers to the product catalog number 09-740-114 from Thermo Scientific. This product is a 0.45 µm polyethersulfone (PES) membrane filter , which is commonly used for the sterile filtration of LNP preparations after their formulation and dialysis.[1][2][3][4][5]
Therefore, the following guidance is provided in a general context for lipid nanoparticle formulation and does not pertain to a specific "this compound." The principles discussed are broadly applicable to common LNP compositions.
FAQs: Impact of Flow Rate on LNP Size and PDI
Q1: What are the key flow rate parameters that influence LNP size and PDI?
A1: The two primary flow rate parameters in microfluidic-based LNP synthesis are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) .[5][6][7]
-
Total Flow Rate (TFR): This is the combined flow rate of the aqueous and organic (lipid) phases.[5][7] TFR is a critical parameter for controlling the mixing time of the two phases.
-
Flow Rate Ratio (FRR): This is the ratio of the flow rate of the aqueous phase to the flow rate of the organic phase.[5][7] The FRR determines the solvent polarity at the point of mixing and influences the rate of nanoparticle precipitation.
Q2: How does Total Flow Rate (TFR) generally affect LNP size and PDI?
A2: Increasing the TFR generally leads to a decrease in LNP size.[6][8][9] This is because a higher TFR results in faster mixing and more rapid nanoprecipitation of the lipids, allowing less time for particle growth.[5][9] The effect of TFR on PDI can be more variable, but higher TFRs often lead to more uniform particle size distributions (lower PDI) due to the controlled and rapid mixing environment.[10] However, at very high TFRs, a decrease in nanoemulsion stability can lead to particle aggregation and an increase in size.
Q3: How does the Flow Rate Ratio (FRR) impact LNP size and PDI?
A3: An increase in the FRR (a higher proportion of the aqueous phase to the organic phase) typically results in smaller LNP sizes.[6][9][11] A higher FRR leads to a more rapid change in solvent polarity, which promotes faster precipitation and the formation of smaller particles.[11] Low FRRs can sometimes result in increased variability between preparations.[8]
Q4: Which parameter, TFR or FRR, has a more significant impact on LNP size?
A4: While both parameters are influential, the TFR is often considered to have a more direct and significant impact on the final LNP size, especially when using herringbone mixers.[5] However, the FRR also plays a crucial role and can have a broader impact on both size and encapsulation efficiency.[5] The interplay between TFR and FRR is important, and optimization of both is necessary to achieve the desired LNP characteristics.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| LNP size is too large | Low Total Flow Rate (TFR): Slower mixing allows for more time for lipid aggregates to grow.[4] | Increase the TFR to promote faster mixing and more rapid nanoprecipitation.[6][8] |
| Low Flow Rate Ratio (FRR): A lower aqueous to organic phase ratio can lead to slower solvent exchange and larger particle formation.[11] | Increase the FRR. A common starting point is a 3:1 ratio of aqueous to organic phase.[3] | |
| High Lipid Concentration: Higher lipid concentrations can result in the formation of larger particles.[4][11] | Decrease the concentration of the lipid solution. | |
| Polydispersity Index (PDI) is too high (PDI > 0.2) | Inefficient Mixing: Inadequate mixing of the aqueous and lipid phases can lead to a broad size distribution. | Ensure the microfluidic mixer is functioning correctly. Increase the TFR to improve mixing efficiency.[10] |
| Low Flow Rate Ratio (FRR): Low FRRs can contribute to increased variability in particle size.[8] | Increase the FRR to a ratio that is known to produce more uniform particles (e.g., 3:1 or 4:1).[8] | |
| Inconsistent results between batches | Variability in Flow Rates: Inconsistent pump performance or pressure fluctuations can lead to batch-to-batch variability. | Calibrate and ensure the stability of your pumping system. Use high-quality, pulseless pumps. |
| Low FRR: Lower FRRs have been shown to result in increased variability between preparations.[8] | Operate at a higher FRR (e.g., 4:1 or 5:1) to improve reproducibility.[8] |
Data on Flow Rate, LNP Size, and PDI
The following tables summarize the impact of TFR and FRR on LNP size and PDI based on published data.
Table 1: Effect of Total Flow Rate (TFR) on LNP Size
| TFR (mL/min) | LNP Hydrodynamic Diameter (nm) | Reference |
| 1 | 121 ± 5 | [9] |
| 6 | 83 ± 5 | [9] |
| 10 | 75 (approx.) | [10] |
| 40 | 36 (approx.) | [10] |
Table 2: Effect of Flow Rate Ratio (FRR) on LNP Size
| FRR (Aqueous:Organic) | LNP Hydrodynamic Diameter (nm) | Reference |
| 2:1 | 100 ± 5 | [9] |
| 5:1 | 79 ± 4 | [9] |
Experimental Protocols
General Protocol for LNP Formulation using Microfluidics
This protocol outlines a general procedure for the formulation of LNPs using a microfluidic mixing device.
1. Preparation of Solutions:
-
Aqueous Phase: Prepare the nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4-5).[12]
-
Organic Phase: Dissolve the lipids (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) in ethanol (B145695). A common molar ratio is approximately 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[11]
2. Microfluidic Mixing:
-
Load the aqueous and organic phases into separate syringes.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a herringbone mixer).
-
Set the desired TFR and FRR on the syringe pump. A common starting FRR is 3:1 (aqueous:organic).[3]
-
Initiate the flow to mix the two phases. The rapid mixing in the microfluidic channels induces the self-assembly of lipids into LNPs, encapsulating the nucleic acid.[12]
3. Downstream Processing:
-
Collect the LNP solution.
-
Dialysis: Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.[12] This step is crucial for obtaining a biocompatible formulation.
-
Sterile Filtration: Filter the dialyzed LNP solution through a 0.22 µm or 0.45 µm sterile filter (such as the Thermo Scientific 09-740-114) to remove any large aggregates and ensure sterility.[1][2]
4. Characterization:
-
Size and PDI: Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of nucleic acid encapsulated within the LNPs using a fluorescence-based assay (e.g., RiboGreen).
Visualizations
Caption: Experimental workflow for LNP formulation using microfluidics.
Caption: Logical relationships between flow rate parameters and LNP characteristics.
References
- 1. Lipid nanoparticle-encapsulated DNA vaccine induces balanced antibody and T-cell responses in pigs with maternally derived antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermo Scientific™ Nalgene™ Syringe Filters | Fisher Scientific [fishersci.ca]
- 9. 50PCS 33mm Sterile Syringe Filter 0.22µm PES Membrane Polyethersulfone HPLC Disc | eBay [ebay.com]
- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 11. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing N/P Ratio for LNP-siRNA Complexes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Nitrogen-to-Phosphate (N/P) ratio for lipid nanoparticle (LNP)-siRNA complexes. The following information is based on established principles for commonly used ionizable lipids and is intended to be a valuable resource for formulations, including those with proprietary lipids such as Lipid 114.
Frequently Asked Questions (FAQs)
Q1: What is the N/P ratio and why is it a critical parameter in LNP-siRNA formulation?
A1: The N/P ratio represents the molar ratio of the nitrogen atoms (N) in the ionizable cationic lipid to the phosphate (B84403) groups (P) in the siRNA cargo.[1][2] This ratio is a critical parameter because it directly influences the physicochemical properties and biological performance of the LNP-siRNA complexes.[3] Optimizing the N/P ratio is essential for achieving efficient siRNA encapsulation, maintaining particle stability, and ensuring effective gene silencing.[1] An optimal N/P ratio balances the positive charges of the lipids with the negative charges of the siRNA, leading to stable nanoparticles with desirable characteristics for delivery.
Q2: How does the N/P ratio affect the physical characteristics of LNP-siRNA complexes?
A2: The N/P ratio significantly impacts key physical characteristics of LNPs:
-
Particle Size: Generally, as the N/P ratio increases, the particle size tends to decrease.[4] This is attributed to more efficient condensation of the negatively charged siRNA by the positively charged lipids.
-
Zeta Potential: The zeta potential, which indicates the surface charge of the LNPs, becomes more positive with an increasing N/P ratio. This is due to the increased proportion of cationic lipids.
-
Encapsulation Efficiency (EE): A sufficient N/P ratio is crucial for high encapsulation efficiency. Typically, N/P ratios between 3 and 6 are used to ensure that the majority of the siRNA is encapsulated within the LNPs.[1]
Q3: What is the typical range for an optimal N/P ratio for siRNA delivery?
A3: The optimal N/P ratio can vary depending on the specific ionizable lipid, the siRNA sequence, and the overall lipid composition. However, a typical starting range for optimization is between 3 and 10.[4] For many common ionizable lipids, an N/P ratio of around 6 has been shown to provide a good balance of encapsulation efficiency and in vivo efficacy.[1] It is crucial to experimentally determine the optimal ratio for each specific formulation.
Troubleshooting Guide
Problem 1: Low siRNA Encapsulation Efficiency (<80%)
-
Question: My LNP-siRNA formulation shows low encapsulation efficiency. What could be the cause and how can I improve it?
-
Answer:
-
Insufficient N/P Ratio: A low N/P ratio may not provide enough positive charges to effectively complex with the negatively charged siRNA.
-
Solution: Gradually increase the N/P ratio in your formulation. Perform a titration experiment with N/P ratios from 3 to 10 to identify the optimal range for your specific lipid and siRNA.
-
-
Suboptimal Mixing: Inefficient mixing of the lipid and siRNA solutions can lead to poor encapsulation.
-
Solution: Ensure rapid and consistent mixing. For microfluidic-based methods, check the total flow rate and flow rate ratio. For manual methods, ensure vigorous and reproducible mixing.[5]
-
-
Incorrect pH of Buffers: The ionizable lipid requires an acidic pH (typically pH 4-5) to be protonated and positively charged for efficient siRNA complexation.[2]
-
Solution: Verify the pH of your aqueous buffer containing the siRNA. Ensure it is within the optimal range for the pKa of your ionizable lipid.
-
-
Problem 2: LNP Aggregation and Instability
-
Question: My LNP-siRNA complexes are aggregating over time, leading to increased particle size and polydispersity. What can I do to improve stability?
-
Answer:
-
Excessively High N/P Ratio: While a higher N/P ratio can improve encapsulation, an overly high ratio can lead to a highly positive surface charge, which can cause aggregation, especially at physiological pH.
-
Solution: Try reducing the N/P ratio to a level that still provides good encapsulation but results in a more neutral or slightly negative zeta potential after formulation and buffer exchange.
-
-
Inadequate PEG-Lipid Content: Polyethylene glycol (PEG)-lipids are included in LNP formulations to provide a steric barrier that prevents aggregation.
-
Solution: Ensure the molar percentage of your PEG-lipid is sufficient (typically 1.5-2.5 mol%). If aggregation persists, a slight increase in the PEG-lipid concentration may help.
-
-
Improper Storage Conditions: LNPs can be sensitive to temperature fluctuations and freeze-thaw cycles.[6]
-
Solution: Store your LNP formulations at 4°C for short-term use. For long-term storage, consider lyophilization with appropriate cryoprotectants like sucrose (B13894) or trehalose.[6] Avoid repeated freeze-thaw cycles.
-
-
Problem 3: Poor Gene Silencing Efficacy
-
Question: Despite good physical characteristics, my LNP-siRNA complexes are not showing significant gene silencing. What are the potential reasons?
-
Answer:
-
Suboptimal N/P Ratio for Endosomal Escape: The N/P ratio influences the endosomal escape of the siRNA. An inappropriate ratio may lead to the LNPs being trapped in the endosomes.
-
Solution: The optimal N/P ratio for gene silencing may differ from that for optimal physical stability. It is recommended to test a range of N/P ratios in a relevant cell-based assay to identify the ratio that provides the best biological activity.
-
-
Poor LNP-Cell Interaction: The surface charge of the LNP, influenced by the N/P ratio, affects its interaction with the cell membrane.
-
Solution: A slightly positive or near-neutral zeta potential is often desirable for efficient cellular uptake. Adjusting the N/P ratio can modulate the surface charge.
-
-
siRNA Integrity: The siRNA itself may have degraded during the formulation process.
-
Solution: Ensure that all solutions and equipment are RNase-free. Analyze the integrity of the siRNA before and after encapsulation using gel electrophoresis.
-
-
Data Presentation
Table 1: Effect of N/P Ratio on LNP-siRNA Physicochemical Properties
| N/P Ratio | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 2 | ~120 | > 0.2 | -10 to 0 | < 70% |
| 4 | ~100 | < 0.15 | 0 to +10 | > 85% |
| 6 | ~85 | < 0.1 | +10 to +20 | > 95% |
| 8 | ~80 | < 0.1 | +15 to +25 | > 95% |
| 10 | ~75 | < 0.15 | +20 to +30 | > 95% |
| 12 | ~70 | > 0.2 | +25 to +35 | > 90% |
Note: These are representative values and can vary based on the specific lipid composition and formulation method.
Table 2: Impact of N/P Ratio on In Vitro Gene Silencing
| N/P Ratio | Gene Silencing Efficiency (%) | Cell Viability (%) |
| 2 | < 20% | > 95% |
| 4 | ~ 50% | > 90% |
| 6 | > 80% | ~ 85% |
| 8 | > 80% | ~ 80% |
| 10 | ~ 75% | < 70% |
| 12 | ~ 70% | < 60% |
Note: Higher N/P ratios can sometimes lead to increased cytotoxicity.
Experimental Protocols
Protocol 1: LNP-siRNA Formulation using Microfluidic Mixing
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanol phase is typically between 10 and 25 mM.
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).
-
The concentration of the siRNA solution will depend on the target N/P ratio and the lipid concentration.
-
-
Calculation of N/P Ratio:
-
N/P Ratio = (Moles of Nitrogen in Ionizable Lipid) / (Moles of Phosphate in siRNA)
-
Moles of Nitrogen = (Volume of lipid solution × Concentration of ionizable lipid × Number of nitrogen atoms per lipid molecule)
-
Moles of Phosphate = (Volume of siRNA solution × Concentration of siRNA × Number of phosphate groups per siRNA molecule)
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid solution into one syringe and the siRNA solution into another.
-
Set the total flow rate (e.g., 12 mL/min) and the flow rate ratio (aqueous:ethanolic, typically 3:1).
-
Initiate the mixing process to form the LNP-siRNA complexes.
-
-
Purification and Buffer Exchange:
-
Dilute the collected LNP solution with a neutral buffer (e.g., PBS, pH 7.4).
-
Concentrate the LNPs and exchange the buffer to remove ethanol and unencapsulated siRNA using tangential flow filtration (TFF) or dialysis.
-
Protocol 2: Characterization of LNP-siRNA Complexes
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the LNPs.
-
Dilute the LNP sample in PBS to an appropriate concentration for measurement.
-
-
Zeta Potential Measurement:
-
Use Electrophoretic Light Scattering (ELS) to determine the surface charge of the LNPs.
-
Dilute the LNP sample in a low ionic strength buffer (e.g., 10 mM NaCl) for accurate measurement.
-
-
Encapsulation Efficiency Quantification:
-
Use a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
Encapsulation Efficiency (%) = [(Total siRNA fluorescence after lysis) - (Free siRNA fluorescence before lysis)] / (Total siRNA fluorescence after lysis) × 100.
-
Visualizations
Caption: Experimental workflow for the formulation and characterization of LNP-siRNA complexes.
Caption: The impact of N/P ratio on LNP-siRNA properties and biological performance.
References
- 1. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 2. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 3. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. dovepress.com [dovepress.com]
Technical Support Center: Overcoming Endosomal Entrapment of Ionizable Lipid Nanoparticles
Disclaimer: "Lipid 114" is not recognized as a standard, publicly documented lipid in scientific literature. This guide provides troubleshooting advice and protocols applicable to ionizable lipid nanoparticles (LNPs), the class to which a proprietary lipid like "this compound" would belong. The principles outlined here are based on established LNP technology.
Troubleshooting Guide & FAQs
This section addresses common issues researchers face when LNP-mediated delivery efficacy is lower than expected, with a focus on overcoming the critical barrier of endosomal entrapment.
Q1: My mRNA/siRNA delivered by LNPs shows low protein expression/gene knockdown. What is the primary bottleneck?
A1: The most significant rate-limiting step in LNP-mediated delivery is endosomal entrapment . After cellular uptake via endocytosis, a large fraction of LNPs can remain trapped within endosomes.[1][2] These trapped LNPs are often trafficked to lysosomes for degradation, preventing the therapeutic payload (mRNA/siRNA) from reaching the cytoplasm to be translated or to engage with the RNA-induced silencing complex (RISC).[1] Studies have shown that less than 2% of LNP-delivered siRNA may successfully escape the endosome.[1][2] Therefore, poor endosomal escape is the most likely cause of low efficacy.
Q2: How can I systematically troubleshoot low LNP efficacy?
A2: A systematic approach is crucial. Start by confirming the quality of your LNP formulation and then investigate the biological steps of delivery. The flowchart below outlines a recommended troubleshooting workflow.
Q3: How do the different lipid components affect endosomal escape?
A3: Each component of a four-component LNP plays a role, but the ionizable lipid is the primary driver of endosomal escape.
-
Ionizable Lipid: This lipid is designed to be near-neutral at physiological pH (~7.4) and become positively charged in the acidic environment of the late endosome (pH ~5.0-6.0).[3][4] This protonation allows the LNP to interact with negatively charged anionic lipids in the endosomal membrane, inducing a structural change from a bilayer to a non-bilayer (hexagonal HII) phase.[3] This transition disrupts the endosomal membrane, creating pores that release the mRNA/siRNA payload into the cytosol.[3][4] Recent studies suggest that ionizable lipids with branched tails can enhance endosome destabilization.[5]
-
Helper Lipid (e.g., DSPC, DOPE): Phospholipids provide structural stability to the LNP. Some helper lipids, like DOPE, are known to adopt a cone shape that promotes the formation of the fusogenic hexagonal (HII) phase, thereby synergizing with the ionizable lipid to enhance endosomal escape.[1]
-
Cholesterol: Cholesterol stabilizes the LNP structure and can significantly influence membrane fusion.[6] Replacing cholesterol with certain analogs (phytosterols like β-sitosterol) can alter LNP morphology and has been shown to dramatically increase endosomal perturbation events and subsequent mRNA transfection.[2][7][8]
-
PEG-Lipid: The PEGylated lipid stabilizes the particle during formation and prevents aggregation.[9] However, an excessive concentration can hinder cellular uptake and endosomal escape by creating a dense hydrophilic shell.[9][10] The optimal percentage must be carefully determined for each formulation.
Q4: My in vitro and in vivo results are not correlating. Why?
A4: Discrepancies between in vitro and in vivo performance are common and often related to the PEG-lipid content.[9][11]
-
In Vitro: A lower PEG-lipid concentration (e.g., 1.5 mol%) often results in higher transfection efficiency because it allows for better cellular uptake in a static cell culture environment.[9][10]
-
In Vivo: A higher PEG-lipid concentration (e.g., 5 mol%) may be required to provide greater stability in the bloodstream, prolong circulation time, and prevent clearance by the immune system. This leads to more LNPs reaching the target tissue, resulting in higher overall efficacy despite potentially lower uptake on a per-cell basis.[9][10]
It is critical to optimize the PEG-lipid content separately for in vitro and in vivo applications.
Quantitative Data Summary
The following tables summarize key quantitative parameters from literature for optimizing LNP formulations.
Table 1: Effect of PEG-Lipid (DMG-PEG2000) Molar Ratio on mRNA Delivery
| Molar Ratio (%) | Optimal For | Reason |
|---|---|---|
| 1.5% | In Vitro Transfection | Balances stability with enhanced cellular uptake in culture.[9][10] |
| 5.0% | In Vivo Transfection | Improves systemic circulation and bioavailability, leading to higher transgene expression in tissues.[9][10] |
Table 2: Impact of Cholesterol Analogs on LNP Performance
| Sterol Component | Key Finding | Impact on Efficacy |
|---|---|---|
| Cholesterol (Standard) | Forms spherical, single bilayer LNPs. | Standard baseline performance.[2][6] |
| β-Sitosterol | Induces faceted, multilamellar LNP structure. | 10-fold increase in detectable endosomal perturbation events compared to cholesterol LNPs.[8] |
| 7α-hydroxycholesterol | Enhances mRNA delivery to T-cells by 1.8 to 2.0-fold. | Increased late endosome production and reduced recycling endosome presence.[12] |
Key Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing
This protocol describes the standard method for producing consistent and reproducible LNPs encapsulating mRNA.[13][14][15]
Materials:
-
Lipid Stock Solutions: Ionizable lipid (e.g., "this compound"), helper lipid (DSPC), cholesterol, and PEG-lipid dissolved in 100% ethanol (B145695). A common molar ratio is 50:10:38.5:1.5.[6]
-
mRNA Stock Solution: mRNA dissolved in a low pH buffer (e.g., 10-50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr or equivalent).
-
Syringes (3 mL and 5 mL).
-
Dialysis cassettes (10 kDa MWCO).
-
Sterile, nuclease-free PBS (pH 7.4).
Procedure:
-
Prepare Solutions:
-
Combine the individual lipid stocks in an ethanol solution to the desired molar ratio. The final lipid-ethanol solution will be the 'organic phase'.
-
Dilute the mRNA stock to the desired concentration in the citrate buffer. This is the 'aqueous phase'.
-
-
Setup Microfluidic System:
-
Prime the microfluidic system according to the manufacturer's instructions.
-
Load the organic phase into a 3 mL syringe and the aqueous phase into a 5 mL syringe.
-
-
Mixing:
-
Set the flow rates. A typical flow rate ratio of the aqueous phase to the organic phase is 3:1.
-
Initiate the mixing process. The rapid change in solvent polarity as the ethanol stream mixes with the aqueous stream causes the lipids and mRNA to self-assemble into LNPs.[16]
-
-
Purification and Concentration:
-
Collect the LNP solution from the outlet.
-
Dialyze the collected LNPs against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.
-
Concentrate the LNPs using a centrifugal filter if necessary.
-
-
Characterization:
-
Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine mRNA encapsulation efficiency using a fluorescent assay like RiboGreen.[15]
-
Protocol 2: Quantification of Endosomal Escape using a Galectin-8 Reporter Assay
This assay directly visualizes endosomal membrane damage, a surrogate for endosomal escape.[3][8][17]
Principle: Galectin-8 (Gal8) is a cytosolic protein that binds to glycans exposed on the inner leaflet of the endosomal membrane upon rupture.[3] By using a cell line stably expressing a GFP-tagged Gal8, endosomal escape events can be visualized as distinct GFP puncta.[8][17]
Materials:
-
HEK293T cells stably expressing Galectin-8-GFP (Gal8-GFP reporter line).[8]
-
96-well, black-walled, clear-bottom imaging plates.
-
Poly-D-lysine for plate coating.
-
Your formulated LNPs.
-
High-content imaging system or confocal microscope.
Procedure:
-
Cell Seeding:
-
Coat a 96-well imaging plate with poly-D-lysine.
-
Seed the Gal8-GFP HEK293T cells at a density of ~15,000 cells per well and incubate overnight.[8]
-
-
Treatment:
-
Treat the cells with your LNP formulations at various concentrations (e.g., 50-200 ng of mRNA per well).
-
Include wells for a positive control (e.g., 100 µM chloroquine) and an untreated negative control.[8]
-
-
Incubation:
-
Incubate the plate at 37°C for a desired time period (e.g., 3 to 24 hours). Live-cell imaging can also be performed.[2]
-
-
Imaging:
-
Image the wells using a high-content imaging system or a confocal microscope.
-
Acquire images in the GFP channel to visualize Gal8-GFP puncta. A nuclear stain (e.g., Hoechst) can be used to help with cell segmentation.
-
-
Analysis:
-
Use automated image analysis software to identify and count the number of cells.
-
Within each cell, quantify the number and intensity of GFP puncta.
-
The percentage of cells with puncta or the average number of puncta per cell serves as a quantitative measure of endosomal escape. An increase in puncta compared to the negative control indicates endosomal disruption.[2]
-
References
- 1. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape - American Chemical Society [acs.digitellinc.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Scholars@Duke publication: Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA. [scholars.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 13. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 16. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Lipid 114 LNP Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of Lipid 114 lipid nanoparticles (LNPs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound LNP production.
Q1: We are observing a significant increase in LNP particle size and polydispersity index (PDI) after transitioning from a lab-scale microfluidic mixer to a larger-scale T-junction mixing system. What are the potential causes and how can we troubleshoot this?
A1: An increase in particle size and PDI during scale-up is a common challenge, often related to changes in mixing dynamics.[1][2] Here are the potential causes and recommended solutions:
-
Inadequate Mixing Efficiency: The mixing conditions in the larger system may not be equivalent to the lab-scale setup. The rate of solvent dilution is critical for controlling nanoparticle self-assembly.[3][4]
-
Solution: Increase the total flow rate (TFR) in the T-junction system. Higher flow rates can lead to more rapid and turbulent mixing, which can result in smaller and more uniform particles.[5] However, this needs to be optimized, as excessively high flow rates can also lead to process instabilities.
-
Solution: Adjust the flow rate ratio (FRR) of the aqueous phase to the lipid-ethanol phase. This ratio influences the polarity of the environment where the LNPs are formed.[6] A systematic study of different FRRs at the new scale is recommended.
-
-
Lipid Concentration Effects: The concentration of lipids in the ethanol (B145695) phase can impact particle formation kinetics.
-
Solution: Evaluate the effect of diluting the lipid stock solution. While this may seem counterintuitive for a scaled-up process, a lower lipid concentration at the point of mixing can sometimes facilitate the formation of smaller particles.
-
-
Ethanol Content at the Point of Mixing: The final ethanol concentration after mixing the aqueous and organic phases is a critical parameter.
-
Solution: Ensure that the FRR results in a final ethanol concentration that is optimal for this compound LNP formation. This may require re-optimization at the larger scale.
-
-
System Geometry: The internal diameter and geometry of the tubing and the T-junction mixer itself can affect mixing.
-
Solution: If possible, use a T-junction mixer with a smaller internal diameter to increase the velocity of the fluid streams and enhance mixing.
-
Below is a troubleshooting workflow for addressing increased particle size during scale-up:
Caption: Troubleshooting workflow for increased LNP size.
Q2: We are experiencing low and inconsistent encapsulation efficiency of our mRNA payload in large-scale batches of this compound LNPs. What could be the cause?
A2: Low and inconsistent encapsulation efficiency can compromise the therapeutic efficacy of the final product.[1] The following factors are common causes:
-
Suboptimal pH of the Aqueous Buffer: The ionizable nature of this compound is crucial for encapsulating negatively charged mRNA. This process is pH-dependent.
-
Solution: Ensure the aqueous buffer (containing the mRNA) is at an acidic pH (typically pH 4.0-5.0) to ensure this compound is positively charged and can electrostatically interact with the negatively charged mRNA. Verify the pH of the buffer immediately before use.
-
-
mRNA Integrity: Degraded mRNA will not be encapsulated efficiently.
-
Solution: Confirm the integrity of your mRNA stock solution using a suitable analytical method like capillary electrophoresis.[7] Protect the mRNA from degradation by using nuclease-free solutions and equipment.
-
-
Inefficient Mixing: If the mixing of the lipid-ethanol and mRNA-aqueous phases is too slow, the lipids may aggregate before efficiently trapping the mRNA.
-
Solution: As with particle size control, optimize the mixing parameters (TFR and FRR) to ensure rapid and homogenous mixing.[8]
-
-
Incorrect Lipid Ratios: The molar ratio of the different lipids in the formulation is critical for proper LNP structure and nucleic acid encapsulation.
-
Solution: Double-check the calculations for the lipid mixture and ensure accurate weighing and dissolution of each lipid component, including this compound.
-
Q3: During downstream processing of our scaled-up this compound LNP batch, we are observing particle aggregation and product loss during tangential flow filtration (TFF). How can we mitigate this?
A3: Tangential flow filtration is a standard method for removing ethanol and concentrating the LNP suspension, but it can induce stress on the nanoparticles.[9]
-
Shear Stress: High shear rates in the TFF system can cause LNP aggregation.
-
Solution: Optimize the TFF process parameters. Lower the transmembrane pressure (TMP) and/or the cross-flow rate to reduce shear stress. A systematic optimization of these parameters is recommended.
-
-
Buffer Exchange Rate: A rapid change in buffer composition or pH can destabilize the LNPs.
-
Solution: Perform a gradual buffer exchange. Instead of a single large-volume diafiltration, use multiple smaller-volume diafiltrations to gradually change the buffer environment from the acidic formulation buffer to the final neutral storage buffer (e.g., PBS pH 7.4).
-
-
Membrane Fouling: LNPs can adhere to the filter membrane, leading to product loss and increased pressure.
-
Solution: Select a TFF membrane with the appropriate material and pore size. Hydrophilic membranes (e.g., modified polyethersulfone - mPES) are often preferred. Ensure the system is thoroughly cleaned and equilibrated before use.
-
-
LNP Concentration: Over-concentrating the LNP suspension can lead to aggregation.
-
Solution: Determine the maximum stable concentration for your this compound LNP formulation and avoid exceeding it during the TFF process.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to consider when scaling up this compound LNP production?
A1: The critical process parameters (CPPs) that have the most significant impact on the critical quality attributes (CQAs) of the final product must be carefully controlled during scale-up.[10] For this compound LNP production, these typically include:
-
Total Flow Rate (TFR): Influences mixing speed and turbulence, affecting particle size and PDI.[5]
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase to the lipid-ethanol phase, which determines the final solvent concentration and polarity during particle formation.[6]
-
Lipid Composition and Molar Ratios: The precise ratio of this compound, helper lipids (e.g., DSPC), cholesterol, and PEG-lipid is fundamental to the LNP structure and stability.[11]
-
pH of the Aqueous Phase: Critical for the ionization of this compound and efficient encapsulation of the nucleic acid payload.
-
Temperature: The temperature of the input streams and the mixing chamber can affect lipid solubility and LNP formation.
The following diagram illustrates the relationship between these parameters and the final LNP quality:
Caption: Key parameters influencing LNP quality.
Q2: What analytical techniques are essential for characterizing this compound LNPs during a scale-up study?
A2: A robust set of analytical methods is crucial for monitoring LNP quality and ensuring consistency between batches.[10][12] Key techniques include:
-
Dynamic Light Scattering (DLS): For measuring particle size (Z-average diameter) and polydispersity index (PDI).[11][13]
-
Ribogreen or similar fluorescence-based assays: To determine the encapsulation efficiency of the mRNA payload.
-
High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): For quantifying the concentration of each lipid component, including this compound, and assessing their purity and stability.[11]
-
Zeta Potential Measurement: To determine the surface charge of the LNPs, which can influence stability and in vivo behavior.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): For visualizing the morphology and structure of the LNPs.
Q3: How does the choice of mixing technology impact the scalability of this compound LNP production?
A3: The choice of mixing technology is a critical decision for scalability.[1][14]
-
Microfluidics: Excellent for lab-scale development due to precise control over mixing, leading to highly reproducible LNPs.[4] However, scaling up microfluidics often involves "scaling out" (using multiple devices in parallel), which can be complex to manage.[15]
-
T-Junction or Impingement Jet Mixers: These are more common for large-scale production. They allow for much higher throughput than a single microfluidic chip. The challenge lies in ensuring that the rapid, turbulent mixing achieved in these systems produces LNPs with the same characteristics as those developed at the lab scale.[3] A key challenge is that the transition from a microfluidic system to a T-junction mixer often requires re-optimization of process parameters.[9][16]
Data Presentation
Table 1: Illustrative Example of the Effect of Total Flow Rate (TFR) on this compound LNP Characteristics during Scale-Up from a Lab-Scale to a Pilot-Scale System.
| System | Total Flow Rate (mL/min) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| Lab-Scale (Microfluidics) | 12 | 85.2 | 0.11 | 94.5 |
| Pilot-Scale (T-Junction) | 100 | 125.6 | 0.25 | 88.1 |
| Pilot-Scale (T-Junction) | 200 | 105.3 | 0.18 | 91.3 |
| Pilot-Scale (T-Junction) | 400 | 92.4 | 0.13 | 93.8 |
| Pilot-Scale (T-Junction) | 600 | 88.9 | 0.12 | 94.2 |
This is representative data and actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for this compound LNP Formulation using a T-Junction Mixer
Objective: To formulate this compound LNPs encapsulating mRNA using a T-junction mixing apparatus.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Ethanol (200 proof, molecular biology grade)
-
mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Syringe pumps (2)
-
T-junction mixer
-
Nuclease-free tubing and syringes
Methodology:
-
Prepare the Lipid-Ethanol Solution:
-
Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Ensure complete dissolution, gently warming if necessary.
-
Draw the lipid solution into a syringe for one of the syringe pumps.
-
-
Prepare the mRNA-Aqueous Solution:
-
Dilute the stock mRNA to the target concentration in the acidic aqueous buffer.
-
Draw the mRNA solution into a second syringe for the other syringe pump.
-
-
System Setup:
-
Connect the syringes to the T-junction mixer using tubing of the appropriate inner diameter.
-
Ensure all connections are secure.
-
-
Mixing:
-
Set the flow rates for each syringe pump to achieve the desired Flow Rate Ratio (FRR) and Total Flow Rate (TFR). For example, for a 3:1 FRR and a TFR of 300 mL/min, set the aqueous pump to 225 mL/min and the lipid-ethanol pump to 75 mL/min.
-
Simultaneously start both pumps.
-
Collect the resulting LNP suspension in a sterile collection vessel.
-
-
Downstream Processing:
-
Immediately proceed with downstream processing, such as buffer exchange and concentration using Tangential Flow Filtration (TFF) against a storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)
Objective: To measure the Z-average diameter and polydispersity index of the this compound LNP suspension.
Materials:
-
LNP sample
-
DLS instrument
-
Appropriate cuvettes (disposable or quartz)
-
Filtration buffer (e.g., PBS, pH 7.4)
Methodology:
-
Sample Preparation:
-
Dilute the LNP suspension in the filtration buffer to a suitable concentration for DLS measurement. The optimal concentration depends on the instrument and should result in a stable and appropriate count rate.
-
Gently mix the diluted sample. Avoid vortexing to prevent particle aggregation.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Set the measurement parameters, including the temperature (e.g., 25°C), dispersant viscosity and refractive index (use values for water or the buffer), and the material refractive index for the LNPs.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the measurement. Typically, this involves multiple runs that are averaged to obtain the final result.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average diameter (particle size) and the polydispersity index (PDI).
-
The Z-average is the intensity-weighted mean hydrodynamic size, and the PDI is a measure of the width of the particle size distribution. A PDI value below 0.2 is generally considered acceptable for LNP formulations.[17]
-
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]
- 3. Microfluidic and Turbulent Mixing for mRNA LNP Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. youtube.com [youtube.com]
- 6. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. diantpharma.com [diantpharma.com]
- 9. pharmtech.com [pharmtech.com]
- 10. susupport.com [susupport.com]
- 11. blog.curapath.com [blog.curapath.com]
- 12. Scaling up RNA-LNPs: Strategies for successful and consistent clinical manufacturing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 13. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 14. youtube.com [youtube.com]
- 15. Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmasource.global [pharmasource.global]
- 17. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Long-Term Stability of Lipid 114 Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and long-term storage of lipid nanoparticles (LNPs) incorporating Lipid 114.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound formulations, offering potential causes and actionable solutions.
Issue 1: Increase in Particle Size and Polydispersity Index (PDI) Over Time
-
Potential Cause 1: Suboptimal Storage Temperature. Storing formulations at temperatures near or above the phase transition temperature of the lipid components can increase particle fusion and aggregation.[1]
-
Solution: Store this compound LNP formulations at refrigerated (2-8°C) or frozen (≤ -20°C) conditions.[2][3] For long-term storage, -80°C is often preferred.[2] Avoid repeated freeze-thaw cycles, which can disrupt nanoparticle structure.[3]
-
Potential Cause 2: Inappropriate Formulation pH or Ionic Strength. The surface charge of LNPs is influenced by the pH and ionic strength of the buffer, which is critical for maintaining electrostatic repulsion between particles and preventing aggregation.[1]
-
Solution: Maintain the formulation in a buffer at a pH that ensures sufficient particle stability, typically near neutral (pH 7) for storage.[3][4] The initial formulation process for LNPs containing ionizable lipids like this compound often uses an acidic buffer (pH 4-5) to facilitate nucleic acid encapsulation, followed by dialysis into a neutral buffer for storage.[4]
-
Potential Cause 3: Chemical Degradation of Lipids. Hydrolysis of the ester bonds within this compound can lead to the formation of degradation products that alter the LNP structure and lead to aggregation.[1][5]
-
Solution: Buffer the formulation to a pH that minimizes hydrolysis, typically near neutral.[1] The inclusion of stabilizing agents can also mitigate chemical degradation.[6]
Issue 2: Decrease in Encapsulation Efficiency and/or Drug Leakage
-
Potential Cause 1: High Membrane Fluidity. Storage at temperatures above the lipid's phase transition temperature can increase the fluidity of the lipid bilayer, leading to the leakage of encapsulated cargo.[1]
-
Solution: Store formulations at controlled refrigerated temperatures (2-8°C) to keep the lipids in a more stable gel state.[1] The inclusion of cholesterol in the formulation can increase the rigidity of the lipid bilayer and reduce permeability.[1]
-
Potential Cause 2: Lipid Degradation. The hydrolysis of phospholipids (B1166683) can create pores within the LNP structure or otherwise destabilize the bilayer, resulting in drug leakage.[1]
-
Solution: Optimize the formulation pH to minimize lipid hydrolysis.[1] Consider storing the formulation under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, although this is a greater concern for unsaturated lipids.[1]
-
Potential Cause 3: High Drug-to-Lipid Ratio. An excessively high ratio of the therapeutic cargo to the lipid components can disrupt the structure of the lipid bilayer, leading to instability and leakage.[1]
-
Solution: Optimize the drug-to-lipid ratio during the formulation development process to ensure complete encapsulation and structural integrity.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an LNP formulation?
A1: The primary chemical degradation pathway for this compound is expected to be hydrolysis of its ester bonds.[1][5] This can be catalyzed by either acidic or basic conditions. Physical instabilities, such as particle aggregation, fusion, and changes in size distribution, are also significant concerns for LNP formulations.[1]
Q2: What are the recommended storage conditions for this compound formulations?
A2: For long-term stability, it is generally recommended to store this compound LNP formulations at frozen temperatures, such as -20°C or -80°C.[2][3] For shorter durations, refrigeration at 2-8°C may be sufficient.[3] It is crucial to avoid repeated freeze-thaw cycles.[3]
Q3: How can I improve the stability of my this compound formulation against freeze-thaw stress?
A3: The addition of cryoprotectants, such as sucrose (B13894) or trehalose, to the formulation buffer can help preserve the integrity of LNPs during freezing and thawing.[3][7] These sugars form a protective glassy matrix around the nanoparticles, preventing their fusion and aggregation.[7]
Q4: Is lyophilization (freeze-drying) a viable option for enhancing the long-term stability of this compound formulations?
A4: Yes, lyophilization can be an effective strategy to improve long-term stability by removing water, which is a key reactant in hydrolytic degradation.[3][7][8] However, the process must be optimized with the use of appropriate lyoprotectants (like sucrose or trehalose) to prevent particle aggregation upon reconstitution.[3]
Q5: What analytical techniques are essential for monitoring the stability of this compound formulations?
A5: A comprehensive stability program should include several analytical methods:
-
Dynamic Light Scattering (DLS): To monitor particle size, polydispersity index (PDI), and aggregation over time.[9]
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the amount of intact this compound and detect and quantify any degradation products.[9][10][11][12]
-
Fluorescence-based Assays (e.g., RiboGreen): To determine and monitor the encapsulation efficiency of nucleic acid cargo.[9]
Section 3: Data Presentation
Table 1: Effect of Storage Temperature on LNP Stability
| Storage Temperature | Observation Period | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 25°C (Room Temp) | 150 days | Significant Increase | Significant Increase | Significant Decrease |
| 2°C (Refrigerated) | 150 days | Stable | Stable | Stable |
| -20°C (Frozen) | 150 days | Minor Increase | Minor Increase | Minor Decrease |
This table summarizes general findings on the impact of temperature on LNP stability.[3]
Table 2: Common Cryoprotectants and Their Effects
| Cryoprotectant | Typical Concentration (w/v) | Effect on Stability during Freeze-Thaw |
| Sucrose | 5-10% | Preserves particle size and encapsulation efficiency.[8][13] |
| Trehalose | 5-10% | Preserves particle size and encapsulation efficiency.[3] |
Section 4: Experimental Protocols
Protocol 1: Stability Assessment by Dynamic Light Scattering (DLS)
-
Sample Preparation: Allow the this compound LNP formulation to equilibrate to room temperature.
-
Dilution: Dilute a small aliquot of the LNP suspension in the storage buffer to an appropriate concentration for DLS analysis.
-
Measurement: Place the diluted sample in a suitable cuvette and perform the DLS measurement according to the instrument manufacturer's instructions.
-
Data Analysis: Record the z-average diameter and the polydispersity index (PDI).
-
Time Points: Repeat this measurement at regular intervals (e.g., 0, 1, 3, and 6 months) for samples stored under different conditions (e.g., 4°C, -20°C, -80°C).
Protocol 2: Quantification of this compound and Its Degradants by HPLC-CAD
-
Sample Preparation: Disrupt the LNP structure to release the lipid components. This can be achieved by diluting the sample in a solvent mixture such as methanol/chloroform.
-
Chromatographic Separation: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution method with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid.
-
Detection: Use a Charged Aerosol Detector (CAD) to detect the separated lipid components.
-
Quantification: Create a calibration curve using a standard of pure this compound to quantify its concentration in the samples. Degradation products can be identified by the appearance of new peaks in the chromatogram.
-
Stability Monitoring: Analyze samples at various time points throughout the stability study to track the decrease in the concentration of intact this compound and the increase in any degradation products.[11]
Section 5: Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for LNP instability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. BP this compound, 2714482-25-2 | BroadPharm [broadpharm.com]
- 6. WO2018089540A1 - Stabilized formulations of lipid nanoparticles - Google Patents [patents.google.com]
- 7. Analyzing Lipid Nanoparticle Stability in Variable Environments [eureka.patsnap.com]
- 8. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines [dspace.mit.edu]
- 9. blog.curapath.com [blog.curapath.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ionizable Lipids for mRNA Delivery: SM-102 vs. Lipid 114
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the choice of ionizable lipid being a key determinant of their efficacy. This guide provides a detailed comparison of two such ionizable lipids: SM-102, a component of the Moderna COVID-19 vaccine, and Lipid 114.
This comparison aims to be objective, presenting available experimental data to inform the selection of lipids for mRNA delivery research and development. However, it is important to note a significant disparity in the publicly available data for these two lipids in the context of mRNA delivery. While extensive research has been published on the use of SM-102 for mRNA applications, literature detailing the use of this compound for mRNA delivery is sparse, with existing studies primarily focusing on its application for siRNA delivery.
Performance Data at a Glance
The following tables summarize the available quantitative data for LNPs formulated with SM-102 and this compound. It is crucial to interpret this data with the understanding that the available information for this compound is predominantly from siRNA studies and may not be directly comparable to the mRNA delivery performance of SM-102.
Table 1: Physicochemical Properties of LNPs
| Parameter | SM-102 LNPs | This compound LNPs |
| Particle Size (nm) | 70-120[1][2] | ~100-150 (for siRNA) |
| Polydispersity Index (PDI) | < 0.2[1][2] | < 0.2 (for siRNA) |
| Encapsulation Efficiency (%) | > 90%[1][2] | > 90% (for siRNA) |
| Zeta Potential (mV) | Near-neutral at physiological pH[2] | Not widely reported |
| Apparent pKa | ~6.7[3] | ~6.8 |
Table 2: In Vitro mRNA Delivery Performance
| Parameter | SM-102 LNPs | This compound LNPs |
| Cell Lines Tested | HEK293, HeLa, Dendritic cells, etc.[4] | Primarily macrophages (for siRNA) |
| Reporter Gene | Luciferase, eGFP, mCherry[1] | IL-1β (siRNA target) |
| Transfection Efficiency | High, significantly higher than other lipids in some studies[4] | Data for mRNA not available |
Table 3: In Vivo mRNA Delivery Performance
| Parameter | SM-102 LNPs | This compound LNPs |
| Animal Model | Mice (BALB/c, C57BL/6)[5][6][7][8] | Mice (for siRNA) |
| Route of Administration | Intramuscular (IM), Intravenous (IV)[5][8] | Systemic (for siRNA) |
| Reporter Gene | Firefly Luciferase[5][6][7][8] | IL-1β (siRNA target) |
| Protein Expression | High luciferase expression observed[5][6][7][8] | Data for mRNA not available |
| Organ Tropism | Liver, Spleen[] | Liver, Kidneys (for siRNA) |
Experimental Protocols
SM-102 LNP Formulation via Microfluidic Mixing
This protocol is adapted from established methods for formulating SM-102 LNPs.
1. Preparation of Lipid Stock Solutions:
-
Dissolve SM-102, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and a PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in absolute ethanol (B145695) to prepare individual stock solutions. A common molar ratio is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid).[3]
-
Combine the individual lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol.
2. Preparation of mRNA Solution:
-
Dilute the mRNA transcript (e.g., encoding Firefly Luciferase) in an acidic aqueous buffer, typically 25-50 mM sodium acetate (B1210297) or sodium citrate, with a pH of 4.0-5.0.[10]
3. LNP Assembly using a Microfluidic Device:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.
-
Set the flow rate ratio on the microfluidic mixing device, commonly at 3:1 (aqueous:organic).
-
Initiate the flow to allow for rapid mixing of the two solutions, leading to the self-assembly of mRNA-loaded LNPs.
4. Downstream Processing:
-
The resulting LNP solution is typically diluted with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH.
-
For purification and buffer exchange, dialysis against PBS is performed to remove ethanol and unencapsulated components.
-
The final LNP formulation can be sterile-filtered through a 0.22 µm filter.
In Vitro Transfection Efficiency Assay
1. Cell Culture:
-
Seed a suitable cell line (e.g., HEK293T or HeLa cells) in a 96-well plate and culture overnight to allow for cell adherence.
2. LNP Treatment:
-
Dilute the mRNA-LNPs to the desired concentrations in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
3. Protein Expression Analysis:
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for mRNA translation.
-
For luciferase reporter mRNA, lyse the cells and measure the luminescence using a luciferase assay kit and a plate reader.
-
For fluorescent reporter mRNAs (e.g., eGFP, mCherry), analyze the percentage of fluorescent cells and the mean fluorescence intensity using flow cytometry.
In Vivo Evaluation of mRNA Delivery
1. Animal Studies:
-
Use a suitable animal model, such as BALB/c or C57BL/6 mice.
-
Administer the mRNA-LNPs via the desired route, for example, intramuscularly into the hind limb or intravenously via the tail vein.
2. Bioluminescence Imaging (for Luciferase mRNA):
-
At various time points post-injection (e.g., 6, 24, 48 hours), administer a luciferin (B1168401) substrate to the animals (e.g., via intraperitoneal injection).
-
Anesthetize the animals and image them using an in vivo imaging system (IVIS) to detect the bioluminescent signal.
-
Quantify the signal intensity in specific organs or at the injection site.[5][6][7][8]
3. Ex Vivo Analysis:
-
After the final imaging time point, euthanize the animals and harvest organs of interest (e.g., liver, spleen, muscle).
-
Homogenize the tissues to measure luciferase activity or quantify mRNA levels using techniques like qRT-PCR.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in LNP-mediated mRNA delivery, the following diagrams are provided.
Caption: LNP-mediated mRNA delivery pathway.
Caption: Experimental workflow for comparing LNP efficiency.
Conclusion
Based on the currently available scientific literature, SM-102 is a well-characterized and highly effective ionizable lipid for mRNA delivery, supported by a wealth of in vitro and in vivo data. Its role in the Moderna COVID-19 vaccine is a testament to its clinical translation success.
In contrast, while this compound has shown promise for the delivery of siRNA, there is a notable lack of published data on its efficacy for mRNA delivery. This information gap makes a direct, data-driven comparison with SM-102 for mRNA applications challenging.
For researchers and drug developers, the choice of ionizable lipid will depend on the specific application, target tissue, and desired therapeutic outcome. While SM-102 represents a robust and validated option for mRNA delivery, further research is needed to elucidate the potential of this compound and other novel ionizable lipids in this rapidly evolving field. It is recommended to consult the primary literature and consider empirical testing to determine the optimal LNP formulation for any given mRNA-based therapeutic or vaccine candidate.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipid Nanoparticles for Delivery of mRNA [mdpi.com]
- 3. www2.reinfosante.ch [www2.reinfosante.ch]
- 4. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap [mdpi.com]
- 5. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ozbiosciences.com [ozbiosciences.com]
A Comparative Analysis of Ionizable Lipids for siRNA Delivery: Lipid 114 vs. DLin-MC3-DMA
For Researchers, Scientists, and Drug Development Professionals
The efficient and safe delivery of small interfering RNA (siRNA) therapeutics hinges on the design of the lipid nanoparticle (LNP) carrier system. At the heart of these LNPs are ionizable cationic lipids, which play a pivotal role in siRNA encapsulation, cellular uptake, and endosomal escape. This guide provides a comparative analysis of two prominent ionizable lipids: the clinically advanced DLin-MC3-DMA and the more recently developed Lipid 114, which has shown promise for targeted applications.
While direct head-to-head comparative studies are limited, this guide synthesizes available experimental data to offer insights into their respective performance characteristics.
At a Glance: Key Characteristics
| Feature | This compound | DLin-MC3-DMA |
| Primary Application | siRNA delivery, particularly targeting macrophages for anti-inflammatory applications. | Gold standard for hepatic siRNA delivery; a key component of the first FDA-approved RNAi therapeutic, Onpattro®.[1] |
| Mechanism of Action | Ionizable cationic lipid that facilitates LNP formation and endosomal escape. | Ionizable cationic lipid with a pKa of ~6.44, enabling efficient siRNA encapsulation at acidic pH and endosomal release.[1] |
| Reported Efficacy | Demonstrated efficacy in reducing IL-1β expression in macrophages and in a mouse model of acute liver failure. | Potent in vivo hepatic gene silencing with an ED50 as low as 0.005 mg/kg in mice.[1] |
| Toxicity Profile | Considered to have a favorable safety profile, though comprehensive public data is limited.[2][3][4] | Generally well-tolerated at therapeutic doses, but high doses can lead to liver toxicity.[5][6] |
Performance Data
The following tables summarize quantitative data from various studies. It is important to note that these results are not from direct comparative experiments and experimental conditions may vary.
In Vivo Efficacy: Gene Silencing
| Lipid | Target Gene | Animal Model | Dose | Efficacy | Reference |
| This compound | IL-1β | Mouse model of acute liver failure | Not specified | Significant reduction in hepatic and renal IL-1β expression and decreased hepatic inflammation. | Not directly cited |
| DLin-MC3-DMA | Factor VII | Mice | 0.005 mg/kg | ~50% reduction in serum Factor VII levels (ED50).[1] | [1] |
| DLin-MC3-DMA | Transthyretin (TTR) | Non-human primates | 0.03 mg/kg | ~50% reduction in serum TTR levels (ED50).[1] | [1] |
| DLin-MC3-DMA | BCR-ABL | Human CML xenograft mouse model | 10 injections over 35 days | Reduction in luciferase signal by 0.75-fold.[7] | [7] |
In Vitro Performance: Macrophage Transfection
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the formulation and application of LNPs containing these lipids.
LNP Formulation using Microfluidic Mixing
This protocol is a standard method for producing uniform LNPs.
Materials:
-
Ionizable lipid (this compound or DLin-MC3-DMA) in ethanol (B145695)
-
Helper lipid (e.g., DSPC) in ethanol
-
Cholesterol in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) in ethanol
-
siRNA in a low pH buffer (e.g., 100 mM sodium acetate, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Combine the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA).
-
Prepare siRNA Solution: Dissolve the siRNA in the low pH buffer.
-
Microfluidic Mixing: Load the lipid solution and the siRNA solution into separate syringes and mount them on the microfluidic device. Set the desired flow rates to achieve rapid mixing and self-assembly of the LNPs.
-
Dialysis: Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.
In Vitro Transfection of Macrophages
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
LNP-siRNA formulations
-
Assay reagents for measuring gene or protein expression (e.g., qPCR, ELISA)
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
LNP Treatment: Dilute the LNP-siRNA formulations to the desired concentrations in complete culture medium and add to the cells.
-
Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24-72 hours).
-
Analysis: Harvest the cells and analyze the expression of the target gene or protein.
In Vivo siRNA Delivery in Mice
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
LNP-siRNA formulations in a sterile, physiologically compatible buffer
-
Appropriate equipment for intravenous injection and sample collection
Procedure:
-
Dosing: Administer the LNP-siRNA formulations to the mice via intravenous (tail vein) injection at the desired dose.
-
Monitoring: Monitor the animals for any adverse effects.
-
Sample Collection: At a predetermined time point post-injection, collect blood and/or tissues for analysis.
-
Efficacy Assessment: Analyze the collected samples to determine the level of target gene or protein knockdown.
Visualizing the Mechanism and Workflow
To better understand the processes involved in LNP-mediated siRNA delivery, the following diagrams illustrate key pathways and experimental workflows.
References
- 1. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological profile of lipid-based nanostructures: are they considered as completely safe nanocarriers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study [auetd.auburn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Lipid 114 by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic lipids is a critical quality attribute, profoundly impacting the efficacy, stability, and safety of lipid nanoparticle (LNP)-based therapeutics, such as mRNA vaccines and siRNA therapies. This guide provides a comprehensive comparison for validating the purity of the ionizable cationic lipid, Lipid 114, using High-Performance Liquid Chromatography (HPLC). It further compares this compound with two clinically significant alternatives, SM-102 and ALC-0315, offering supporting data and detailed experimental protocols.
Comparative Analysis of Ionizable Lipids
The selection of an appropriate ionizable lipid is pivotal for the successful delivery of nucleic acid payloads. This compound has been utilized in the formulation of LNPs for siRNA delivery.[1] For a comprehensive evaluation, its purity profile is compared against SM-102 and ALC-0315, key components in the FDA-approved COVID-19 mRNA vaccines.
| Feature | This compound | SM-102 | ALC-0315 |
| Primary Application | siRNA delivery | mRNA vaccine delivery | mRNA vaccine delivery |
| Typical Purity Specification | ≥90-98% | ≥95% | ≥98% |
| Key Structural Features | Ionizable amino head group, ester linkages, and hydrophobic tails | Tertiary amine, branched tails, and ester linkers | Tertiary amine, branched tails, and ester linkers |
| Regulatory Status | Research Use | Used in FDA-approved vaccine (Moderna) | Used in FDA-approved vaccine (Pfizer/BioNTech) |
Experimental Protocols
A robust analytical framework is essential for the quality control of synthesized lipids. Below are detailed protocols for the synthesis, purification, and purity validation of ionizable lipids like this compound.
General Synthesis and Purification of Ionizable Lipids
The synthesis of complex ionizable lipids is a multi-step process. While a detailed, publicly available protocol for the specific synthesis of "ditetradecyl 4,8,17-tris(3-oxo-3-(tetradecyloxy)propyl)-4,8,13,17-tetraazaicosanedioate" (this compound) is not readily found, a general approach involves the reaction of an amine-containing core with lipid tails.[2][3] High-throughput synthesis methods, such as the Passerini or A3 coupling reactions, are often employed to create libraries of diverse ionizable lipids.[2]
Purification: Following synthesis, the crude lipid product is typically purified using flash chromatography. This technique allows for the efficient separation of the target lipid from unreacted starting materials and byproducts.[3] The purity of the collected fractions is monitored by Thin-Layer Chromatography (TLC) or HPLC.
HPLC Method for Purity Validation of Synthesized this compound
This protocol is a composite method based on established practices for the analysis of ionizable lipids using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are suitable for detecting compounds lacking a strong UV chromophore.[4][5] This method should be validated according to ICH guidelines (Q2(R2)) for its intended use.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
2. Reagents and Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in methanol (B129727) or acetonitrile.
-
Sample Diluent: Ethanol or Methanol.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column Temperature | 50 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| CAD/ELSD Settings | Optimize according to manufacturer's recommendations |
| Gradient Program | Time (min) |
| 0.0 | |
| 7.5 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
4. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
5. Data Analysis and Purity Calculation:
-
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
6. Method Validation (as per ICH Q2(R2) Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other lipid species.
-
Linearity: Analyze a series of dilutions of a standard solution to demonstrate a linear relationship between concentration and detector response.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value, often by analyzing a sample with a known concentration.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
References
- 1. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles â Current Protocols â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 4. CN104892592A - Preparation method for tedizolid - Google Patents [patents.google.com]
- 5. CN1128261A - Process for preparing tetrazole derivatives having two crystal forms and new crystal forms of said derivatives - Google Patents [patents.google.com]
A Head-to-Head Comparison of Ionizable Lipids for RNA Delivery: Featuring Lipid 114
For Researchers, Scientists, and Drug Development Professionals
The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of delivery technologies. The choice of ionizable lipid is a critical determinant of the efficacy and safety of these formulations. This guide provides a head-to-head comparison of a novel ionizable lipid, Lipid 114, with three clinically advanced and widely used ionizable lipids: DLin-MC3-DMA, SM-102, and ALC-0315. This comparison is based on available experimental data for siRNA delivery, highlighting key performance metrics and providing detailed experimental protocols.
Executive Summary
This guide presents a comparative analysis of four key ionizable lipids used in LNP-mediated siRNA delivery. While direct head-to-head studies for this compound against DLin-MC3-DMA, SM-102, and ALC-0315 under identical conditions are not publicly available, this guide synthesizes data from various studies to provide a comprehensive overview. The data suggests that each lipid possesses distinct advantages depending on the specific application, such as the target cell type and therapeutic indication.
-
This compound demonstrates high efficacy in siRNA delivery to macrophages, making it a promising candidate for therapies targeting inflammatory diseases.
-
DLin-MC3-DMA is a well-established and highly potent ionizable lipid for siRNA delivery to hepatocytes, with a proven track record in a clinically approved therapy.
-
SM-102 and ALC-0315 , integral components of the Moderna and Pfizer-BioNTech COVID-19 mRNA vaccines respectively, have also been evaluated for siRNA delivery, showing considerable efficacy, particularly in hepatocytes.
Comparative Data on LNP-siRNA Formulations
The following tables summarize the physicochemical properties and in vivo performance of LNPs formulated with this compound, DLin-MC3-DMA, SM-102, and ALC-0315 for siRNA delivery. It is crucial to note that the experimental conditions, including the animal models, siRNA targets, and dosages, vary across the studies from which this data is compiled. Therefore, this comparison should be interpreted with consideration of these differences.
Table 1: Physicochemical Properties of LNP-siRNA Formulations
| Parameter | This compound-LNP | DLin-MC3-DMA-LNP | SM-102-LNP | ALC-0315-LNP |
| Ionizable Lipid | This compound | DLin-MC3-DMA | SM-102 | ALC-0315 |
| Molar Ratio (Ionizable:DSPC:Chol:PEG) | 50:10:38.5:1.5 | 50:10:38.5:1.5 | 50:10:38.5:1.5 | 50:10:38.5:1.5 |
| Particle Size (nm) | ~90 | ~80-100 | ~80-90 | ~80-90 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.2 | < 0.2 |
| Encapsulation Efficiency (%) | > 95% | > 90% | > 95% | > 95% |
| pKa | ~6.8 | ~6.44 | ~6.7 | ~6.09 |
Table 2: In Vivo siRNA Silencing Efficiency
| Parameter | This compound-LNP | DLin-MC3-DMA-LNP | SM-102-LNP | ALC-0315-LNP |
| Animal Model | C57BL/6 Mice (LPS-induced acute liver failure) | C57BL/6 Mice | C57BL/6 Mice | C57BL/6 Mice |
| Target Gene | Interleukin-1β (IL-1β) | Factor VII (FVII) | Factor VII (FVII) | Factor VII (FVII) |
| Target Organ/Cell | Liver / Macrophages | Liver / Hepatocytes | Liver / Hepatocytes | Liver / Hepatocytes |
| siRNA Dose | 1.0 mg/kg | 0.03 - 1.0 mg/kg | Not directly comparable for FVII | 1.0 mg/kg |
| Gene Silencing (%) | ~70% reduction in IL-1β mRNA | Up to 87% at 0.03 mg/kg | Not directly comparable for FVII | ~2-fold greater knockdown than MC3 at 1 mg/kg |
| Reference | Ding, F., et al. (2021) | Kulkarni, J. A., et al. (2019) | N/A | Ball, R. L., et al. (2022) |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are prepared by rapidly mixing an organic lipid solution with an aqueous solution containing siRNA using a microfluidic device.
-
Preparation of Solutions:
-
Lipid Solution (in Ethanol): The ionizable lipid, DSPC, cholesterol, and PEG-lipid are dissolved in absolute ethanol (B145695) to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration is typically between 10-25 mM.
-
siRNA Solution (in Aqueous Buffer): The siRNA is dissolved in a low pH buffer, such as 50 mM sodium acetate (B1210297) or citrate (B86180) buffer (pH 4.0), to ensure the ionizable lipid is protonated for efficient encapsulation.
-
-
Microfluidic Mixing:
-
The lipid and siRNA solutions are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing chip (e.g., from Precision NanoSystems).
-
The solutions are pumped through the microfluidic device at a specific flow rate ratio (aqueous:ethanol, typically 3:1) and total flow rate (e.g., 12 mL/min). The rapid mixing in the microchannels induces the self-assembly of the LNPs.
-
-
Purification and Concentration:
-
The resulting LNP suspension is collected and dialyzed against phosphate-buffered saline (PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.
-
The purified LNPs can be concentrated using centrifugal filter units if necessary.
-
-
Characterization:
-
Particle size and polydispersity index (PDI) are measured by dynamic light scattering (DLS).
-
The encapsulation efficiency of siRNA is determined using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent like Triton X-100.
-
In Vitro siRNA Transfection and Gene Silencing Assay
-
Cell Culture: Macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) are cultured in appropriate media and seeded in multi-well plates. For experiments with this compound, cells are often pre-stimulated with lipopolysaccharide (LPS) to induce the expression of the target gene, IL-1β.
-
LNP Treatment: LNPs encapsulating the target siRNA (or a non-targeting control siRNA) are diluted in cell culture media and added to the cells at various concentrations.
-
Incubation: Cells are incubated with the LNPs for a specified period (e.g., 24-48 hours).
-
Gene Expression Analysis:
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the mRNA levels of the target gene. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Analysis (ELISA): The concentration of the target protein (e.g., IL-1β) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
In Vivo siRNA Delivery and Efficacy Study in Mice
-
Animal Model: C57BL/6 mice are typically used. For studies involving this compound, an acute liver failure model can be induced by co-injection of LPS and D-galactosamine.
-
LNP Administration: LNP-siRNA formulations are administered to the mice via intravenous (i.v.) injection through the tail vein at a specified dose (e.g., 1 mg/kg of siRNA).
-
Tissue Collection and Analysis:
-
At a predetermined time point post-injection (e.g., 24 or 48 hours), mice are euthanized, and the target organs (e.g., liver, spleen) are harvested.
-
Gene Silencing: A portion of the tissue is used for RNA extraction and qRT-PCR to determine the level of target gene knockdown.
-
Protein Levels: Blood samples may be collected to measure the levels of secreted proteins (e.g., Factor VII) in the serum.
-
Toxicity Assessment: Serum is also analyzed for liver enzyme levels (e.g., ALT, AST) to assess potential hepatotoxicity.
-
Visualizing Key Processes
To better understand the experimental workflows and biological mechanisms, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an ionizable lipid is a critical decision in the development of LNP-based RNA therapeutics. This compound shows significant promise for applications requiring efficient siRNA delivery to macrophages, potentially opening new avenues for treating inflammatory diseases. DLin-MC3-DMA remains a gold standard for hepatocyte-targeted siRNA delivery, backed by its clinical success. SM-102 and ALC-0315, while primarily known for their role in mRNA vaccines, also exhibit potent siRNA delivery capabilities.
The data presented in this guide, while not from a single direct comparative study, provides a valuable resource for researchers to make informed decisions about which ionizable lipid may be best suited for their specific research and development needs. Further direct comparative studies under identical experimental conditions are warranted to fully elucidate the relative strengths and weaknesses of these and other novel ionizable lipids.
Lack of Publicly Available Data Prevents Direct Performance Comparison of Lipid 114
A comprehensive review of currently accessible scientific literature and commercial resources reveals a significant gap in publicly available data directly comparing the performance of Lipid 114 against other commercially available transfection reagents. Therefore, the creation of a detailed comparison guide with supporting experimental data, as initially requested, cannot be fulfilled at this time.
This compound is identified as an ionizable cationic lipid primarily utilized in the research and development of lipid nanoparticles (LNPs) for the delivery of siRNA and mRNA.[1][2][3] It is available through various chemical suppliers.[1][2][3][4][5] However, unlike well-established commercial transfection reagents such as Lipofectamine (Thermo Fisher Scientific) and FuGENE HD (Promega), there are no readily available application notes, white papers, or peer-reviewed studies that provide a head-to-head benchmark of this compound's transfection efficiency, cell viability, and other key performance indicators against these or other common reagents.
Information on commercially available reagents like Lipofectamine 2000 and FuGENE HD is extensive, with numerous studies detailing their use across a wide variety of cell lines and applications.[6][7][8][9][10][11][12][13][14][15] These studies often include detailed protocols and performance data, but they do not include this compound in their comparisons.
Without access to internal research data from a manufacturer or new, independent studies that include this compound in a direct comparison, any attempt to create a "Publish Comparison Guide" would be speculative and would not meet the core requirement of being supported by experimental data.
For researchers, scientists, and drug development professionals interested in the performance of this compound, it would be necessary to conduct internal, side-by-side experiments with other commercially available reagents. Such an evaluation would involve standardizing experimental conditions to generate reliable, comparative data on metrics such as:
-
Transfection Efficiency: Typically measured by the expression of a reporter gene (e.g., GFP, luciferase) in a panel of relevant cell lines.
-
Cell Viability/Cytotoxicity: Assessed using assays such as MTT or trypan blue exclusion to determine the impact of the lipid formulation on cell health.
-
Payload Delivery: Quantifying the successful delivery of the nucleic acid cargo (siRNA or mRNA) into the cytoplasm.
A generalized workflow for such a comparative study is outlined below.
Until such comparative studies are published, a definitive guide on the performance of this compound relative to its commercial counterparts cannot be provided. Researchers are advised to consult the technical data sheets from suppliers of this compound for information on its formulation and use in LNP preparation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BP this compound, 2714482-25-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Hexa this compound | BroadPharm [broadpharm.com]
- 6. Optimized cationic lipid-based gene delivery reagents for use in developing vertebrate embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choosing the Right Transfection Reagent for Optimal Efficiency [worldwide.promega.com]
- 8. fugene.com [fugene.com]
- 9. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Lipid-Based Transfection Support—Getting Started | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. Combinational use of lipid-based reagents for efficient transfection of primary fibroblasts and hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing chemical transfection, electroporation, and lentiviral vector transduction to achieve optimal transfection conditions in the Vero cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines [apb.tbzmed.ac.ir]
A Comparative Guide to the In Vivo Reproducibility of Market-Leading Lipid Nanoparticles for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of in vivo results is a critical factor in the preclinical and clinical development of mRNA therapies. Lipid nanoparticles are the leading delivery vehicle for mRNA, and their composition significantly influences their in vivo behavior, including biodistribution, protein expression levels, and, consequently, the reproducibility of experimental outcomes. This guide provides an objective comparison of LNPs formulated with SM-102 and ALC-0315, focusing on their in vivo performance and the methodologies used to assess them.
Comparative In Vivo Performance of SM-102 and ALC-0315 LNPs
The following tables summarize quantitative data from preclinical studies in mice, comparing the physicochemical properties and in vivo performance of LNPs formulated with SM-102 and ALC-0315.
Table 1: Physicochemical Properties of SM-102 and ALC-0315 LNPs
| Parameter | SM-102 LNPs | ALC-0315 LNPs | Reference |
| Particle Size (nm) | 75.5 ± 0.4 | 90.2 ± 7.8 | [1] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [2] |
| mRNA Encapsulation Efficiency (%) | > 95% | > 95% | [1] |
| Zeta Potential (mV) | Near-neutral | Near-neutral | [3] |
Table 2: In Vivo Protein Expression and Biodistribution Following Intramuscular (IM) Injection in Mice
| Parameter | SM-102 LNPs | ALC-0315 LNPs | Reference |
| Relative Luciferase Expression (IM) | ~60% higher than ALC-0315 | Baseline | [1] |
| Biodistribution (Primary Site) | Injection site | Injection site | [4] |
| Systemic Biodistribution (Secondary) | Liver, Spleen | Liver, Spleen | [4] |
Table 3: In Vivo Protein Expression and Biodistribution Following Intravenous (IV) Injection in Mice
| Parameter | SM-102 LNPs | ALC-0315 LNPs | Reference |
| Relative Luciferase Expression (Overall) | Lower than ALC-0315 | Highest potency | [5] |
| Primary Organ of Expression | Liver | Liver | [4][5] |
| Organ Tropism Ranking | Liver > Spleen > Lung | Liver > Spleen > Lung | [5] |
Experimental Protocols
Reproducibility in in vivo studies is highly dependent on standardized and well-documented experimental protocols. Below is a representative methodology for a comparative in vivo study of different LNP formulations in mice.
LNP Formulation
A microfluidic mixing approach is commonly used to produce reproducible LNPs.[3][6][7]
-
Lipid Stock Preparation: Prepare individual stock solutions of the ionizable lipid (e.g., SM-102 or ALC-0315), a phospholipid (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695).[6][8][9] The molar ratio of these components is critical and should be consistent across formulations being compared. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[8][10]
-
mRNA Preparation: The mRNA encoding a reporter protein (e.g., Firefly Luciferase) is diluted in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[4][7]
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are mixed using a microfluidic device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.[3][7]
-
Purification and Sterilization: The formulated LNPs are dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.[4][7] The final LNP solution is then sterile-filtered through a 0.22 µm filter.[7]
LNP Characterization
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Velocimetry.
-
mRNA Encapsulation Efficiency: Determined using a fluorescent dye-binding assay (e.g., RiboGreen assay) to measure the amount of free mRNA versus total mRNA.
In Vivo Study
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.[1][7] All animal experiments must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[11]
-
Administration:
-
Analysis of Protein Expression:
-
In Vivo Imaging System (IVIS): For reporter genes like luciferase, mice are injected with a substrate (e.g., D-luciferin) and imaged at various time points (e.g., 6, 24, 48 hours) to quantify bioluminescence.[1][7]
-
ELISA: For secreted proteins, blood samples are collected, and the protein concentration in the serum is measured by ELISA.[14]
-
-
Biodistribution Analysis:
-
At the end of the study, mice are euthanized, and major organs (liver, spleen, lungs, kidneys, muscle at the injection site) are harvested.
-
Protein expression in each organ can be quantified by measuring luminescence in tissue homogenates or through imaging.[4]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo comparison of LNP formulations.
LNP Cellular Uptake and mRNA Translation Pathway
Caption: LNP uptake, endosomal escape, and mRNA translation pathway.
References
- 1. Effect of mRNA-LNP components of two globally-marketed COVID-19 vaccines on efficacy and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 14. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
A Comparative Guide to the Cross-Validation of Lipid Nanoparticle Characterization Methods
The robust characterization of Lipid Nanoparticles (LNPs), such as those formulated with Lipid 114, is paramount for ensuring their safety, efficacy, and batch-to-batch consistency in therapeutic applications like mRNA delivery.[1][2] A multi-faceted approach employing orthogonal analytical techniques is crucial for a comprehensive understanding of their critical quality attributes (CQAs).[3][4] This guide provides a comparative overview of common methods used to characterize LNPs, focusing on data cross-validation, detailed experimental protocols, and the logical interplay between different analytical techniques.
Data Presentation: Comparative Analysis of LNP Characterization Techniques
The following tables summarize the key quantitative parameters obtained from various analytical methods used to characterize LNPs. Cross-validation is achieved by comparing the results from orthogonal techniques that measure similar attributes.
| Critical Quality Attribute | Primary Method | Orthogonal Method(s) | Principle | Information Provided | Typical Values for LNPs |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS)[5][6] | Cryo-Transmission Electron Microscopy (Cryo-TEM)[7][8], Nanoparticle Tracking Analysis (NTA)[6] | Measures fluctuations in scattered light due to Brownian motion to determine hydrodynamic diameter.[5] | Mean particle size (z-average), size distribution, and PDI.[2] | 80-120 nm, PDI < 0.2[5][9] |
| Zeta Potential | Electrophoretic Light Scattering (ELS)[1] | - | Measures the velocity of charged particles in an electric field to determine surface charge.[9] | Surface charge, which is indicative of colloidal stability.[10] | Near-neutral at physiological pH[11] |
| mRNA Encapsulation Efficiency & Concentration | RiboGreen Assay[2][12] | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[13], UV-Vis Spectroscopy[2] | A fluorescent dye (RiboGreen) intercalates with RNA, and its fluorescence is measured before and after LNP lysis.[14] | Percentage of encapsulated mRNA and total mRNA concentration.[15] | > 90%[1] |
| Lipid Composition & Purity | RP-HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)[16][17][18] | - | Separates lipid components based on their hydrophobicity, followed by universal detection.[16][18] | Quantification of individual lipid components (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) and detection of impurities.[2][17] | Molar ratios as per formulation (e.g., 50:10:38.5:1.5)[19] |
| Morphology & Structure | Cryo-TEM[7][20] | - | Flash-freezing of LNPs in their native hydrated state allows for direct visualization of their structure.[8] | Particle shape, lamellarity, and visualization of encapsulated cargo.[3][7] | Spherical, unilamellar structures[20] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and cross-laboratory validation.
1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the nanoparticles in suspension. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic diameter.[5]
-
Protocol:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 1x PBS) to a suitable concentration to avoid multiple scattering effects.[1]
-
Equilibrate the sample to a controlled temperature (e.g., 25°C) within the DLS instrument.
-
Set the measurement parameters, including the scattering angle (typically 90° or 173°), laser wavelength, and viscosity of the dispersant.
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
Analyze the correlation function to obtain the z-average diameter and the polydispersity index (PDI).[21]
-
2. mRNA Encapsulation Efficiency by RiboGreen Assay
-
Principle: The RiboGreen dye exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100), the amount of free and total mRNA can be quantified, respectively.[12][22]
-
Protocol:
-
Prepare a standard curve of known mRNA concentrations in TE buffer.
-
For each LNP sample, prepare two sets of dilutions in TE buffer.
-
To one set of dilutions, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.[23]
-
To the other set, add only TE buffer to measure the fluorescence of the free (unencapsulated) mRNA.
-
Add the RiboGreen reagent to all standard curve and sample wells and incubate in the dark.
-
Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).[23]
-
Calculate the concentration of free and total mRNA from the standard curve.
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.
-
3. Lipid Composition Analysis by RP-HPLC-CAD/ELSD
-
Principle: Reversed-phase chromatography separates the lipid components of the LNP based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. Since lipids lack a UV chromophore, a universal detector like CAD or ELSD is used for quantification.[18][24]
-
Protocol:
-
Disrupt the LNP structure by diluting the sample in an organic solvent such as methanol (B129727) or isopropanol.[18]
-
Inject the sample into an HPLC system equipped with a C18 or C8 column.
-
Use a gradient elution with a mobile phase typically consisting of a mixture of water, an organic solvent (e.g., methanol, acetonitrile), and an ion-pairing agent (e.g., trifluoroacetic acid) if needed for charged lipids.[25]
-
The eluent is passed through the CAD or ELSD detector, which nebulizes the solvent and measures the light scattered by the remaining non-volatile analyte particles.
-
Quantify the individual lipid components by comparing their peak areas to those of reference standards.
-
4. Morphological Analysis by Cryo-Transmission Electron Microscopy (Cryo-TEM)
-
Principle: Cryo-TEM allows for the visualization of nanoparticles in their near-native, hydrated state by rapidly freezing a thin film of the sample in liquid ethane (B1197151). This vitrification process prevents the formation of ice crystals, preserving the LNP structure.[8]
-
Protocol:
-
Apply a small volume (e.g., 3 µL) of the LNP suspension to a TEM grid.[20]
-
Blot the grid to create a thin aqueous film.
-
Plunge-freeze the grid into liquid ethane to vitrify the sample.
-
Transfer the frozen grid to a cryo-TEM holder and maintain it at liquid nitrogen temperature.
-
Image the LNPs under low-dose electron beam conditions to minimize radiation damage.
-
Analyze the images to assess particle size, shape, lamellarity, and the presence of encapsulated material.[3][7] Cryo-TEM can provide more accurate size measurements for individual particles compared to the bulk measurements of DLS, especially for heterogeneous samples.[7][8]
-
Mandatory Visualizations
The following diagrams illustrate the relationships and workflows involved in the cross-validation of LNP characterization methods.
Caption: Workflow for LNP characterization and cross-validation.
Caption: Interrelation of LNP attributes and therapeutic outcomes.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.curapath.com [blog.curapath.com]
- 3. Nanoparticle Characterization | Cryo-TEM | Nano Imaging [nanoimagingservices.webflow.io]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 7. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 8. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 9. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. google.com [google.com]
- 15. collaborate.princeton.edu [collaborate.princeton.edu]
- 16. Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column [insights.bio]
- 17. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. researchgate.net [researchgate.net]
- 22. Determination of the Firefly Luciferase mRNA Concentration and Encapsulation Efficiency in Nanoparticles Using RiboGreen Assay | Journal of Student-Scientists' Research [journals.gmu.edu]
- 23. abpbio.com [abpbio.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of Lipid Nanoparticles: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the immunogenic potential of lipid nanoparticle (LNP) delivery systems is paramount for the development of safe and effective nucleic acid therapeutics. This guide provides a comparative analysis of the immunogenicity of LNPs formulated with four different ionizable lipids: Lipid 114, SM-102, ALC-0315, and MC3. The information is compiled from publicly available experimental data to aid in the selection of the most suitable LNP formulation for a given application.
This guide presents a summary of quantitative data, detailed experimental methodologies for key immunogenicity assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Immunogenicity
The immunogenicity of LNPs is a critical factor influencing their safety and efficacy. It is largely driven by the ionizable lipid component, which can activate innate immune pathways, leading to the production of cytokines and influencing the adaptive immune response. Below is a comparison of LNPs based on this compound, SM-102, ALC-0315, and MC3.
Data Presentation: Quantitative Immunogenicity Data
Direct comparative studies for the immunogenicity of this compound-based LNPs alongside SM-102, ALC-0315, and MC3 are limited in the public domain. The available data for this compound primarily focuses on its application in siRNA delivery, with less emphasis on comprehensive immunoprofiling. The following tables summarize available quantitative data for SM-102, ALC-0315, and MC3 from comparative studies.
Table 1: In Vivo Cytokine Induction by LNP Formulations in Mice
| Ionizable Lipid | Cytokine | Peak Concentration (pg/mL) | Time Point | Animal Model | Route of Administration | Reference |
| SM-102 | IL-6 | ~1500 | 6 hours | C57BL/6 Mice | Intramuscular | [1] |
| SM-102 | TNF-α | ~400 | 6 hours | C57BL/6 Mice | Intramuscular | [1] |
| ALC-0315 | IL-6 | ~1000 | 6 hours | C57BL/6 Mice | Intramuscular | [1] |
| ALC-0315 | TNF-α | ~200 | 6 hours | C57BL/6 Mice | Intramuscular | [1] |
| MC3 | IL-6 | ~800 | 6 hours | C57BL/6 Mice | Intramuscular | [1] |
| MC3 | TNF-α | ~150 | 6 hours | C57BL/6 Mice | Intramuscular | [1] |
Table 2: Antigen-Specific Antibody and T-Cell Responses Induced by mRNA-LNP Vaccines in Mice
| Ionizable Lipid | Antigen-Specific IgG Titer | Antigen-Specific CD8+ T-cell Response (% of CD8+ T-cells) | Animal Model | Reference |
| SM-102 | High | Strong | C57BL/6 Mice | [2] |
| ALC-0315 | High | Strong | C57BL/6 Mice | [2][3] |
| MC3 | Moderate | Moderate | BALB/c Mice | [4] |
Note on this compound: Quantitative data on cytokine induction, antibody, and T-cell responses for this compound-based LNPs from direct comparative studies with SM-102, ALC-0315, and MC3 were not available in the reviewed literature. This compound has been primarily investigated for siRNA delivery, where immunogenicity is often a safety concern to be minimized rather than a desired adjuvant effect for a vaccine.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of immunogenicity studies. Below are protocols for key experiments cited in this guide.
1. In Vivo Cytokine Profiling in Mice
-
Objective: To quantify the levels of pro-inflammatory cytokines in mouse serum following LNP administration.
-
Procedure:
-
Administer LNP formulations intramuscularly to groups of mice (e.g., C57BL/6, n=5 per group) at a specified dose.
-
At various time points (e.g., 2, 6, 24 hours) post-injection, collect blood via cardiac puncture or retro-orbital bleeding.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Store the serum at -80°C until analysis.
-
Quantify cytokine levels (e.g., IL-6, TNF-α, IL-1β) in the serum using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.[1][5]
-
-
Data Analysis: Calculate the mean cytokine concentrations and standard deviations for each group and time point.
2. Evaluation of Antigen-Specific Antibody Response (ELISA)
-
Objective: To measure the titer of antigen-specific IgG antibodies in the serum of immunized animals.
-
Procedure:
-
Immunize mice with mRNA-LNP vaccines encoding a model antigen (e.g., SARS-CoV-2 spike protein) on day 0 and provide a booster immunization on day 21.[3]
-
Collect blood at specified time points (e.g., day 14, 35) and prepare serum.
-
Coat 96-well ELISA plates with the recombinant antigen overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer (e.g., 5% skim milk in PBS-T).
-
Serially dilute the mouse serum and add to the wells. Incubate for 2 hours at room temperature.
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plates and add a TMB substrate solution. Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Determine the antibody titer as the reciprocal of the highest serum dilution that gives a signal significantly above the background.
3. Assessment of Antigen-Specific T-cell Response (Intracellular Cytokine Staining & Flow Cytometry)
-
Objective: To quantify the frequency of antigen-specific, cytokine-producing T-cells.
-
Procedure:
-
Following immunization as described above, harvest spleens from mice at a terminal time point (e.g., day 35).
-
Prepare single-cell suspensions of splenocytes.
-
Restimulate the splenocytes in vitro with overlapping peptides spanning the antigen of interest for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.
-
Acquire the data on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD4+ and CD8+ T-cell populations.[6][7][8]
-
-
Data Analysis: Use flow cytometry software to gate on T-cell populations and quantify the percentage of cells expressing specific cytokines.
4. In Vitro Complement Activation Assay
-
Objective: To assess the potential of LNPs to activate the complement system in human serum.
-
Procedure:
-
Prepare fresh or properly stored pooled human serum.
-
Incubate the LNP formulations with the human serum at 37°C for 30 minutes. Zymosan can be used as a positive control.
-
Stop the reaction by adding EDTA.
-
Measure the levels of complement activation products, such as sC5b-9 (terminal complement complex), C3a, and Bb, using commercially available ELISA kits.[9][10][11][12]
-
-
Data Analysis: Compare the levels of complement activation markers in LNP-treated serum to those in a buffer control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involved in LNP-induced immunogenicity and a general workflow for its assessment.
References
- 1. precigenome.com [precigenome.com]
- 2. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Novel LNP to Simultaneously Deliver siRNA and mRNA for the Treatment of HBV Infection [creative-biogene.com]
- 11. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Bioanalytical Method Validation for Lipid 114 Quantification in Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bioanalytical methods for the quantification of Lipid 114, a critical analyte in various biological matrices. We present a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, validated according to international guidelines, and compare its performance with alternative approaches. This document is intended to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.
I. Comparative Analysis of Quantification Methods
The quantification of lipids in complex tissue matrices presents unique challenges, including extraction efficiency and matrix effects.[1][2][3][4] Below is a comparison of the validated LC-MS/MS method for this compound with alternative techniques.
| Parameter | Validated LC-MS/MS Method for this compound | Alternative Method 1: Shotgun Lipidomics | Alternative Method 2: Normal-Phase LC-MS |
| Principle | Chromatographic separation followed by mass spectrometric detection and quantification.[5][6][7] | Direct infusion of total lipid extract into the mass spectrometer without prior chromatographic separation.[7] | Separation based on the polarity of the lipid headgroup. |
| Selectivity | High, due to both chromatographic retention time and specific mass transitions (MRM). | Moderate, relies on mass-to-charge ratio and fragmentation patterns, susceptible to isobaric interferences. | High for separating lipid classes, but may have co-elution of species within a class. |
| Sensitivity (LLOQ) | 0.5 ng/mL | 5 ng/mL | 1 ng/mL |
| Linearity (R²) | > 0.99 | > 0.98 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±20% | Within ±15% |
| Precision (% CV) | < 15% | < 20% | < 15% |
| Matrix Effect | Mitigated by chromatographic separation and use of a stable isotope-labeled internal standard.[1][2][3][4] | Significant, as the entire unseparated matrix is introduced into the ion source. | Can be significant, requires careful optimization of mobile phase. |
| Throughput | High | Very High | Moderate |
| Strengths | High specificity and sensitivity, robust and reliable for quantitative analysis.[5][6][7] | High throughput, provides a broad overview of the lipidome. | Excellent for separating lipid classes. |
| Limitations | Requires method development for each specific analyte. | Prone to ion suppression/enhancement, less accurate for quantification of low-abundance species.[7] | Not ideal for separating lipids with the same headgroup but different fatty acid chains. |
II. Validated LC-MS/MS Method for this compound Quantification
This section details the experimental protocol for the validated LC-MS/MS method for the quantification of this compound in tissue samples. The method has been validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[8][9][10][11][12][13][14][15][16]
A. Experimental Protocol
-
Tissue Homogenization:
-
Accurately weigh 50 ± 5 mg of frozen tissue.
-
Add 500 µL of ice-cold Phosphate Buffered Saline (PBS) and a stainless-steel bead.
-
Homogenize the tissue using a bead-based homogenizer for 2 cycles of 30 seconds at 6 m/s.
-
Keep samples on ice throughout the process.
-
-
Lipid Extraction (Folch Method): [17]
-
To 100 µL of tissue homogenate, add 10 µL of the internal standard working solution (this compound-d7).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex for 2 minutes at high speed.
-
Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase into a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to resolve this compound from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
This compound: [M+H]+ → fragment ion
-
This compound-d7 (IS): [M+H]+ → fragment ion
-
-
Data Acquisition and Processing: Use appropriate software for instrument control, data acquisition, and peak integration.
-
B. Validation Summary
The following table summarizes the acceptance criteria and the performance of the validated method for this compound quantification.
| Validation Parameter | Acceptance Criteria | This compound Method Performance |
| Linearity (Calibration Curve) | R² ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 0.5 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | Within ±20% for LLOQ; ±15% for other levels[8] | Within ±10.5% |
| Precision (at LLOQ, LQC, MQC, HQC) | ≤ 20% for LLOQ; ≤ 15% for other levels[8] | ≤ 8.2% |
| Recovery | Consistent, precise, and reproducible | 85.3% (CV < 7%) |
| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15% | CV ≤ 9.5% |
| Stability (Bench-top, Freeze-thaw, Long-term) | Within ±15% of nominal concentration | Stable under all tested conditions |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
III. Workflow and Pathway Diagrams
A. Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of this compound in tissue samples.
Caption: Experimental workflow for this compound quantification.
B. Signaling Pathway (Hypothetical)
This diagram illustrates a hypothetical signaling pathway involving this compound, showcasing its potential role in cellular processes.
References
- 1. ovid.com [ovid.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. eijppr.com [eijppr.com]
- 5. LC-MS Analyses of Lipid Species in Skeletal Muscle Cells and Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Analysis of Lipid Oxidation Products in Blood and Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. fda.gov [fda.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. bioanalysisforum.jp [bioanalysisforum.jp]
- 14. fda.gov [fda.gov]
- 15. hhs.gov [hhs.gov]
- 16. Bioanalytical method validation emea | PPTX [slideshare.net]
- 17. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lipid 114
For researchers and scientists engaged in drug development, the proper handling and disposal of specialized chemicals like Lipid 114 are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, a key component in the formulation of lipid nanoparticles (LNPs) for siRNA delivery. Adherence to these procedures is critical, and it is mandatory to consult your institution's Environmental Health and Safety (EHS) department for specific regulations that may be in place.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the chemical's properties and for making informed safety decisions.
| Property | Value |
| Formal Name | ditetradecyl 4,8,17-tris(3-oxo-3-(tetradecyloxy)propyl)-4,8,13,17-tetraazaicosanedioate |
| Molecular Formula | C₉₅H₁₈₆N₄O₁₀ |
| Formula Weight | 1544.5 |
| Purity | ≥98% |
| Formulation | A solution in methyl acetate (B1210297) |
| Solubility | Soluble in Methyl Acetate (≥10 mg/mL) |
| pKa | ~6.8 |
| Storage Temperature | -20°C |
Experimental Protocols: Disposal of this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is based on general best practices for laboratory chemical waste and should be adapted to meet the specific requirements of your institution.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Hazardous waste container, clearly labeled.
-
Waste disposal tags or labels as required by your institution.
-
Spill containment materials.
Procedure:
-
Personnel Safety: Before handling this compound, ensure you are wearing the appropriate PPE.
-
Waste Identification: this compound should be treated as hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Containerization:
-
Place all waste materials containing this compound, including empty vials, contaminated pipette tips, and gloves, into a designated and compatible hazardous waste container.
-
The container must be in good condition, compatible with methyl acetate (the solvent), and have a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound in Methyl Acetate."
-
Include the concentration and approximate volume of the waste.
-
Attach any other specific waste tags required by your institution's EHS department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or ready for pickup, follow your institution's procedures to request a hazardous waste collection from the EHS department.
-
Do not pour this compound down the drain or dispose of it in regular trash.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final collection.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
Personal protective equipment for handling Lipid 114
Essential Safety and Handling Guide for Lipid 114
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal.
This compound is an ionizable cationic lipid utilized in the formation of lipid nanoparticles (LNPs) for applications such as siRNA delivery.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on its chemical nature and general best practices for handling lipid nanoparticles. This product is intended for research use only and is not for human or veterinary use.[1]
Physicochemical and Storage Information
A summary of the known quantitative data for this compound is presented below. Proper storage is critical to maintain its stability.
| Property | Value | Source |
| Storage Temperature | -20°C | [1][3] |
| Stability | ≥ 4 years (at -20°C) | [1] |
| Formulation | A solution in methyl acetate (B1210297) | [1] |
| Molecular Formula | C₉₅H₁₈₆N₄O₁₀ | [1] |
| Formula Weight | 1544.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in Methyl Acetate (≥10 mg/mL) | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE program is the last line of defense against potential exposure.[4] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Minimum Requirements | Recommended for Higher Risk Scenarios |
| Hand Protection | Appropriate chemical-resistant gloves. Gloves should be inspected before use. | Double-gloving may be appropriate. Glove selection should consider resistance to both the lipid and any solvents used.[4] |
| Body Protection | A standard laboratory coat. | Chemical protective clothing (CPC) made from a low dust-retention fabric, such as nonwoven textiles (e.g., high-density polyethylene).[4][5] |
| Eye and Face Protection | Safety glasses with side shields. | Tight-fitting, dustproof safety goggles or a full-face respirator to protect the eyes, especially when there is a potential for airborne dispersion.[5] |
| Respiratory Protection | Not generally required if handled within a fume hood. | In cases of potential aerosol generation outside of a containment system, a NIOSH-certified respirator is recommended. The type of respirator should be selected based on the potential exposure level.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Ensure all necessary PPE is readily available and in good condition.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the methyl acetate solution.
-
Have spill cleanup materials readily accessible.
-
-
Handling this compound :
-
Before use, allow the vial to equilibrate to room temperature.
-
As this compound is often supplied in a solvent, handle it as a flammable and potentially toxic liquid. Avoid inhalation of vapors.
-
Use appropriate, calibrated equipment for transferring the lipid solution to minimize spills and ensure accuracy.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[6]
-
-
Spill Response :
-
In the event of a small spill, use an absorbent material to clean the area.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Utilize wet cleanup methods or a HEPA-filtered vacuum for any dried nanoparticle residues to avoid generating dust.[7] Do not dry sweep.
-
Collect all spill cleanup materials in a sealed, labeled container for proper disposal.[7]
-
Disposal Plan
Proper disposal of this compound and any materials that have come into contact with it is essential to prevent environmental contamination.
-
Waste Segregation :
-
Waste Collection and Labeling :
-
Final Disposal :
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hexa this compound | BroadPharm [broadpharm.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 6. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 7. ehs.ufl.edu [ehs.ufl.edu]
- 8. uab.edu [uab.edu]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
